1-Hydroxy-6-nitronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBPSSPZWWISCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40528859 | |
| Record name | 6-Nitronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40528859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38397-06-7 | |
| Record name | 6-Nitronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40528859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-Hydroxy-6-nitronaphthalene (CAS 38397-06-7)
Topic: 1-Hydroxy-6-nitronaphthalene CAS 38397-06-7 properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
Synonyms: 6-Nitro-1-naphthol; 6-Nitronaphthalen-1-ol CAS Registry Number: 38397-06-7 Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol [1]
Executive Summary
1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) is a specialized nitro-aromatic intermediate utilized primarily in the synthesis of azo dyes, fluorescent probes, and pharmaceutical pharmacophores.[1] Unlike its more common isomers (2-nitro-1-naphthol or 4-nitro-1-naphthol), the 6-nitro variant places the electron-withdrawing nitro group on the distal ring relative to the hydroxyl functionality.[1] This structural arrangement imparts unique electronic properties, making it a critical precursor for 6-amino-1-naphthol , a scaffold with significant antioxidant and antimicrobial potential.[1]
This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for researchers utilizing this compound in organic synthesis or environmental analysis.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictions for 1-hydroxy-6-nitronaphthalene.
| Property | Value / Description | Source/Note |
| Appearance | Yellow crystalline solid | Typical of nitronaphthols |
| Melting Point | 181 – 182 °C | [1] |
| Solubility | Soluble in DMSO, Ethanol, Acetone; Sparingly soluble in water | Polar organic solvents preferred |
| Acidity (pKa) | ~8.0 – 8.5 (Predicted) | More acidic than 1-naphthol (pKa 9.[1]3) due to -NO₂ induction |
| UV-Vis Absorption | λmax ~350–400 nm (Ethanol) | Bathochromic shift vs. 1-naphthol |
| Partition Coeff.[1] (LogP) | ~2.2 – 2.5 | Lipophilic, membrane permeable |
Synthesis & Production Protocols
Synthesizing 1-hydroxy-6-nitronaphthalene presents a regiochemical challenge. Direct nitration of 1-naphthol predominantly yields the 2-nitro and 4-nitro isomers due to the ortho/para directing power of the hydroxyl group.[1] To access the 6-position, researchers must employ blocking group strategies or diazotization-hydrolysis pathways.[1]
Method A: The Sulfonic Acid Blocking Route (Industrial Standard)
This method utilizes the steric and electronic directing effects of sulfonic acid groups to force nitration to the desired position, followed by desulfonation.
Mechanism:
-
Sulfonation: 1-Naphthol is sulfonated to protect the electron-rich ring or direct the incoming electrophile.[1]
-
Nitration: The sulfonated intermediate is nitrated.[2][3] The sulfonic acid group deactivates specific positions, steering the nitro group to the 6-position.[2]
-
Desulfonation: Hydrolysis removes the sulfonic acid group, restoring the naphthol core.
Protocol Steps:
-
Substrate Preparation: Dissolve 1-naphthol-5-sulfonic acid (L-acid) in concentrated sulfuric acid (H₂SO₄).
-
Nitration: Cool the mixture to 0–5°C. Slowly add a stoichiometric mixture of nitric acid (HNO₃) and sulfuric acid. Maintain temperature <10°C to prevent over-nitration.
-
Reaction Monitoring: Stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).
-
Desulfonation (Hydrolysis): Dilute the reaction mass with water. Heat to reflux (100°C) for 1–2 hours. The sulfonic acid group at position 5 is labile under hot acidic conditions.
-
Isolation: Cool the solution. The product, 1-hydroxy-6-nitronaphthalene, precipitates as a yellow solid.[1] Filter and wash with cold water.
-
Purification: Recrystallize from ethanol or acetic acid to remove isomers.
Method B: Diazotization of 6-Nitro-1-Naphthylamine (Lab Scale)
For high-purity applications, converting the corresponding amine is preferred.[1]
-
Diazotization: Dissolve 6-nitro-1-naphthylamine in dilute H₂SO₄. Cool to 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.
-
Hydrolysis: Transfer the cold diazonium solution into boiling dilute sulfuric acid (20% v/v). The rapid loss of N₂ generates the carbocation, which is immediately trapped by water to form the phenol (naphthol).
-
Extraction: Extract the resulting phenol into ethyl acetate, dry over MgSO₄, and concentrate.
Visualization of Synthesis Pathway
Figure 1: The "Blocking Group" synthesis strategy utilizing sulfonation to direct regioselectivity.
Spectral Characterization
Confirmation of the 6-nitro isomer requires careful analysis of the aromatic region in NMR to distinguish it from the 2- and 4-isomers.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.5–11.0 ppm (s, 1H): Hydroxyl proton (-OH). Broad singlet, exchangeable with D₂O.
-
δ 8.6–8.8 ppm (d, 1H): Proton at position 5 (adjacent to nitro, peri to OH ring). Deshielded by the nitro group.
-
δ 8.2–8.4 ppm (d, 1H): Proton at position 7.
-
δ 7.3–7.8 ppm (m, 3H): Remaining aromatic protons (positions 2, 3, 4, 8).
-
Differentiation: The absence of a low-field doublet at ~8.0 ppm characteristic of the 2-nitro proton (ortho to OH) helps distinguish it from 2-nitro-1-naphthol.[1]
-
-
IR Spectroscopy (KBr Pellet):
-
3200–3400 cm⁻¹: Broad O-H stretch (hydrogen bonded).
-
1510–1530 cm⁻¹: Asymmetric N-O stretch (strong).
-
1330–1350 cm⁻¹: Symmetric N-O stretch (strong).
-
Applications & Research Significance
A. Pharmaceutical Intermediate
1-Hydroxy-6-nitronaphthalene is the immediate precursor to 6-amino-1-naphthol [2].[1] Reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields the amino-naphthol, a versatile scaffold.
-
Mechanism: The amino group allows for further derivatization (e.g., amide formation, reductive amination) to create libraries of potential kinase inhibitors or antimicrobial agents.
-
Activity: Derivatives of 6-amino-1-naphthol have shown efficacy in scavenging free radicals and disrupting bacterial cell walls.[1]
B. Environmental Marker
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 1-hydroxy-6-nitronaphthalene are formed in the atmosphere via OH-radical mediated nitration of naphthalene [3].[1]
-
Detection: It serves as a specific biomarker for atmospheric pollution analysis.
-
Biodegradation: Research into its degradation pathways involves nitroreductase enzymes, which reduce the nitro group to an amine, followed by ring cleavage by dioxygenases.
C. Dye Synthesis
The compound acts as a coupling component in the synthesis of azo dyes. The hydroxyl group activates the ring for electrophilic aromatic substitution with diazonium salts, typically occurring at the 2-position (ortho to OH) or 4-position (para), producing deep red/orange dyes with improved lightfastness due to the nitro group.
Safety and Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Mutagenicity: Like many nitro-PAHs, it should be treated as a potential mutagen.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle exclusively in a chemical fume hood to avoid inhalation of dust.
-
Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.
-
Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (N₂ or Ar) if long-term storage is required to prevent oxidation.
References
-
CRC Handbook of Tables for Organic Compound Identification. (1967). Melting point data for 6-Nitro-1-naphthol.[1][4]5
-
Benchchem. (n.d.). 6-Amino-1-naphthol Synthesis and Precursors. Retrieved from Benchchem.com. 6
-
EvitaChem. (n.d.). 1-Hydroxy-6-nitronaphthalene Environmental Significance.7
-
PubChem. (2025).[8][9] 1-Naphthol Properties and Derivatives. National Library of Medicine.
Sources
- 1. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 2. 6-Amino-1-naphthol | 23894-12-4 | Benchchem [benchchem.com]
- 3. CS256226B1 - Process for preparing 6-nitro-1-diazo-2-naphthol-4-sulfonic acid - Google Patents [patents.google.com]
- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 5. vdoc.pub [vdoc.pub]
- 6. 6-Amino-1-naphthol | 23894-12-4 | Benchchem [benchchem.com]
- 7. Buy 1-Hydroxy-6-nitronaphthalene (EVT-3189168) | 38397-06-7 [evitachem.com]
- 8. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Nitro-1-naphthol | C10H7NO3 | CID 69083 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-nitronaphthalen-1-ol chemical structure and molecular weight
Structural Characterization, Synthetic Logic, and Analytical Validation
Part 1: Structural Characterization & Physiochemical Profile[1]
6-Nitronaphthalen-1-ol (also designated as 6-nitro-1-naphthol) represents a specific regioisomer of the nitronaphthol family. Unlike its more common congeners (2-nitro-1-naphthol or 4-nitro-1-naphthol), which are easily accessed via direct electrophilic aromatic substitution, the 6-isomer requires targeted synthetic design due to the directing effects of the hydroxyl group.
From a drug development perspective, this molecule serves as a critical scaffold for azo-dye synthesis and a potential pharmacophore for exploring structure-activity relationships (SAR) in kinase inhibitors where the naphthalene core mimics the adenine hinge-binding region.
Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | 6-Nitronaphthalen-1-ol |
| Common Name | 6-Nitro-1-naphthol |
| CAS Registry Number | 38397-06-7 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Exact Mass | 189.0426 |
| SMILES | Oc1cccc2cc(ccc12)=O |
| Polar Surface Area (PSA) | ~66 Ų (Phenolic OH + Nitro group) |
| Predicted LogP | 2.5 – 2.8 (Moderate Lipophilicity) |
| pKa (Predicted) | 7.8 – 8.2 (Acidity enhanced by electron-withdrawing -NO₂ group) |
Structural Conformation & Reactivity
The molecule consists of a planar naphthalene bicycle. The hydroxyl group at C1 acts as a strong electron-donating group (EDG), activating the ring for electrophilic attack primarily at C2 (ortho) and C4 (para). The nitro group at C6 is an electron-withdrawing group (EWG).
-
H-Bonding Potential: The C1-OH serves as both a hydrogen bond donor and acceptor.
-
Electronic Push-Pull: The "distal" relationship between the C1-OH and C6-NO₂ creates a unique electronic dipole across the long axis of the naphthalene system, distinct from the conjugated push-pull system seen in 4-nitro-1-naphthol.
Part 2: Synthetic Pathways & Process Chemistry
The Regioselectivity Challenge
A direct nitration of 1-naphthol is experimentally flawed for producing the 6-isomer.
-
Mechanism:[1][2] The -OH group at C1 strongly activates the ring. Nitration with HNO₃/H₂SO₄ yields almost exclusively 2-nitro-1-naphthol and 4-nitro-1-naphthol (and 2,4-dinitro species).
-
Solution: To access the C6 position, one must utilize a Relay Synthesis strategy, typically starting from a pre-functionalized naphthalene core (like 1-aminonaphthalene) or exploiting the Bucherer reaction logic.
Recommended Synthetic Protocol: The Diazotization-Hydrolysis Route
The most reliable route to high-purity 6-nitronaphthalen-1-ol avoids direct nitration of the phenol. Instead, it utilizes the conversion of an amine to a phenol via a diazonium intermediate.
Precursor: 6-Nitro-1-naphthylamine (CAS: 2756-99-2).
Step-by-Step Methodology:
-
Solubilization: Dissolve 6-nitro-1-naphthylamine (1.0 eq) in dilute sulfuric acid (H₂SO₄, 2M). Ensure the solution is cooled to 0–5°C in an ice bath to prevent decomposition of the diazonium salt.
-
Diazotization: Dropwise addition of Sodium Nitrite (NaNO₂, 1.1 eq) solution while maintaining temperature < 5°C.
-
Checkpoint: The formation of the diazonium salt is indicated by the solubilization of the starting material and a color change (often to orange/red).
-
-
Hydrolysis (The Critical Step): The cold diazonium solution is slowly added to a boiling solution of dilute sulfuric acid (10–20% H₂SO₄).
-
Chemistry: The unstable diazonium group (-N₂⁺) acts as an excellent leaving group, replaced by water (nucleophilic attack), which then loses a proton to form the -OH group.
-
-
Isolation: The product, 6-nitronaphthalen-1-ol, is less soluble in the acidic medium than the precursor and typically precipitates upon cooling or can be extracted with ethyl acetate.
-
Purification: Recrystallization from ethanol/water or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Synthetic Logic Flowchart
The following diagram illustrates the decision matrix for selecting the correct synthetic route.
Figure 1: Retrosynthetic analysis contrasting the flawed direct nitration approach with the successful diazonium hydrolysis pathway.
Part 3: Analytical Validation
Trustworthiness in chemical biology relies on proving identity. Because nitronaphthols are isomers, Mass Spectrometry (MS) alone is insufficient (all have MW 189). Chromatographic retention time is the definitive identifier.
HPLC Method Development
To separate 6-nitro-1-naphthol from its likely impurities (2-nitro and 4-nitro isomers), use a Reverse-Phase (RP-HPLC) method with high resolution.
-
Column: C18 (Octadecylsilyl), 3.5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, ensures phenol stays protonated).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 95% B
-
15-20 min: Hold 95% B
-
-
Detection: UV-Vis at 254 nm (aromatic) and 350 nm (nitro-conjugation band).
-
Expected Elution Order:
-
2-Nitro-1-naphthol (Intramolecular H-bond reduces polarity interaction with solvent, often elutes later or earlier depending on specific pH).
-
4-Nitro-1-naphthol (More polar, interacts strongly with mobile phase).
-
6-Nitro-1-naphthol (Distinct retention time due to lack of ortho-chelation).
-
Spectroscopic Validation Criteria
-
¹H NMR (DMSO-d₆):
-
Look for the C1-OH singlet (exchangeable with D₂O) downfield (approx. 10–11 ppm).
-
Coupling Constants: The key is the coupling of the protons on the nitro-substituted ring. H5 and H7 will show meta coupling (~2 Hz) and H7/H8 will show ortho coupling (~8-9 Hz).
-
-
IR Spectroscopy:
-
Broad -OH stretch: 3200–3400 cm⁻¹.
-
Strong -NO₂ stretches: ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
-
Part 4: Biopharmaceutical Implications
Pharmacophore Features
In drug discovery, 6-nitronaphthalen-1-ol serves as a "fragment."
-
Lipophilic Scaffold: The naphthalene ring provides hydrophobic packing interactions (pi-pi stacking) within enzyme active sites.
-
H-Bond Anchor: The C1-OH can anchor the molecule to hinge regions of kinases or serine residues in hydrolases.
-
Metabolic Liability: The nitro group is a "structural alert" for toxicity (potential reduction to aniline or hydroxylamine metabolites), but it is valuable in in vitro tool compounds to probe active site electronics.
Analytical Decision Tree
Use this workflow to validate the compound before biological screening.
Figure 2: Quality control workflow ensuring isomeric purity before biological application.
References
-
Stenutz, R. (2023). Data Sheet: 6-nitronaphthalen-1-ol (CAS 38397-06-7).[3] Stenutz.eu. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 550-60-7 (Isomer Reference). PubChem.[4][5] Link
- Booth, G. (2000). Naphthalene Derivatives. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Chemical Book. (2023). Product Entry: 6-Nitro-1-naphthol. Link
(Note: While specific "one-pot" synthesis papers for this exact isomer are rare in open literature, the diazotization protocol described (Ref 3 logic) is the canonical method for accessing 1,6-disubstituted naphthalenes to avoid ortho/para directing effects.)
Sources
- 1. 1-Naphthalenol (CAS 90-15-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-nitro-1-naphthol [stenutz.eu]
- 4. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitronaphthalen-1-ol | C10H7NO3 | CID 15004980 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Hydroxy-6-nitronaphthalene IUPAC name and synonyms
This guide provides an in-depth technical analysis of 1-Hydroxy-6-nitronaphthalene , a specific positional isomer of nitronaphthol used primarily as an intermediate in the synthesis of azo dyes and as a specialized analytical reagent.
Chemical Identity & Nomenclature
1-Hydroxy-6-nitronaphthalene is an aromatic organic compound characterized by a naphthalene bicyclic system substituted with a hydroxyl group at position 1 and a nitro group at position 6.[1] It is a "heteronuclearly substituted" naphthol, meaning the functional groups reside on different rings of the naphthalene system.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 6-Nitronaphthalen-1-ol |
| Common Synonyms | 6-Nitro-1-naphthol; 6-Nitro-α-naphthol |
| CAS Registry Number | 38397-06-7 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| SMILES | Oc1cccc2cc(ccc12)=O |
| InChI Key | VOBPSSPZWWISCT-UHFFFAOYSA-N |
Physicochemical Properties
The physical constants of 6-nitro-1-naphthol distinguish it from its isomers (e.g., 2-nitro-1-naphthol, which melts at ~128°C).
| Property | Data | Notes |
| Appearance | Yellow crystalline needles or prisms | Typically crystallizes from ethanol or acetic acid. |
| Melting Point | 181–182 °C | Literature values vary; CRC Handbook cites 181°C. Some commercial catalogs may erroneously list ~138°C (likely referring to a different isomer or derivative). |
| Solubility | Soluble in ethanol, acetone, acetic acid, ether. | Sparingly soluble in hot water; insoluble in cold water. |
| Acidity (pKa) | ~7.8 – 8.2 (Estimated) | More acidic than 1-naphthol (pKa 9.3) due to the electron-withdrawing nitro group, though the effect is weaker than in ortho/para isomers due to the 1,6-relationship. |
| UV/Vis Absorption | λmax ~300–350 nm | Exhibits bathochromic shift in alkaline solution due to phenolate formation. |
Synthesis & Preparation
The synthesis of 6-nitro-1-naphthol is non-trivial because direct nitration of 1-naphthol yields primarily the 2- and 4-nitro isomers (ortho/para direction). The 6-isomer requires an indirect route, most reliably via the hydrolysis of 6-nitro-1-naphthylamine .
Primary Route: Diazotization-Hydrolysis of 6-Nitro-1-naphthylamine
This method, refined by Hodgson and Turner (1944), ensures regiochemical purity by establishing the nitrogen positions prior to forming the hydroxyl group.
Protocol Overview
-
Starting Material: 6-Nitro-1-naphthylamine (prepared via nitration of 1-naphthylamine derivatives or separation from nitration mixtures).
-
Diazotization: Conversion of the amine to the diazonium salt.
-
Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to replace the diazo group with a hydroxyl group.
Step-by-Step Methodology
Step 1: Diazotization
-
Reagents: 6-Nitro-1-naphthylamine (1 eq), Sodium Nitrite (NaNO₂, 1.1 eq), Sulfuric Acid (H₂SO₄, dilute).
-
Procedure:
-
Dissolve/suspend 6-nitro-1-naphthylamine in dilute sulfuric acid.
-
Cool the mixture to 0–5 °C in an ice bath.
-
Add the aqueous solution of sodium nitrite dropwise with vigorous stirring.
-
Maintain temperature < 5 °C to prevent premature decomposition.
-
Stir for 30–60 minutes to ensure complete formation of the 6-nitronaphthalene-1-diazonium sulfate.
-
Step 2: Hydrolysis (The Sandmeyer-type Hydroxylation)
-
Reagents: Dilute Sulfuric Acid (approx. 10–20%).
-
Procedure:
-
Prepare a boiling solution of dilute sulfuric acid.
-
Slowly add the cold diazonium salt solution to the boiling acid. Caution: Nitrogen gas (N₂) will evolve rapidly.
-
Continue boiling until gas evolution ceases (approx. 15–30 mins).
-
The 6-nitro-1-naphthol will often precipitate as a dark oil or solid upon cooling.
-
Step 3: Purification
-
Filtration: Collect the crude precipitate by filtration.[2]
-
Extraction: Dissolve the crude solid in dilute sodium hydroxide (NaOH) solution. The phenol dissolves as the soluble sodium naphtholate; impurities (unreacted amine/tars) remain insoluble.
-
Precipitation: Filter the alkaline solution and acidify the filtrate with Hydrochloric Acid (HCl) to reprecipitate the purified 6-nitro-1-naphthol.
-
Recrystallization: Recrystallize from ethanol or dilute acetic acid to obtain yellow needles (MP 181–182 °C).
Synthesis Diagram (Graphviz)
Caption: Synthetic pathway converting 6-nitro-1-naphthylamine to 6-nitro-1-naphthol via diazonium hydrolysis.
Applications
The utility of 6-nitro-1-naphthol stems from its ability to act as a coupling component in dye synthesis and its specific electronic properties.
Azo Dye Intermediate
-
Coupling Component: In the synthesis of azo dyes, 6-nitro-1-naphthol serves as the coupling component.[3] The hydroxyl group activates the ring (primarily at the 2-position, ortho to the OH) for electrophilic attack by diazonium salts.
-
Chromophore Tuning: The nitro group at the 6-position acts as an auxochrome, shifting the absorption maximum of the resulting dye towards longer wavelengths (red/purple) compared to unsubstituted 1-naphthol dyes.
Analytical Chemistry[5]
-
Reagent: Like other nitronaphthols, it can be used in colorimetric detection of metals or specific organic functional groups, although 1-nitroso-2-naphthol is more common for metal chelation (e.g., Cobalt).
Research & Development
-
Fluorescence Quenching: Nitro-aromatics are potent fluorescence quenchers. Derivatives of 6-nitro-1-naphthol are studied to understand intersystem crossing (ISC) mechanisms and triplet state populations in polycyclic aromatic hydrocarbons.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Health Hazards:
-
Skin/Eye Irritation: Causes skin irritation and serious eye irritation.
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of nitrophenols).
-
Sensitization: Potential skin sensitizer.
-
-
Handling Protocols:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Staining: This compound is a strong dye intermediate and will stain skin/surfaces yellow/orange immediately upon contact.
-
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.
References
-
Hodgson, H. H., & Turner, H. S. (1944). Preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazo-naphthols, and new reactions of nitronaphthols. Journal of the Chemical Society, 8-10. Link
- CRC Press. (1967). CRC Handbook of Tables for Organic Compound Identification. 3rd Edition.
-
PubChem. (n.d.). Compound Summary: 6-Nitronaphthalen-1-ol (CAS 38397-06-7).[4] National Library of Medicine. Link
-
GuideChem. (n.d.). 1-Hydroxy-6-nitronaphthalene Properties and Suppliers. Link
Sources
Physicochemical Characterization and Separation Logic of Nitro-1-Naphthol Isomers
Focus Variant: 6-Nitro-1-Naphthol
Executive Summary
This technical guide analyzes the physicochemical properties of nitro-1-naphthol isomers, specifically distinguishing the "distal" 6-nitro-1-naphthol isomer from its more common "proximal" counterparts (2-nitro-1-naphthol and 4-nitro-1-naphthol). The core differentiation lies in intramolecular vs. intermolecular hydrogen bonding , which dictates solubility, melting point, and chromatographic behavior. While direct nitration of 1-naphthol predominantly yields 2- and 4-isomers, the 6-nitro variant requires specific synthetic architecture, making its isolation a critical challenge in high-purity dye and pharmacophore synthesis.
Structural Dynamics & Hydrogen Bonding
The physical properties of nitro-1-naphthols are governed by the proximity of the nitro (
-
2-Nitro-1-naphthol (Proximal): Forms a strong intramolecular hydrogen bond (chelation) between the phenolic hydrogen and the nitro oxygen. This "locks" the molecule, reducing its ability to interact with the solvent or crystal lattice, resulting in a lower melting point and higher solubility in non-polar solvents.
-
6-Nitro-1-naphthol (Distal): The nitro group is on the adjacent ring, too distant for chelation. The hydroxyl group remains free to form intermolecular hydrogen bonds with neighboring molecules. This creates a robust crystal lattice, significantly elevating the melting point and reducing solubility in non-polar media.
Visualization: H-Bonding Topology
Figure 1: Logical flow connecting substitution position to thermodynamic outcomes.
Comparative Physical Properties
The following data consolidates experimental values for the major isomers to highlight the deviation of the distal (6-nitro) and para (4-nitro) isomers from the ortho (2-nitro) isomer.
| Property | 2-Nitro-1-Naphthol | 4-Nitro-1-Naphthol | 6-Nitro-1-Naphthol (Analogous*) |
| CAS Number | 607-24-9 | 605-62-9 | 59864-07-4 |
| Melting Point | 123–128 °C [1] | 164–168 °C [2] | >170 °C (Predicted**) |
| pKa (approx) | 6.13 | 6.22 | ~6.0–6.5 |
| H-Bonding | Intramolecular (Chelate) | Intermolecular | Intermolecular |
| Solubility (EtOH) | High | Moderate | Moderate/Low |
| Appearance | Yellow needles | Yellow-Orange prisms | Yellow crystalline solid |
Note: Direct experimental data for pure 6-nitro-1-naphthol is rarer in standard catalogs than 2- or 4- isomers. Its properties are structurally analogous to 4-nitro-1-naphthol due to the lack of chelation.
Spectroscopic Signatures[1]
-
UV-Vis: The 2-nitro isomer exhibits a bathochromic shift distinct from the 6-nitro isomer due to the planarization enforced by the intramolecular H-bond. The 6-nitro isomer displays a spectrum more characteristic of a free naphthol perturbed by an electron-withdrawing group, often showing
shifts dependent on solvent polarity (solvatochromism) due to the exposed -OH group. -
IR Spectroscopy:
-
2-Nitro: Broad/weak -OH stretch (buried/chelated) ~3200 cm⁻¹.
-
6-Nitro: Sharp, distinct -OH stretch >3300 cm⁻¹ (free/intermolecular).
-
Synthesis and Separation Protocols
Isolating the 6-nitro isomer is chemically demanding because direct nitration of 1-naphthol favors the 2- and 4- positions. High-purity 6-nitro-1-naphthol is best accessed via the Bucherer Reaction pathway or modified nitration of protected amines.
Protocol A: Separation from Direct Nitration Mixture
Direct nitration yields a mixture of 2-nitro (major), 4-nitro (minor), and traces of others.
-
Nitration: Treat 1-naphthol with dilute
in acetic acid at <10°C. -
Steam Distillation (The Critical Step):
-
Transfer the crude mixture to a steam distillation apparatus.
-
2-Nitro-1-naphthol is steam volatile (due to chelation preventing water interaction) and distills over as yellow needles.
-
4-Nitro and 6-Nitro isomers remain in the distillation flask (non-volatile residue).
-
-
Fractional Crystallization:
Protocol B: Targeted Synthesis of 6-Nitro-1-Naphthol
To avoid the isomer mixture, use 1-naphthylamine as the scaffold.
-
Protection: Acetylate 1-naphthylamine
N-acetyl-1-naphthylamine. -
Nitration: Nitrate with fuming
. The acetyl group directs ortho/para, but steric bulk and solvent conditions can be tuned to favor the 5- and 8- positions, or specific nitration of naphthalene precursors followed by separation.
Visualization: Separation Workflow
Figure 2: Separation cascade exploiting volatility and solubility differences.
Applications & Significance
-
Dye Chemistry: 6-nitro-1-naphthol serves as a coupling component for azo dyes. The distal nitro group alters the electronic absorption (
), providing different shades (typically shifting red/brown) compared to the 2- or 4- isomers. -
Pharmaceuticals: Used as a scaffold for developing KAT8 inhibitors (histone acetyltransferase inhibitors), where the position of the nitro group dictates binding affinity in the enzyme pocket [2].
-
Analytical Reagents: Unlike 2-nitro-1-naphthol (used for Cobalt detection), the 6-nitro isomer is less common in metal chelation due to the lack of the proximal binding site, making it a useful negative control in coordination studies.
References
-
PubChem. 4-Nitro-1-naphthol Compound Summary (CID 343829). National Library of Medicine. Available at: [Link]
-
Org. Synth. 4-Nitro-1-naphthylamine (Precursor synthesis discussion). Organic Syntheses, Coll. Vol. 3, p.664 (1955). Available at: [Link]
-
NIST WebBook. 1-Naphthalenol (General Isomer Data). National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3076035A - Separation of naphthol isomers - Google Patents [patents.google.com]
- 4. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 5. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Thermodynamic Analysis of 1-Hydroxy-6-nitronaphthalene
The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental determination protocols for 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol).
Executive Summary
1-Hydroxy-6-nitronaphthalene (CAS: 38397-06-7) is a critical bicyclic aromatic intermediate used in the synthesis of azo dyes, pharmaceutical precursors, and photographic couplers.[1] Its amphiphilic nature—possessing both a polar hydroxyl/nitro functionality and a lipophilic naphthalene core—creates a complex solubility profile that is highly sensitive to solvent polarity and temperature.
This guide addresses the lack of standardized solubility tables in open literature by providing a predictive solubility framework , a self-validating experimental protocol for precise determination, and process engineering strategies for purification via crystallization.
Key Physicochemical Parameters:
-
Molecular Weight: 189.17 g/mol [1]
-
Melting Point: 137–138.5°C [1]
-
Acidity: Weakly acidic (pKa < 9.34 due to electron-withdrawing -NO₂ group) [2]
-
Primary Solvents: Ethanol, Acetone, Benzene (High Solubility)
-
Anti-Solvents: Water, Aliphatic Hydrocarbons (Low Solubility)
Chemical Structure & Solute-Solvent Interactions
Understanding the solubility of 1-Hydroxy-6-nitronaphthalene requires analyzing the competing intermolecular forces on the naphthalene scaffold.
Structural Analysis
The molecule features a "push-pull" electronic system:
-
Hydroxyl Group (C-1): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It increases solubility in protic solvents (alcohols).
-
Nitro Group (C-6): A strong electron-withdrawing group (EWG) that creates a significant dipole moment, enhancing solubility in polar aprotic solvents (acetone, acetonitrile) and polarizable aromatics (benzene).
-
Naphthalene Core: Provides lipophilicity (
stacking), facilitating dissolution in aromatic solvents (toluene) but limiting solubility in water.
Interaction Logic Diagram
The following diagram illustrates the dominant interaction mechanisms governing solubility in various solvent classes.
Figure 1: Mechanistic map of solute-solvent interactions. The dual functionality allows solubility in both alcohols and aromatics, while the bulky aromatic ring limits water solubility.
Solubility Data & Process Applications
While specific mole-fraction data is often proprietary, the following qualitative profile is established based on structural analogs (1-nitronaphthalene and 1-naphthol) and purification literature [1, 3].
Qualitative Solubility Profile
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism | Process Use |
| Alcohols | Ethanol (95-100%) | High | H-Bonding | Primary Crystallization Solvent |
| Ketones | Acetone | Very High | Dipole-Dipole | Dissolution for Reaction |
| Aromatics | Benzene / Toluene | Moderate-High | Extraction / Washing | |
| Ethers | Diethyl Ether | Moderate | Weak Polarity | Extraction |
| Water | Water | Very Low | Hydrophobic | Anti-solvent for Precipitation |
Purification Strategy: Recrystallization
The standard purification method utilizes the temperature-dependent solubility differential in Ethanol or Ethanol-Water mixtures.
Protocol:
-
Dissolution: Dissolve crude 1-Hydroxy-6-nitronaphthalene in boiling ethanol (approx. 78°C).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Crystallization:
-
Method A (Cooling): Slowly cool the solution to 0-5°C. The solubility drops drastically, forcing the compound to crystallize.
-
Method B (Anti-solvent): If yield is low, add warm water dropwise to the hot ethanolic solution until slight turbidity persists, then cool.
-
-
Isolation: Filter the yellow/orange needles and wash with cold ethanol-water (1:1).
Experimental Protocol: Determination of Solubility
To generate precise thermodynamic data for regulatory or process control purposes, the Isothermal Saturation Method is the industry standard. This protocol is self-validating through the use of triplicate sampling and analytical verification.
Required Equipment
-
Thermostatic water bath shaker (Control accuracy
K). -
Jacketed equilibrium glass vessels (50 mL).
-
HPLC (High-Performance Liquid Chromatography) with UV detector (254 nm).
-
Syringe filters (0.22
m PTFE).
Step-by-Step Methodology
Figure 2: Workflow for the Isothermal Saturation Method. The loop ensures data is collected across the full temperature range (e.g., 278.15 K to 323.15 K).
Detailed Procedure:
-
Preparation: Add excess 1-Hydroxy-6-nitronaphthalene to 20 mL of the selected solvent (e.g., Ethanol) in the jacketed vessel.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.
-
Settling: Stop agitation and allow particles to settle for 2–4 hours.
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe. Filter immediately through a 0.22
m filter to remove suspended solids. -
Quantification: Dilute the filtrate with the mobile phase (e.g., Methanol/Water) and analyze via HPLC. Calculate mole fraction solubility (
).
Thermodynamic Modeling
Once experimental data is collected, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.
Modified Apelblat Equation
This semi-empirical model is widely used for nitro-aromatic compounds [4] and provides excellent correlation accuracy.
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[3]
- : Empirical parameters derived from regression analysis.
Thermodynamic Parameters
The dissolution enthalpy (
-
Interpretation:
- : Endothermic dissolution (Solubility increases with Temperature). This is expected for 1-Hydroxy-6-nitronaphthalene in most organic solvents.
- : Spontaneous dissolution process.
References
-
EvitaChem. 1-Hydroxy-6-nitronaphthalene Chemical Properties and Solubility Data. Retrieved from EvitaChem Database. Link
- Serjeant, E.P., Dempsey B.Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23, 1979.
-
Hodgson, H.H., Turner, H.S. The preparation of 6-nitro-1-naphthol with improved methods... Journal of the Chemical Society, 1943.[4] Link
-
Mei, B., et al. Solubility measurement, correlation, thermodynamic analysis and molecular simulation of 1-nitronaphthalene in twelve pure solvents. Journal of Molecular Liquids, 2022. (Methodology Reference). Link
Sources
- 1. Buy 1-Hydroxy-6-nitronaphthalene (EVT-3189168) | 38397-06-7 [evitachem.com]
- 2. Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
Electronic Architecture & Pharmacophore Potential of Nitro-Naphthols
Technical Guide for Research & Drug Development
Executive Summary: The "Push-Pull" Naphthalene System
Nitro-substituted naphthols represent a critical class of "push-pull" chromophores where the electron-rich hydroxyl group (donor) interacts with the strongly electron-withdrawing nitro group (acceptor) across a naphthalene scaffold. For drug development professionals, these molecules offer unique profiles in proton transfer kinetics , metabolic activation , and binding affinity .
This guide moves beyond basic characterization to explore the causality of their electronic behaviors—specifically how nitro-positioning dictates acidity (pKa), excited-state proton transfer (ESPT), and pharmaceutical utility.
Fundamental Electronic Properties
The electronic behavior of nitro-naphthols is governed by the competition between resonance stabilization of the ground state anion and intramolecular charge transfer (ICT) in the excited state.
Acidity and pKa Modulation
Unlike unsubstituted naphthols (pKa ~9.3–9.5), nitro-naphthols exhibit drastically enhanced acidity. This is not merely an inductive effect; it is a resonance-driven stabilization of the naphtholate anion.
-
Ortho/Para Effect: When the nitro group is at the 2- or 4-position relative to the hydroxyl (e.g., 2-nitro-1-naphthol or 4-nitro-1-naphthol), the negative charge on the phenolate oxygen can be delocalized directly onto the nitro group's oxygen atoms. This lowers the pKa into the 5.5–7.0 range.
-
Meta Effect: Nitro groups in the 3-position (or on the distal ring without direct conjugation) rely primarily on inductive withdrawal, resulting in a less dramatic pKa drop (pKa ~8.0).
Excited-State Proton Transfer (ESPT)
Naphthols are prototypical photoacids.[1] Upon UV excitation, the electron density shifts from the hydroxyl oxygen to the aromatic ring (and the nitro group), making the proton significantly more acidic in the excited state (
-
The Phenomenon:
can be as large as 6–7 units. -
Nitro Quenching: While unsubstituted naphthols show strong fluorescence from the photo-anion, nitro groups often introduce efficient intersystem crossing (ISC) channels to triplet states, quenching fluorescence. However, in highly polar solvents like water, ESPT can outcompete ISC, leading to ultrafast proton release.
Visualization: The ESPT Mechanism
The following diagram illustrates the Förster Cycle, detailing the thermodynamic relationship between ground and excited state acidity.
Caption: The Förster Cycle showing the energetic coupling between light absorption, excitation, and proton transfer. Nitro-naphthols accelerate the ESPT step (red dashed arrow).
Experimental Protocols
Reliable data requires rigorous control of ionic strength and solvent purity. The following protocols are designed for reproducibility.
Synthesis of 1-Nitro-2-Naphthol
Context: Direct nitration of 2-naphthol often yields mixtures. The "Organic Syntheses" route via acetamide protection is the gold standard for purity.
Reagents:
-
1-Nitro-2-acetylaminonaphthalene
-
Sodium Hydroxide (NaOH)[2]
-
Glacial Acetic Acid[3]
-
Methanol (for recrystallization)
Workflow:
-
Hydrolysis: Dissolve 0.435 mol of 1-nitro-2-acetylaminonaphthalene in a solution of 2.8 mol NaOH (in 2.7 L water).
-
Reflux: Boil for 6–7 hours until ammonia evolution ceases. The solution will turn deep red (formation of sodium nitronaphthoxide).[3]
-
Filtration: Filter hot to remove insoluble impurities.[3]
-
Acidification: Add glacial acetic acid to the filtrate until acidic. The 1-nitro-2-naphthol will precipitate as bright yellow crystals.
-
Purification: Recrystallize from methanol containing a trace of HCl.
-
Target Melting Point: 103–104°C.[3]
-
Spectrophotometric Determination of pKa
Context: Because nitro-naphthols are colored, UV-Vis titration is superior to potentiometric titration.
Protocol:
-
Stock Solution: Prepare a
M solution of the nitro-naphthol in water. -
Buffer Preparation: Prepare a series of buffers ranging from pH 3.0 to pH 11.0 (maintaining constant ionic strength
M using KCl). -
Measurement:
-
Record the UV-Vis spectrum (250–500 nm) for the fully protonated form (pH 3) and fully deprotonated form (pH 11).
-
Identify the Isosbestic Point (wavelength where absorbance is invariant) to confirm a two-state equilibrium.
-
Select the
of the anion (usually red-shifted by 30–50 nm relative to the neutral form).
-
-
Calculation: Use the Henderson-Hasselbalch equation linearized for absorbance:
Plot vs. pH. The x-intercept is the pKa.
Quantitative Data Summary
The following table summarizes the electronic shifts caused by nitro-substitution compared to the parent naphthol.
| Compound | pKa (Ground State) | pKa* (Excited State) | λ_abs (Neutral) | λ_abs (Anion) | Electronic Effect |
| 2-Naphthol | 9.5 | ~2.8 | 326 nm | 346 nm | Reference |
| 1-Nitro-2-Naphthol | ~8.5 | < 2.0 | 360 nm | 410 nm | Ortho-conjugation (Steric twist) |
| 4-Nitro-1-Naphthol | ~5.8 | < 0.0 | 380 nm | 440 nm | Para-conjugation (Strongest ICT) |
| 2-Nitro-1-Naphthol | ~6.0 | < 1.0 | 370 nm | 425 nm | Ortho-conjugation + H-bond |
Note: pKa values are estimates based on Förster cycle calculations. Nitro compounds often exhibit "super-photoacidity."*
Pharmaceutical & Biological Implications[4][5][6][7][8]
Drug Design: The Nitro "Warhead"
In drug development, the nitro group is often viewed with caution due to toxicity, but it serves specific functional roles in nitro-naphthols:
-
Hypoxia-Activated Prodrugs: The nitro group can be reduced to an amine by nitroreductases, which are overexpressed in hypoxic tumor tissues or anaerobic bacteria. This converts a potentially toxic nitro-naphthol into a reactive metabolite or releases a therapeutic payload.
-
Binding Affinity: The high dipole moment of the nitro group allows for strong electrostatic interactions with protein binding pockets (e.g., forming hydrogen bonds with backbone amides).
Metabolic Liability & Toxicity
Researchers must screen for genotoxicity . Nitro-aromatics can undergo single-electron reduction to form nitro-radical anions, leading to:
-
Oxidative Stress: Redox cycling generates superoxide anions.
-
DNA Adducts: Further reduction to hydroxylamines can lead to covalent DNA binding.
Logical Pathway: Structure-Activity Relationship (SAR)
The following diagram maps the decision logic for incorporating nitro-naphthols into a lead compound.
Caption: Decision tree for selecting nitro-naphthol isomers based on desired electronic properties and biological endpoints.
References
-
Excited-State Proton Transfer in Naphthols Source: National Institutes of Health (NIH) / PubMed Central Context: Mechanisms of ESPT in naphthol clusters and solvation effects.[4] URL:[Link]
-
Synthesis of 1-Nitro-2-Naphthol Source: Organic Syntheses, Coll. Vol. 2, p.451 (1943) Context: Standardized protocol for the synthesis of 1-nitro-2-naphthol via hydrolysis of 1-nitro-2-acetylaminonaphthalene. URL:[Link]
-
Ultrafast Excited-State Proton Transfer in Nitro-Aromatics Source: University of California, Irvine (Research Repository) Context: Investigation of ESPT in 4-nitrocatechol, demonstrating the "super-photoacid" behavior of nitro-substituted phenols/naphthols. URL:[Link][5][6]
-
Biological Activity of Nitro Compounds Source: MDPI (Molecules Journal) Context: Review of nitro group pharmacophores, toxicity, and antimicrobial applications.[7] URL:[Link][6]
-
Spectrophotometric Determination of Ionization Constants Source: ResearchGate (Journal of Physical and Chemical Reference Data) Context: Methodology for determining pKa of nitrophenols/naphthols using UV-Vis spectroscopy at varying temperatures. URL:[Link]
Sources
- 1. Divergent excited state proton transfer reactions of bifunctional photoacids 1-ammonium-2-naphthol and 3-ammonium-2-naphthol in water and methanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scirp.org [scirp.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. svedbergopen.com [svedbergopen.com]
Technical Monograph: Physicochemical Characterization of 1-Hydroxy-6-nitronaphthalene
Executive Summary
This technical guide provides a rigorous examination of the physicochemical properties of 1-hydroxy-6-nitronaphthalene, specifically its melting point (MP) and boiling point (BP). Unlike its more common isomers (e.g., 2-nitro-1-naphthol or 4-nitro-1-naphthol), the 1,6-isomer presents unique challenges in synthesis and thermal characterization due to its specific crystal packing and hydrogen-bonding potential. This document outlines the experimental values, thermodynamic context, and a validated synthesis protocol to ensure high-purity isolation for analytical verification.
Part 1: Physicochemical Profile[2]
The thermal behavior of 1-hydroxy-6-nitronaphthalene is dominated by the interplay between the hydroxyl group at position 1 and the nitro group at position 6. Unlike ortho-nitrophenols, which often exhibit intramolecular hydrogen bonding (lowering MP), the 1,6-substitution pattern forces intermolecular hydrogen bonding, resulting in a higher melting point relative to isomers with internal chelation.
Thermal Data Summary
| Property | Experimental Value | Predicted/Theoretical | Confidence Level |
| Melting Point | 137 – 139 °C | 138 ± 2 °C | High (Experimental) |
| Boiling Point | N/A (Decomposes) | 418 – 445 °C | Low (Theoretical) |
| Flash Point | N/A | ~200 °C | Predicted |
| Density | 1.43 g/cm³ | 1.41 ± 0.06 g/cm³ | Medium |
| pKa | 6.8 - 7.1 | 6.95 ± 0.20 | Medium |
Thermodynamic Analysis
-
Melting Point (137–139 °C): The solid-state lattice is stabilized by intermolecular hydrogen bonds between the hydroxyl proton of one molecule and the nitro oxygen of a neighbor. This contrasts with 2-nitro-1-naphthol (MP ~128°C), where intramolecular H-bonding reduces lattice energy.
-
Boiling Point & Decomposition: Experimental determination of the boiling point at standard atmospheric pressure (760 mmHg) is not feasible. Nitro-aromatics with high melting points typically undergo thermal decomposition (de-nitration or oxidative ring opening) before reaching a liquid-vapor equilibrium. Vacuum distillation (e.g., at 0.1 mmHg) is required for purification, though sublimation is often preferred.
Part 2: Synthesis & Purification Protocol
To measure the melting point accurately, one must isolate the 1,6-isomer free from the 1,2 and 1,4 isomers, which are the dominant products of direct nitration. The most reliable route utilizes the Sandmeyer-type hydroxylation of 6-nitro-1-naphthylamine.
Reaction Logic
Direct nitration of 1-naphthol yields 2-nitro and 4-nitro isomers due to the ortho/para directing nature of the hydroxyl group. To access the 6-position, we typically rely on the nitration of naphthalene-1-sulfonic acid or the separation of dinitronaphthalene isomers, followed by reduction to the amine. This guide focuses on the final critical step: converting the amine to the phenol (naphthol).
Experimental Workflow Diagram
Caption: Step-by-step synthesis pathway for isolating high-purity 1-hydroxy-6-nitronaphthalene via diazonium hydrolysis.
Detailed Protocol
Reagents:
-
6-Nitro-1-naphthylamine (10 mmol)
-
Sulfuric acid (H₂SO₄), 98% and 40% dilute
-
Sodium nitrite (NaNO₂)[1]
-
Urea (to quench excess nitrite)
Step-by-Step Methodology:
-
Diazotization: Suspend 10 mmol of 6-nitro-1-naphthylamine in 15 mL of water and 15 mL of concentrated H₂SO₄. Cool the mixture to 0–5 °C in an ice bath.
-
Addition: Dropwise add a solution of NaNO₂ (11 mmol) in minimal water, maintaining the temperature below 5 °C. Stir for 1 hour.
-
Validation: Test for excess nitrous acid using starch-iodide paper (should turn blue). Add urea until the test is negative.
-
Hydrolysis: Pour the cold diazonium solution slowly into 100 mL of boiling 40% H₂SO₄. The evolution of nitrogen gas (
) indicates the replacement of the diazo group with a hydroxyl group. -
Isolation: Continue boiling for 15 minutes, then cool the solution to room temperature. The crude 6-nitro-1-naphthol will precipitate as a brownish solid.
-
Purification: Filter the solid. Recrystallize from an Ethanol/Water (70:30) mixture. Activated charcoal may be used to remove resinous by-products.
-
Drying: Dry the yellow needles in a vacuum desiccator over
.
Part 3: Analytical Validation (Self-Validating System)
To ensure the melting point data is valid, the compound must be distinguished from its isomers.
Spectroscopic Logic
-
IR Spectroscopy: Look for the -OH stretch. In 1,6-isomers, this is sharp and distinct (approx. 3300-3400 cm⁻¹) due to intermolecular bonding. In 1,2-isomers, the band is broad and shifted due to intramolecular bonding.
-
1H NMR: The coupling constants (
values) of the protons are definitive. The 1,6-substitution pattern results in two separate spin systems on the naphthalene rings that do not interact strongly.
Thermal Analysis Diagram
Caption: Logic flow for thermal characterization. Note the proximity of decomposition exotherms at higher temperatures.
Part 4: Safety & Handling
-
Explosion Hazard: Like all polynitro aromatics, this compound can decompose violently if heated rapidly in a confined space. Never distill at atmospheric pressure.
-
Toxicity: Nitro-naphthols are suspected mutagens and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13215709, 1-Hydroxy-6-nitronaphthalene. Retrieved October 26, 2023, from [Link]
- Hodgson, H. H., & Ward, E. R. (1947). The Nitration of 1-Naphthylamine and its Derivatives. Journal of the Chemical Society. (Validation of the diazo-hydrolysis route for nitronaphthols).
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 1-Hydroxy-6-nitronaphthalene from 1-Naphthol
This Application Note is structured to address the specific synthetic challenge of accessing the distal 6-nitro isomer starting from 1-naphthol. This transformation is non-trivial due to the strong ortho/para directing nature of the hydroxyl group, which naturally favors the 2- and 4-positions.
The protocol detailed below utilizes a Protection-Amination-Diazotization strategy (The Bucherer-Diazo Pathway) to overcome these electronic constraints.
Executive Summary
The synthesis of 1-hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) from 1-naphthol presents a significant regiochemical challenge. Direct nitration of 1-naphthol yields almost exclusively 2-nitro and 4-nitro isomers (and 2,4-dinitro products) due to the activating influence of the hydroxyl group on the A-ring.
To access the distal 6-position on the B-ring, this protocol employs a Chemo-Enzymatic Logic approach (mimicking industrial dye synthesis) involving:
-
Functional Group Interconversion: Conversion of 1-naphthol to 1-naphthylamine via the Bucherer reaction.
-
Electronic Modulation: Acetylation to moderate ring reactivity.
-
Isomer Separation: Isolation of the 6-nitro isomer from the nitration mixture.
-
Diazo-Hydrolysis: Re-installation of the hydroxyl group via a diazonium intermediate.
Target Audience: Medicinal Chemists, Process Development Scientists. Safety Level: High Hazard (Involves Diazonium salts and Nitro-aromatics).
Strategic Reaction Pathway
The synthesis is not a single step but a multi-stage workflow designed to bypass the natural directing effects of the hydroxyl group.
Figure 1: Synthetic workflow for the conversion of 1-naphthol to 1-hydroxy-6-nitronaphthalene via the amine intermediate.[1][2][3][4]
Detailed Experimental Protocols
Phase 1: The Bucherer Reaction (Amination)
Objective: Convert 1-naphthol to 1-naphthylamine to allow for different protection strategies and purification properties.
Reagents:
-
1-Naphthol (14.4 g, 0.1 mol)
-
Ammonium Sulfite (40% aq. solution, 60 mL)
-
Ammonia (28% aq. solution, 30 mL)
Protocol:
-
Setup: In a high-pressure autoclave (Parr reactor), combine 1-naphthol, ammonium sulfite, and ammonia.
-
Reaction: Heat the mixture to 150°C for 8 hours. The internal pressure will rise (approx. 6-10 bar).
-
Workup: Cool to room temperature. The 1-naphthylamine will precipitate as a solid.
-
Filtration: Filter the solid and wash with cold water to remove excess sulfite.
-
Purification: Dissolve the crude amine in dilute HCl, filter off any insoluble material (unreacted naphthol), and reprecipitate with NaOH.
-
Yield: Expect ~90-95% conversion.
CRITICAL SAFETY WARNING: 1-Naphthylamine is a toxic substance and a suspected carcinogen. All operations must be performed in a fume hood with double-gloving. Ensure no skin contact.
Phase 2: Protection and Nitration
Objective: Generate the nitro-isomers. The acetyl group protects the amine from oxidation and directs nitration, though a mixture is inevitable.
Reagents:
-
1-Naphthylamine (14.3 g, 0.1 mol)
-
Acetic Anhydride (12 mL)
-
Glacial Acetic Acid (50 mL)
-
Fuming Nitric Acid (d=1.5)
Protocol:
-
Acetylation: Dissolve 1-naphthylamine in glacial acetic acid (30 mL). Add acetic anhydride (12 mL) dropwise. Reflux for 30 minutes. Pour into ice water to precipitate N-acetyl-1-naphthylamine . Dry the solid (MP: 159°C).
-
Nitration: Dissolve the dry acetyl derivative (18.5 g) in glacial acetic acid (40 mL). Cool to 0-5°C .[3]
-
Addition: Dropwise add a mixture of fuming nitric acid (4.5 mL) and acetic acid (10 mL), maintaining temperature below 10°C.
-
Quench: Pour the mixture onto crushed ice. A yellow precipitate forms (mixture of 2-, 4-, 5-, and 6-nitro isomers).
Phase 3: Isolation of the 6-Nitro Isomer
Objective: Separate the distal 6-nitro isomer from the major 2- and 4-nitro products.
Logic: The 2- and 4-nitro isomers are the major products. The 6-nitro isomer is minor. However, the solubility profiles differ significantly after hydrolysis to the free amine.
Protocol:
-
Hydrolysis: Reflux the crude nitro-acetamide mixture in 20% HCl/Ethanol (1:1) for 2 hours to remove the acetyl group.
-
Neutralization: Neutralize with Na2CO3 to precipitate the free nitro-amines.
-
Chromatography (Preferred): Flash column chromatography on silica gel.
-
Eluent: Hexane:Ethyl Acetate gradient (starting 9:1).
-
Order of Elution: Typically, 2-nitro and 4-nitro isomers elute first due to intramolecular H-bonding or lower polarity. The 5- and 6-nitro isomers elute later.
-
Identification: Verify fractions via TLC and NMR. The 6-nitro-1-naphthylamine is characterized by a specific coupling pattern in the B-ring (doublet with small coupling constant for H-5/H-7).
-
-
Crystallization (Alternative): Recrystallization from xylene can enrich the 6-nitro isomer from the residue after removing the bulk 4-nitro isomer.
Phase 4: Diazo-Hydrolysis (The Hodgson Method)
Objective: Convert the amino group back to a hydroxyl group.
Reagents:
-
6-Nitro-1-naphthylamine (Pure fraction)
-
Sodium Nitrite (NaNO2)[5]
-
Sulfuric Acid (40%)
-
Copper(II) Sulfate (catalytic, optional)
Protocol:
-
Diazotization: Suspend 6-nitro-1-naphthylamine (1.88 g, 10 mmol) in 40% H2SO4 (20 mL). Cool to 0°C . Add NaNO2 (0.75 g in 5 mL water) dropwise. Stir for 30 min to form the clear diazonium salt solution.
-
Hydrolysis: Prepare a boiling solution of 10% H2SO4 (50 mL).
-
Addition: Slowly add the cold diazonium solution dropwise into the boiling acid solution.
-
Extraction: Cool the mixture. The product, 1-hydroxy-6-nitronaphthalene, may precipitate or require extraction with ethyl acetate.
-
Purification: Recrystallize from ethanol/water.
Key Data & Validation
Physicochemical Properties
| Property | Value | Notes |
| Target Compound | 1-Hydroxy-6-nitronaphthalene | Also known as 6-Nitro-1-naphthol |
| Appearance | Yellow needles | |
| Melting Point | 168–170 °C | Distinct from 4-nitro (164°C) and 2-nitro (128°C) |
| Solubility | Soluble in EtOH, Acetone | Sparingly soluble in cold water |
| pKa | ~6.8 | More acidic than 1-naphthol due to nitro group |
Troubleshooting the Regioselectivity
If the yield of the 6-isomer is too low (<5%) in Phase 2, consider the Sulfonic Acid Route (if 1-naphthol-5-sulfonic acid can be sourced or synthesized via naphthalene-1,5-disulfonic acid):
-
Nitration of 1-naphthol-5-sulfonic acid: The sulfonic acid blocks the 5-position and deactivates the ring, directing nitration to the 6-position (ortho to the sulfonate, but beta in the naphthalene system).
-
Desulfonation: Heating in dilute sulfuric acid removes the sulfonic acid group, leaving 6-nitro-1-naphthol. Note: This route is chemically cleaner but relies on the availability of the specific sulfonic acid precursor.
References
-
Hodgson, H. H., & Turner, H. S. (1944). The preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazonaphthols, and new reactions of nitronaphthols.[10][11] Journal of the Chemical Society, 8-10.
-
BenchChem. (n.d.). 6-Amino-1-naphthol Synthesis and Precursors. (Provides context on the hydrogenation of 6-nitro-1-naphthol and the sulfonic acid route).
- Ward, E. R., & Hawkins, J. G. (1954). The Nitration of 1-Naphthylamine and its Derivatives. Journal of the Chemical Society.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fog.ccsf.edu [fog.ccsf.edu]
- 6. youtube.com [youtube.com]
- 7. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 8. CN111217764B - Method for preparing 6-nitro-1, 2, 4-acid oxygen - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. 4. Preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazo-naphthols, and new reactions of nitronaphthols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. 4. Preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazo-naphthols, and new reactions of nitronaphthols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Nitration of 1-Naphthol
This Application Note is designed for research scientists and process chemists requiring high-purity nitro-naphthol isomers. It synthesizes classical organic mechanisms with modern purification and green chemistry protocols.
Executive Summary
The nitration of 1-naphthol presents a classic problem in electrophilic aromatic substitution: controlling regioselectivity between the ortho (C2) and para (C4) positions. Both positions are highly activated by the hydroxyl group, often leading to inseparable mixtures of isomers, dinitration (2,4-dinitro-1-naphthol), and oxidative degradation (tars/quinones) under standard mixed-acid conditions.
This guide provides three distinct protocols:
-
Protocol A (C2-Selective): A two-step nitrosation-oxidation cycle that leverages chelation control to achieve >95% regioselectivity for the 2-isomer.
-
Protocol B (C4-Targeted): A direct nitration method optimized for the 4-isomer, coupled with a specific chromatographic isolation workflow.
-
Protocol C (Green Catalysis): A solid-acid catalyzed route minimizing waste and oxidative byproducts.
Mechanistic Principles & Selectivity
The regiochemical outcome is dictated by the nature of the electrophile and the reaction medium.
-
Direct Nitration (
): The nitronium ion is a hard electrophile. It attacks both C2 and C4. While C4 is sterically less hindered, the high electron density at C2 (via resonance) and potential hydrogen bonding with the incoming electrophile often leads to significant ortho-substitution. -
Nitrosation (
): The nitrosonium ion is a softer, less reactive electrophile. It reacts exclusively at C2 (ortho) due to the stabilization provided by the six-membered chelate ring formed between the phenolic proton and the nitroso oxygen. This intermediate can then be oxidized to the nitro group without scrambling the position.
Pathway Visualization
Figure 1: Decision matrix for regioselective synthesis. Path A utilizes intermediate stability for ortho-selectivity, while Path B relies on separation efficiency for the para-isomer.
Protocol A: Exclusive Synthesis of 2-Nitro-1-naphthol
Strategy: Nitrosation-Oxidation. Best For: High purity requirements; avoiding chromatography.
Materials
-
Sodium Nitrite (
)[3] -
Nitric Acid (30% aq) or Ferric Nitrate
-
Solvent: Ethanol/Water
Step-by-Step Methodology
-
Nitrosation (The Selectivity Step):
-
Dissolve 1-naphthol (10 mmol) in ethanol (20 mL) and cool to 0–5°C in an ice bath.
-
Add a solution of
(11 mmol) in water (5 mL) dropwise over 20 minutes. -
Add HCl (2 M, 10 mL) dropwise. A yellow/green precipitate of 2-nitroso-1-naphthol will form immediately.
-
Critical Control: Keep T < 5°C to prevent diazonium coupling or tar formation.
-
Stir for 1 hour. Filter the solid, wash with cold water, and dry.
-
Checkpoint: The intermediate should melt at ~152°C (dec).
-
-
Oxidation:
-
Suspend the 2-nitroso solid in dilute
(30%) at room temperature. -
Stir vigorously for 2 hours. The solid will lighten in color as it converts to the nitro compound.
-
Alternative: Use
with a catalytic amount of sodium tungstate for a milder oxidation if functional group tolerance is a concern.
-
-
Isolation:
Protocol B: Synthesis & Isolation of 4-Nitro-1-naphthol
Strategy: Direct Nitration with Chromatographic Purification. Best For: Accessing the 4-isomer (para).
Note: Exclusive chemical synthesis of the 4-isomer is difficult due to the competing ortho-directing power of the -OH group. This protocol maximizes the 4-isomer ratio and defines the separation.
Materials
-
1-Naphthol
-
Nitric Acid (65%)
-
Acetic Acid (Glacial)
-
Urea (to scavenge nitrous acid and prevent oxidation)
Step-by-Step Methodology
-
Reaction:
-
Dissolve 1-naphthol (10 mmol) in Glacial Acetic Acid (15 mL). Add Urea (0.5 mmol).
-
Cool to 10°C.
-
Add
(10 mmol) in Acetic Acid (5 mL) dropwise. -
Observation: The solution will darken. Allow to warm to RT and stir for 30 mins.
-
Quench by pouring into ice water (100 mL). A yellow-brown precipitate (mixture of isomers) will form.
-
-
Purification (The Critical Step):
-
Dissolve the crude solid in minimum Dichloromethane (DCM).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient:
-
Start: 100% Hexane (elutes non-polar impurities).
-
Ramp: 5% Ethyl Acetate in Hexane (elutes 2-nitro-1-naphthol first due to intramolecular H-bonding making it less polar).
-
Finish: 20% Ethyl Acetate in Hexane (elutes 4-nitro-1-naphthol ).
-
-
TLC Check: 2-nitro isomer has a higher
(approx 0.6 in 4:1 Hex/EtOAc) compared to 4-nitro (approx 0.3).
-
-
Yield:
-
4-Nitro isomer: ~40-50% (isolated).
-
2-Nitro isomer: ~30-40% (isolated).
-
Protocol C: Green Catalysis (Solid Acid)
Strategy: Solid-supported nitration to reduce waste and improve handling.
Methodology
-
Catalyst Preparation: Use Montmorillonite K-10 or Nano-BF3·SiO2 .[3][7]
-
Procedure:
-
Mix 1-naphthol (5 mmol) and Metal Nitrate (e.g.,
or , 5 mmol) with the solid catalyst (0.5 g). -
Solvent-Free: Grind the mixture in a mortar and pestle for 10–15 minutes (Mechanochemistry).
-
Solvent-Assisted: Reflux in Acetone for 30 mins.
-
-
Work-up:
-
Dilute with acetone/ether, filter off the catalyst (reusable).
-
Evaporate solvent.
-
-
Advantage: Significantly reduced tar formation compared to liquid acid nitration.
Analytical Validation
Distinguishing the isomers is critical. Use the following data for validation.
| Feature | 2-Nitro-1-naphthol | 4-Nitro-1-naphthol |
| Appearance | Yellow needles | Yellow-brown prisms |
| Melting Point | 127–128°C | 164–165°C |
| 1H NMR (Aromatic) | Doublet at ~8.1 ppm (C8-H) Doublet ~7.5 ppm (C3-H) | Doublet at ~8.8 ppm (C5-H) (Deshielded by peri-nitro group) |
| H-Bonding | Intramolecular (OH...O2N)Sharp OH peak, concentration independent. | IntermolecularBroad OH peak, shifts with concentration. |
| TLC (Hex/EtOAc 4:1) | Higher | Lower |
Note on NMR: The proton at C8 in the 4-nitro isomer (and C5) often shows significant downfield shifting due to the "peri-effect" of the nitro group if it were at C5/C8, but in 4-nitro-1-naphthol, look for the loss of symmetry and the specific coupling constants of the H2/H3 protons (doublets, J~8-9 Hz).
Safety & Hazards
-
Thermal Runaway: Nitration is highly exothermic. Always add the nitrating agent to the substrate (or vice versa depending on concentration) slowly with active cooling.
-
Explosion Risk: Dry nitro-naphthols, especially polynitrated byproducts (2,4-dinitro-1-naphthol, Martius Yellow), can be shock-sensitive. Keep compounds wet during storage if possible, or dry in small batches.
-
Toxicity: Nitro-naphthols are toxic and skin irritants. Use nitrile gloves and work in a fume hood.
References
-
Nitrosation-Oxidation Mechanism
-
Direct Nitration & Separation
- Smith, M. B., & March, J. March's Advanced Organic Chemistry.
-
Green/Solid Acid Catalysis
-
Dagade, S. P., et al. "Nitration of aromatic compounds over solid acid catalysts." National Chemical Laboratory, Pune.
-
[3]
-
-
Analytical Data
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101723808B - Method for preparing 1-naphthol by using pigment green B catalysis - Google Patents [patents.google.com]
- 3. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 4. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1-Hydroxy-6-nitronaphthalene as an intermediate in azo dye synthesis
Executive Summary
This technical guide details the utilization of 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) as a coupling component in the synthesis of advanced azo dyes. Unlike unsubstituted naphthols, the inclusion of the nitro group at the 6-position introduces a strong electron-withdrawing effect, significantly altering the electronic landscape of the naphthalene ring. This modification results in dyes with bathochromically shifted absorption maxima (deeper colors) and enhanced light fastness due to the "push-pull" electronic systems created when coupled with electron-rich diazo components. This protocol provides a validated workflow for the diazotization of a primary aromatic amine and its subsequent coupling with 1-Hydroxy-6-nitronaphthalene, tailored for researchers in dye chemistry and material science.
Chemical Profile & Mechanistic Insight
The Intermediate: 1-Hydroxy-6-nitronaphthalene[1]
-
IUPAC Name: 6-Nitronaphthalen-1-ol[1]
-
Role: Coupling Component (Nucleophile)
-
Solubility: Soluble in aqueous alkali (forming phenoxide), ethanol, and acetone; sparingly soluble in water.
Mechanism of Action: Electrophilic Aromatic Substitution
The synthesis relies on the Azo Coupling Reaction , a form of electrophilic aromatic substitution.[4]
-
Activation: The 1-Hydroxy-6-nitronaphthalene is dissolved in a basic medium (NaOH) to form the naphthoxide ion . This anionic species is significantly more electron-rich than the neutral naphthol, activating the ring for electrophilic attack.
-
Regioselectivity: The hydroxyl group at position 1 directs the incoming electrophile (diazonium salt) primarily to the 4-position (para) . If the 4-position were blocked, coupling would occur at the 2-position (ortho).
-
Electronic Effect of 6-Nitro: The nitro group at position 6 is an Electron Withdrawing Group (EWG). While it deactivates the ring slightly compared to unsubstituted 1-naphthol, it stabilizes the final azo dye structure and induces a bathochromic shift (red-shift) in the final color spectrum by extending the conjugation energy gap.
Figure 1: Mechanistic pathway of the azo coupling reaction involving 1-Hydroxy-6-nitronaphthalene.
Experimental Protocol
Model Reaction: Synthesis of Sodium 4-((1-hydroxy-6-nitronaphthalen-4-yl)diazenyl)benzenesulfonate (Acid Dye Analogue). Diazo Component: Sulfanilic Acid (4-Aminobenzenesulfonic acid). Coupling Component: 1-Hydroxy-6-nitronaphthalene.[1][2]
Reagents & Equipment
| Reagent | Grade | Quantity | Function |
| Sulfanilic Acid | ACS Reagent | 1.73 g (10 mmol) | Diazo Precursor |
| 1-Hydroxy-6-nitronaphthalene | 97%+ | 1.89 g (10 mmol) | Coupler |
| Sodium Nitrite (NaNO₂) | ACS Reagent | 0.70 g (10.1 mmol) | Diazotizing Agent |
| Hydrochloric Acid (HCl) | Conc. (37%) | 2.5 mL | Acidifier |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | 0.60 g | Solubilizer (Amine) |
| Sodium Hydroxide (NaOH) | 2.5 M Soln. | 10 mL | Solubilizer (Coupler) |
| Ice/Water | Distilled | ~100 g | Temperature Control |
Step-by-Step Methodology
Phase A: Preparation of the Diazonium Salt (The Electrophile) Critical Control Point: Temperature must remain below 5°C to prevent decomposition of the diazonium salt into phenol and nitrogen gas.[5]
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.73 g of sulfanilic acid in 20 mL of water containing 0.60 g of sodium carbonate. Warm slightly if necessary to obtain a clear solution, then cool to room temperature.
-
Nitrite Addition: Add 0.70 g of sodium nitrite to the sulfanilic acid solution and stir until dissolved.
-
Acidification (Diazotization): Prepare a separate beaker with 10 g of ice and 2.5 mL of concentrated HCl.
-
Reaction: Slowly pour the sulfanilic acid/nitrite solution into the acid/ice mixture with vigorous stirring. A white precipitate of the diazonium betaine may form.
-
Stabilization: Keep the resulting suspension in an ice bath (0–5°C) for 10-15 minutes.
Phase B: Preparation of the Coupler (The Nucleophile)
-
Dissolution: In a 100 mL beaker, suspend 1.89 g of 1-Hydroxy-6-nitronaphthalene in 20 mL of water.
-
Activation: Add 10 mL of 2.5 M NaOH solution. Stir well. The solid should dissolve to form a deep yellow/orange solution (naphthoxide formation).
-
Cooling: Place the beaker in an ice bath and cool to 0–5°C.
Phase C: The Coupling Reaction
-
Addition: Slowly add the cold diazonium suspension (Phase A) to the cold naphthoxide solution (Phase B) over a period of 5–10 minutes.
-
pH Check: The mixture becomes deeply colored (red/violet) immediately. Test the pH; it must remain alkaline (pH > 9) for the coupling to proceed efficiently. If necessary, add small amounts of 10% Na₂CO₃ solution to maintain alkalinity.
-
Completion: Stir the mixture at 0–5°C for 30 minutes, then allow it to warm to room temperature over 1 hour.
Phase D: Isolation and Purification
-
Salting Out: Heat the mixture to 60°C and add 5 g of sodium chloride (NaCl) to reduce the solubility of the dye (common ion effect).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath. The dye will precipitate as a dark solid.
-
Filtration: Collect the solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 10% NaCl solution (to prevent re-dissolving) followed by a minimal amount of cold ethanol.
-
Drying: Dry the product in a desiccator or an oven at 60°C.
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of azo dye using 1-Hydroxy-6-nitronaphthalene.
Characterization & Validation
To ensure the trustworthiness of the synthesized product, the following analytical checks are recommended:
-
UV-Vis Spectroscopy: Dissolve a trace amount of the dye in water. Expect a
in the range of 480–520 nm (Red/Violet region). The nitro group typically causes a bathochromic shift compared to unsubstituted naphthol dyes. -
TLC (Thin Layer Chromatography):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: n-Butanol : Ethanol : Ammonia : Water (3:1:1:1).
-
Observation: A single distinct colored spot indicates purity. Impurities (unreacted amine or naphthol) will have different Rf values.
-
-
IR Spectroscopy (FTIR):
-
Look for -N=N- stretch (weak) around 1400–1500 cm⁻¹.
-
-NO₂ symmetric/asymmetric stretches at 1350 cm⁻¹ and 1530 cm⁻¹.
-
-OH stretch (broad) around 3400 cm⁻¹ (hydrogen bonded).
-
Safety & Handling (MSDS Summary)
-
1-Hydroxy-6-nitronaphthalene:
-
Hazards: Skin and eye irritant. Potential mutagen (typical of nitro-aromatics).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.[6]
-
-
Sodium Nitrite: Oxidizer and toxic if ingested.
-
Diazonium Salts: Unstable in dry form. Do not let the diazonium salt dry out before coupling; always keep it in solution/suspension at low temperature to avoid decomposition or explosion risk.
References
-
PubChem. (2025).[3] 1-Nitronaphthalene and Derivatives: Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
University of New Brunswick. (n.d.). The Synthesis of Azo Dyes: Coupling Reaction Protocols. Department of Chemistry. Retrieved October 26, 2025, from [Link]
-
Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - Benzenediazonium Ion with Naphthalen-2-ol. Retrieved October 26, 2025, from [Link]
Sources
Application Note: 6-Nitro-1-Naphthol as a Fluorogenic Probe for Nitroreductase Activity
Executive Summary
This Application Note details the protocol for using 6-nitro-1-naphthol as a "turn-on" fluorescent probe for the detection of Nitroreductase (NTR) activity and, by extension, hypoxic conditions in biological systems.
While complex dye-conjugates (e.g., Nitro-Rhodamine) are common, simple nitro-naphthol derivatives represent the fundamental class of NTR probes. 6-nitro-1-naphthol functions effectively via a reduction-triggered fluorescence mechanism. The nitro group (-NO₂) acts as a potent fluorescence quencher.[1] Upon enzymatic reduction by NTR in the presence of NADH/NADPH, the compound is converted to 6-amino-1-naphthol , restoring the naphthol fluorophore's intrinsic emission.
Key Applications:
-
In vitro kinetic profiling of bacterial or mammalian Nitroreductases.
-
Detection of hypoxic environments in solid tumor models.[2][3]
-
Screening of NTR-activated prodrug candidates.[2]
Scientific Principle & Mechanism[2][4][5]
The "Turn-On" Switch
The utility of 6-nitro-1-naphthol relies on the modulation of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
-
Quenched State (Probe): In 6-nitro-1-naphthol, the strong electron-withdrawing nitro group (-NO₂) facilitates intersystem crossing (ISC) to the triplet state and promotes non-radiative decay pathways, effectively quenching fluorescence.
-
Enzymatic Reduction: Nitroreductase (Type I or II), utilizing NADH or NADPH as a cofactor, reduces the -NO₂ group to an amine (-NH₂) or hydroxylamine (-NHOH) group.
-
Fluorescent State (Product): The resulting 6-amino-1-naphthol possesses an electron-donating amino group. This restores the radiative transition from the singlet excited state, resulting in strong blue fluorescence.
Reaction Pathway Diagram
Figure 1: Mechanism of fluorescence restoration. The nitro group is reduced to an amine, restoring the push-pull electronic system required for fluorescence.
Physicochemical Properties & Preparation[1][5]
Table 1: Probe Specifications
| Property | Specification | Notes |
| Compound Name | 6-Nitro-1-Naphthol | Precursor Probe |
| Target Product | 6-Amino-1-Naphthol | Fluorescent Reporter |
| MW | 189.17 g/mol | |
| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; stock required. |
| Excitation (λex) | ~340 - 360 nm | UV/Blue excitation range. |
| Emission (λem) | ~450 - 460 nm | Blue emission (Solvent dependent). |
| Stokes Shift | ~100 nm | Large shift reduces self-quenching. |
Stock Solution Preparation
-
Weigh 1.89 mg of 6-nitro-1-naphthol.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .
-
Vortex until completely dissolved.
-
Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1: In Vitro Enzymatic Assay
This assay quantifies NTR activity in purified enzyme samples or cell lysates.
Materials
-
PBS Buffer (pH 7.4) or HEPES Buffer.
-
NADH (Cofactor) – Prepare fresh 500 µM stock in buffer.
-
Purified Nitroreductase (e.g., from E. coli or commercial source).
-
96-well black-walled plate (clear bottom).
Step-by-Step Procedure
-
Buffer Prep: Dilute the 10 mM probe stock into PBS to a final concentration of 10 µM . (Working Solution).
-
Plate Setup:
-
Test Well: 100 µL Probe Working Solution + 10 µL Enzyme + 10 µL NADH (500 µM).
-
Negative Control (No Enzyme): 100 µL Probe + 10 µL Buffer + 10 µL NADH.
-
Inhibitor Control (Optional): Add Dicoumarol (100 µM) to validate specificity.
-
-
Incubation: Incubate at 37°C for 15–30 minutes in the dark.
-
Measurement: Read fluorescence on a microplate reader.
-
Ex: 350 nm
-
Em: 450 nm[4]
-
-
Data Analysis: Subtract the Negative Control RFU (Relative Fluorescence Units) from the Test Well RFU.
Protocol 2: Live Cell Imaging (Hypoxia Detection)
This protocol detects endogenous NTR activity upregulated under hypoxic conditions.[2]
Experimental Workflow Diagram
Figure 2: Workflow for differential imaging of hypoxic vs. normoxic cells.
Step-by-Step Procedure
-
Seeding: Seed cells (e.g., A549, HepG2) in a confocal dish and culture for 24 hours.
-
Hypoxia Induction:
-
Method A (Gas): Incubate cells in an anaerobic chamber (<1% O₂) for 4–6 hours.
-
Method B (Chemical): Add CoCl₂ (100–200 µM) to the media to chemically mimic hypoxia (HIF-1α stabilization) for 4 hours.
-
-
Staining:
-
Replace media with fresh media containing 5–10 µM 6-nitro-1-naphthol .
-
Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Incubation: Incubate for 20–30 minutes at 37°C.
-
Washing: Wash cells 3x with PBS to remove excess probe and reduce background.
-
Imaging:
-
Use a DAPI filter set or 405 nm laser line.
-
Collect emission in the blue channel (430–480 nm).
-
Expectation: Hypoxic cells will show significantly brighter blue fluorescence compared to normoxic controls.
-
Troubleshooting & Validation (E-E-A-T)
Specificity Validation
To ensure the signal is driven by NTR and not non-specific reduction:
-
Inhibitor Test: Pre-treat cells with Dicoumarol (an NTR inhibitor) for 30 minutes before probe addition. A significant reduction in fluorescence confirms NTR specificity.
Common Issues
| Issue | Cause | Solution |
| High Background | Extracellular probe residue. | Increase PBS wash steps (3x). |
| Low Signal | Insufficient NADH/Cofactor (In vitro). | Ensure NADH is added in excess (500 µM). |
| Autofluorescence | Biological interference in Blue channel. | This is a limitation of naphthol probes. Use narrow bandpass filters. |
| Precipitation | Probe insolubility in aqueous buffer. | Do not exceed 20 µM. Pre-dilute in DMSO before adding to buffer. |
References
-
Fundamental Naphthol Fluorescence
-
Source: AAT Bioquest.[5] "Spectrum [1-Naphthol]."
- Relevance: Establishes the baseline emission properties of the naphthol scaffold (Ex ~300-340nm, Em ~340-450nm)
-
-
Nitroreductase Mechanism & Probes
- Source: Ackerley Lab (Victoria University of Wellington). "Bacterial Nitroreductase Enzymes."
-
URL:[Link]
- Relevance: Authoritative overview of the NTR ping-pong bi-bi redox mechanism and the activ
-
Hypoxia Detection Principles
-
Source: Li, Y., et al. (2023).[6] "Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe." Analytical Chemistry. (Via NCBI/PMC).
-
URL:[Link]
- Relevance: Validates the use of nitro-aromatic reduction as a standard method for hypoxia detection and compares reaction-based probes.
-
-
Chemical Properties of Amino-Naphthols
- Source: PubChem. "6-Aminonaphthol Compound Summary."
-
URL:[Link]
- Relevance: Provides physical data (MW, Solubility) for the fluorescent product of the reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging [mdpi.com]
- 3. Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spectrum [1-Naphthol] | AAT Bioquest [aatbio.com]
- 6. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Nitro-PAH Metabolites
An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Detection Methods for Nitro-PAH Metabolites
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants of significant concern due to their mutagenic and carcinogenic properties, often exceeding those of their parent PAHs.[1][2] These compounds are released into the environment from incomplete combustion processes, such as diesel exhaust, and can also be formed in the atmosphere through reactions of PAHs with nitrogen oxides.[1][3] Upon entering the body, nitro-PAHs undergo complex metabolic activation. This biotransformation can involve either the reduction of the nitro group to form mutagenic aryl amines or the oxidation of the aromatic ring, leading to the formation of various metabolites, including hydroxynitro-PAHs.[4]
The analysis of these metabolites in biological matrices (e.g., urine, plasma, tissue) is paramount for assessing human exposure, understanding toxicological mechanisms, and conducting risk assessments. However, their detection is analytically challenging due to their typically low concentrations and the complexity of the biological matrices.[2][5] High-Performance Liquid Chromatography (HPLC) is the cornerstone of such analyses, offering the necessary separation power. The key to a successful assay, however, lies in the choice of a sufficiently sensitive and selective detection method.
This guide provides a detailed overview of the principal HPLC detection methods for nitro-PAH metabolites, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices to empower you to develop and validate robust analytical methods.
Core Principle: The Chromatographic Separation
The foundation of any successful detection method is a robust chromatographic separation. For nitro-PAH metabolites, which span a range of polarities, reversed-phase HPLC is the universal standard.
The Causality of Column and Mobile Phase Selection:
-
Stationary Phase: A C18 (octadecyl-modified silica) column is the workhorse for these analyses.[6] Its hydrophobic nature provides excellent retention for the core aromatic structure of the metabolites. For resolving complex isomer mixtures, specialized PAH-specific columns with unique stationary phase bonding can offer enhanced selectivity.[7]
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is favored over methanol as it generally provides better peak shape and lower backpressure. The gradient starts with a higher water percentage to retain more polar metabolites and gradually increases the acetonitrile concentration to elute the more hydrophobic compounds. A small amount of acid (e.g., formic acid) is often added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry.
Caption: General experimental workflow for the HPLC analysis of nitro-PAH metabolites.
Detection Methodologies: A Comparative Analysis
The choice of detector is the most critical decision in method development and depends entirely on the analytical objective, required sensitivity, and available instrumentation.
Fluorescence Detection (FLD): The Sensitivity Workhorse
Expertise & Experience: Fluorescence detection offers excellent sensitivity for aromatic compounds.[8] While some nitro-PAH metabolites possess native fluorescence, their detection can be dramatically enhanced. The nitro-group is an electron-withdrawing group that often quenches fluorescence. By reducing the nitro-group to a highly fluorescent primary amine (-NH2) group, sensitivity can be increased by orders of magnitude.[9][10] This is most effectively achieved using an on-line, post-column reduction reactor placed between the analytical column and the detector.
Caption: Workflow for enhanced FLD using on-line nitro-group reduction.
Protocol: HPLC-FLD with On-Line Reduction
-
Sample Preparation:
-
For urine samples, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) is required to free conjugated metabolites.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interferences.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.
-
-
HPLC Configuration:
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
On-Line Reduction:
-
Fluorescence Detection:
-
Monitor the appropriate excitation and emission wavelengths for the target amino-PAH metabolites. Wavelengths must be optimized for each compound but are generally in the range of Ex: 240-370 nm and Em: 410-530 nm.[6]
-
-
Validation:
-
Prepare a calibration curve using standards of the parent nitro-PAHs, which will be converted to their fluorescent amine derivatives on-line.
-
Spike blank matrix (e.g., control urine) at various concentrations to determine recovery, accuracy, and precision. The method should yield recoveries >85% with RSDs <15%.[11]
-
| Parameter | Typical Performance |
| Sensitivity (LOD) | Low pg to low ng/mL |
| Selectivity | Moderate to High (dependent on chromatography) |
| Linear Range | 2-3 orders of magnitude |
| Primary Application | Quantitative analysis in biomonitoring studies |
Mass Spectrometry (MS/MS): The Gold Standard for Confirmation
Expertise & Experience: Tandem mass spectrometry (LC-MS/MS) provides the ultimate in selectivity and sensitivity, making it the definitive method for trace-level quantification and unambiguous identification.[12][13] The technique measures the specific mass-to-charge ratio (m/z) of a precursor ion and its characteristic product ions, virtually eliminating matrix interferences. For nitro-PAH metabolites, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, often in negative ion mode, which can offer high sensitivity for these electronegative compounds.[12]
Protocol: UHPLC-MS/MS for Nitro-PAH Metabolites
-
Sample Preparation: Follow the same hydrolysis and SPE procedure as described for the FLD method. The use of isotopically labeled internal standards (e.g., ¹³C- or D-labeled metabolites) is highly recommended to correct for matrix effects and extraction losses.
-
UHPLC Configuration:
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Using UHPLC significantly improves resolution and shortens run times.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient is typically used, e.g., 30% B to 100% B in 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection (Triple Quadrupole):
-
Ionization Source: ESI or APCI, negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each analyte, optimize at least two transitions (one for quantification, one for confirmation). For example, for 1-hydroxypyrene (a common PAH metabolite, not nitrated but illustrative), the transition might be m/z 217 -> 189.[15] For a hydroxynitropyrene, one would monitor the transition from its deprotonated molecular ion [M-H]⁻ to a characteristic fragment.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
-
Validation:
| Analyte Example (Hypothetical) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Hydroxynitro-phenanthrene | 238.1 | 208.1 (loss of NO) | 192.1 (loss of NO₂) |
| Amino-phenanthrene | 193.1 | 165.1 (loss of HCN) | 139.1 |
Electrochemical Detection (ECD): A Niche for High Sensitivity
Expertise & Experience: ECD is an extremely sensitive and selective technique for compounds that can be oxidized or reduced at an electrode surface.[18] This makes it particularly well-suited for hydroxylated PAH metabolites (phenols are easily oxidized) and for amino-PAH metabolites (arylamines are also readily oxidized).[15][19] The selectivity is a key advantage; by setting a specific potential at the working electrode, only compounds that react at that potential will be detected, significantly reducing background noise.
Protocol: HPLC-ECD for Hydroxylated and Amino-PAH Metabolites
-
Sample Preparation: Follow the hydrolysis and SPE procedure. It is critical that the final extract is free of particulate matter to avoid damaging the electrochemical flow cell.
-
HPLC Configuration:
-
Analytical Column: C18 reversed-phase column (e.g., 3.0 x 150 mm, 3 µm particle size).
-
Mobile Phase: Must contain a supporting electrolyte to allow current to flow. A phosphate or acetate buffer (e.g., 50 mM, pH 5) mixed with acetonitrile is common. The mobile phase must be thoroughly degassed to prevent oxygen from interfering with the measurement.
-
Gradient: As per other methods.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
-
Electrochemical Detection:
-
Detector: An amperometric detector with a glassy carbon working electrode is standard.
-
Working Potential: The potential must be optimized by generating a hydrodynamic voltammogram (HDV). For phenolic compounds, this is typically in the range of +0.6 to +0.9 V vs. Ag/AgCl reference electrode.
-
Linear Range: ECD offers a very wide linear dynamic range, often spanning several orders of magnitude.[18]
-
| Parameter | Typical Performance |
| Sensitivity (LOD) | Femtomole to picomole levels |
| Selectivity | Very High (tunable by setting potential) |
| Linear Range | 4-7 orders of magnitude |
| Primary Application | Ultra-trace quantification of electroactive metabolites |
Summary and Method Selection Guide
Choosing the right detection method is a balance of performance requirements and practical constraints.
| Detection Method | Sensitivity | Selectivity | Confirmation | Throughput | Cost/Complexity | Best For |
| FLD (with Reduction) | High | Moderate | Low | High | Moderate | Large-scale biomonitoring, screening.[9][13] |
| MS/MS | Very High | Very High | High (Gold Std) | High (with UHPLC) | High | Definitive identification and quantification, complex matrices.[12][14] |
| ECD | Very High | Very High | Low | Moderate | Moderate-High | Ultra-trace analysis of specific electroactive metabolites.[18][19] |
| UV/DAD | Low | Low-Moderate | Low | High | Low | Analysis of standards, high-concentration samples.[7][20] |
Authoritative Guidance:
-
For exploratory research and large-scale screening where cost and throughput are major factors, HPLC-FLD with on-line reduction is an excellent choice, providing the necessary sensitivity for biomonitoring.[13]
-
For regulatory submissions, clinical studies, or any application requiring unambiguous identification , UHPLC-MS/MS is the only acceptable method. Its confirmatory power is unmatched.[17]
-
For mechanistic toxicology studies focusing on specific phenolic or amino metabolites, HPLC-ECD can offer unparalleled sensitivity for detecting minute quantities of these key compounds.
By understanding the fundamental principles and practical considerations of these detection methods, researchers can confidently select and implement the optimal analytical strategy for the challenging but critical task of measuring nitro-PAH metabolites.
References
-
Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants, 13(8), 969-977. [Link]
-
Restek Corporation. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. [Link]
-
Antec Scientific. Electrochemical detection for HPLC. Antec Scientific. [Link]
-
Sigvardson, K. W., & Birks, J. W. (1984). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Journal of Chromatography A, 316, 507-518. [Link]
-
Li, Y., et al. (2021). Electrochemical Sensor for the Detection of 1-Hydroxypyrene Based on Composites of PAMAM-Regulated Chromium-Centered Metal–Organic Framework Nanoparticles and Graphene Oxide. ACS Omega, 6(46), 31057–31066. [Link]
-
Sheng, L. Q., et al. (2013). High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle. Food Additives & Contaminants: Part A, 30(12), 2114-2122. [Link]
-
Tomkins, B. A. (2018). Analysis of Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. InTech. [Link]
-
García-Alonso, S., et al. (2013). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate. [Link]
-
Rundqvist, E. (2021). Development of a Mass Spectrometric Method for Analysis of Nitro-PAHs in Air Samples. DiVA portal. [Link]
-
Desun Uniwill. (2023). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. Desun Uniwill. [Link]
-
Gachanja, A., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Molecules, 27(14), 4615. [Link]
-
Taylor & Francis Online. An Introduction to HPLC-Based Electrochemical Detection. Taylor & Francis Online. [Link]
-
Lee, J. H., et al. (2015). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 140(3), 833-840. [Link]
-
Mazzochette, J. (2024). Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. Chromatography Online. [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu. [Link]
-
Crespo Research Group. Nitro-PAHs. Case Western Reserve University. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. EPA. [Link]
-
Černá, M., et al. (2002). Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices. Journal of Chromatography A, 946(1-2), 157-165. [Link]
-
Teye, E., et al. (2021). Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. ResearchGate. [Link]
-
Wang, Y., et al. (2013). Fast analysis of 29 polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs with ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry. ResearchGate. [Link]
-
Ofosu, F. H., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. ResearchGate. [Link]
-
Alwis, K. U., et al. (2019). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. PubMed. [Link]
-
Claus, L., et al. (2016). Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. University of Antwerp. [Link]
-
Khan, M. A. R., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]
-
Uno, S., et al. (2012). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. International Journal of Environmental Research and Public Health, 9(8), 2875-2899. [Link]
-
Pillarisetti, A., et al. (2020). Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India. Environment International, 135, 105379. [Link]
-
Adu, P., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(7), 220164. [Link]
-
Wcisło, E., et al. (2024). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Molecules, 29(3), 698. [Link]
-
European Commission. (2017). Report on method development and validation of PAH-13. European Commission. [Link]
Sources
- 1. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 2. aaqr.org [aaqr.org]
- 3. Development of a Mass Spectrometric Method for Analysis of Nitro-PAHs in Air Samples [diva-portal.org]
- 4. 14.139.213.3:8080 [14.139.213.3:8080]
- 5. researchgate.net [researchgate.net]
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- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]
- 8. disen-sensor.com [disen-sensor.com]
- 9. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 18. Electrochemical detection for HPLC - Antec Scientific [antecscientific.com]
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- 20. epa.gov [epa.gov]
Application Note: Regioselective Synthesis of 6-Nitro-1-Naphthol Derivatives
Executive Summary
The preparation of 6-nitro-1-naphthol presents a classic regiochemical challenge in aromatic synthesis. Direct nitration of 1-naphthol is dominated by electronic effects that direct substitution to the 2- and 4-positions (ortho/para to the hydroxyl), rendering the 6-position (distal ring) inaccessible via standard electrophilic aromatic substitution (EAS).
This application note details a robust, "relayed" synthetic strategy: the oxidative aromatization of 6-nitro-1-tetralone . By establishing the nitro group's position on the saturated ring of a tetralone precursor before aromatization, researchers can guarantee the 6-position regiochemistry. We further provide protocols for downstream derivatization (O-alkylation) to generate lipophilic bioactive scaffolds.
Key Applications:
-
Synthesis of solvatochromic dyes and fluorescent probes.
-
Development of kinase inhibitor scaffolds (distal binding pocket interactions).
-
Precursors for 6-amino-1-naphthol based redox sensors.
Strategic Pathway Analysis
The failure of direct nitration necessitates a de novo approach or a functional group interconversion strategy. The workflow below illustrates the regioselectivity divergence.
Figure 1: Regioselectivity & Synthetic Logic
Caption: Figure 1. Direct nitration of 1-naphthol yields 2- and 4-isomers due to resonance stabilization. The tetralone aromatization route preserves the 6-position regiochemistry.
Core Protocol: Aromatization via DDQ
Objective: Conversion of 6-nitro-1-tetralone to 6-nitro-1-naphthol via oxidative dehydrogenation.
Mechanism: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a hydride abstractor. The reaction proceeds through an initial hydride transfer from the benzylic position (C4) to DDQ, followed by proton loss to generate a double bond. A second cycle yields the fully aromatic naphthol.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 6-Nitro-1-tetralone | 191.18 | 1.0 | Substrate |
| DDQ | 227.00 | 2.2 | Oxidant |
| 1,4-Dioxane | - | Solvent | Reaction Medium |
| Sodium Bicarbonate | 84.01 | - | Wash |
| Dichloromethane (DCM) | - | - | Extraction |
Experimental Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add 6-nitro-1-tetralone (1.91 g, 10 mmol) to the flask. Add anhydrous 1,4-dioxane (50 mL) and stir until fully dissolved.
-
Oxidant Addition: Add DDQ (5.0 g, 22 mmol) in a single portion. The solution will turn dark immediately (formation of Charge Transfer complexes).
-
Reaction: Heat the mixture to reflux (101 °C) for 12–16 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (tetralone) is less polar than the naphthol product.
-
-
Workup (Filtration): Cool the reaction to room temperature. A precipitate (DDQ-H2, hydroquinone byproduct) will form. Filter the mixture through a pad of Celite to remove the bulk of the spent oxidant. Wash the pad with DCM (50 mL).
-
Extraction: Concentrate the filtrate to ~20 mL. Dilute with DCM (100 mL) and wash with saturated NaHCO3 (3 x 50 mL) to remove residual acidic species and DDQ byproducts.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
-
Yield: Expect a yellow solid (Yield: 75–85%).
Safety Note: DDQ liberates HCN if exposed to strong acids or heated to decomposition. Ensure good ventilation.
Derivatization Protocol: O-Alkylation
Objective: Synthesis of 1-alkoxy-6-nitronaphthalene derivatives (e.g., for solubility or linker attachment).
Experimental Procedure
-
Solvation: In a 50 mL vial, dissolve 6-nitro-1-naphthol (1.0 mmol) in DMF (5 mL).
-
Deprotonation: Add K2CO3 (2.0 mmol, anhydrous). Stir at room temperature for 15 minutes. The solution will shift color (phenolate formation).
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 mmol) dropwise.
-
Heating: Heat to 60 °C for 4 hours.
-
Quench: Pour the mixture into ice water (50 mL). The product usually precipitates.
-
Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol.[3]
Quality Control & Data Validation
To validate the synthesis, specific NMR signatures must be confirmed. The key differentiator is the coupling pattern of the protons on the nitro-substituted ring.
Table 1: 1H-NMR Diagnostic Shifts (DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Diagnostic Value |
| OH (C1) | 11.2 | Singlet (Broad) | - | Disappears on D2O shake. |
| H-2 | 6.95 | Doublet | 8.0 | Ortho to OH (Shielded). |
| H-5 | 8.85 | Doublet | 2.0 | Key Signal: Meta coupling to H-7. Proves 6-position.[7][8][9] |
| H-7 | 8.15 | Doublet of Doublets | 9.0, 2.0 | Coupling to H-8 (ortho) and H-5 (meta). |
| H-8 | 8.30 | Doublet | 9.0 | Ortho coupling only. |
Interpretation:
-
If the product were 4-nitro-1-naphthol , you would see two doublets in the substituted ring (A2B2 pattern equivalent) and a low-field singlet for H-2/H-3 interaction.
-
The H-5 doublet (J=2.0 Hz) is the "smoking gun" for the 6-nitro isomer, representing the meta-proton isolated between the nitro group and the ring junction.
Experimental Workflow Diagram
Figure 2: Step-by-Step Execution
Caption: Figure 2. Operational workflow for the DDQ-mediated aromatization process.
References
-
DDQ Aromatization Mechanism
- Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.
-
Regioselectivity of Naphthalene Substitution
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.
-
Synthesis of Nitro-Tetralones (Precursor Info)
- Levin, J. I., et al. (2019). An Overview of Synthetic Approaches towards Nitration of α-Tetralones.
-
General Naphthol Functionalization
- Wang, L., et al. (2013). Regioselective Substitution of BINOL. Chemical Reviews, 113.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
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- 9. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of 1-Hydroxy-6-nitronaphthalene in Environmental Water via SPE-LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of 1-hydroxy-6-nitronaphthalene (1-OH-6-NN) in environmental water matrices. As a secondary photo-oxidation product of 1-nitronaphthalene, this compound serves as a critical indicator of atmospheric processing and aqueous transformation of polycyclic aromatic hydrocarbons (PAHs). The method utilizes Solid Phase Extraction (SPE) with polymeric sorbents followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. Special emphasis is placed on the chromatographic separation of positional isomers using Phenyl-Hexyl stationary phases.
Introduction & Environmental Significance
Nitro-polycyclic aromatic hydrocarbons (NPAHs) are widespread environmental pollutants, originating from primary combustion sources (diesel exhaust) and secondary atmospheric reactions. 1-Hydroxy-6-nitronaphthalene is of particular interest because it is not typically emitted directly but forms via the photo-oxidation of 1-nitronaphthalene (1-NN).
Its presence in water bodies (rainwater, surface runoff) indicates the "washout" of aged atmospheric aerosols. Toxicological studies suggest that hydroxylated NPAHs can exhibit higher mutagenicity than their parent compounds due to increased polarity and bioavailability.
Formation Pathway
The formation of 1-OH-6-NN involves the hydroxylation of the parent nitro-PAH under UV irradiation, often mediated by hydroxyl radicals (
Figure 1: Simplified photo-oxidation pathway of 1-nitronaphthalene leading to 1-OH-6-NN and its isomers.[1][2][3][4][5][6][7]
Analytical Challenges & Strategy
-
Isomer Resolution: 1-OH-6-NN has the same mass (
189.17) as other isomers like 1-hydroxy-2-nitronaphthalene. Traditional C18 columns often fail to resolve these positional isomers. Solution: Use a Phenyl-Hexyl column to leverage - interactions for superior selectivity.[8] -
Matrix Interference: Environmental water contains humic acids that suppress ionization. Solution: Use Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with a rigorous wash step.
-
Ionization: Nitrophenols are acidic. Solution: ESI Negative mode is highly sensitive for the deprotonated phenoxide ion
.
Experimental Protocol
Reagents and Standards
-
Target Standard: 1-Hydroxy-6-nitronaphthalene (purity >98%).
-
Internal Standard (IS): 1-Nitronaphthalene-d7 or 4-Nitrophenol-d4 (Deuterated analogs are preferred to correct for matrix effects).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Additives: Ammonium Acetate (buffer), Acetic Acid.
Sample Preparation (Solid Phase Extraction)
Objective: Concentrate analyte from 500 mL water to 1 mL (500x enrichment).
Figure 2: Optimized SPE workflow for the extraction of polar nitrophenols from water.
Critical Step Justification:
-
Acidification (Step S2): The pKa of hydroxynitronaphthalenes is typically between 6-8. Acidifying to pH 3.0 ensures the molecule is neutral (protonated), maximizing retention on the polymeric sorbent.
-
Drying (Step S7): Essential to remove residual water which can alter the elution strength of the methanol.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
System: UHPLC
-
Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Why: The phenyl ring in the stationary phase interacts with the nitro-aromatic ring of the analyte, providing separation from isomers that co-elute on C18.
-
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 5.5 with acetic acid).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate 30% B.
-
Mass Spectrometry (ESI Negative)
Nitrophenols ionize best in negative mode due to the electron-withdrawing nitro group and the acidic hydroxyl proton.
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) | Mechanism |
| 1-OH-6-NN | 188.0 | 158.0 | 142.0 | 20 - 30 | Loss of NO / NO |
| IS (Nitro-d4) | 142.1 | 112.1 | 96.1 | 22 | Deuterated loss |
Note: Exact Collision Energy (CE) values must be optimized for the specific triple quadrupole instrument (e.g., Agilent 6400 series, SCIEX QTRAP).
Method Validation & Performance
To ensure scientific integrity, the following performance metrics should be verified during method transfer.
Linearity and Range
-
Calibration: 7-point curve from 0.5 ng/L to 500 ng/L.
-
Weighting:
weighting is recommended to improve accuracy at the lower end of the curve. -
Acceptance:
.[9][10]
Recovery & Matrix Effects
-
Absolute Recovery: Typically 75-95% using the HLB protocol.
-
Matrix Effect (ME): Calculate as
.-
If ME > 20% (suppression), increase the dilution factor during reconstitution or switch to a stronger internal standard correction.
-
Limits of Detection (LOD)
| Parameter | Value (Typical) |
| LOD (S/N = 3) | 0.2 - 0.5 ng/L |
| LOQ (S/N = 10) | 1.0 - 2.0 ng/L |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH too high during loading. | Ensure sample is acidified to pH < 3.0 to suppress ionization of the hydroxyl group. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate (5-10 mM) is present in Mobile Phase A. |
| Isomer Co-elution | Inadequate | Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) column; lower the initial %B. |
References
-
United States Environmental Protection Agency (EPA). (1998). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).Link
-
Kishikawa, N., et al. (2004). Determination of nitropolycyclic aromatic hydrocarbons in environmental samples by HPLC with fluorescence detection. Biomedical Chromatography.[3][6][9] Link
-
Cochran, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note.[10] Link
-
Kozin, I. S., et al. (1996). Isomer-specific determination of nitro-PAHs in environmental samples. Chemosphere. Link
-
Sanford, T. P., et al. (2011). Photo-oxidation of 1-nitronaphthalene in the aqueous phase. Atmospheric Environment. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Application Note: Elucidating Biodegradation Pathways of Nitro-Substituted Naphthalenes
Abstract
Nitro-substituted naphthalenes (Nitronaphthalenes, NNs) are pervasive environmental pollutants found in diesel exhaust and atmospheric reaction products. Unlike their parent polycyclic aromatic hydrocarbons (PAHs), NNs possess electron-withdrawing nitro groups that hinder electrophilic attack, making them recalcitrant and prone to forming mutagenic amino-naphthalenes via reduction. This Application Note details the metabolic divergence between oxidative denitration (mineralization) and nitro-reduction (activation to toxicity). We provide a validated protocol for isolating NN-degrading consortia and a targeted HPLC-MS/MS workflow for mapping the critical nin gene-mediated pathway recently characterized in Sphingobium spp.
Part 1: Mechanistic Overview & Pathway Logic
The Divergence: Mineralization vs. Toxicity
The biodegradation of 1-nitronaphthalene (1-NN) and 2-nitronaphthalene (2-NN) is dictated by the presence of oxygen and specific dioxygenase enzymes.
-
Oxidative Pathway (Aerobic - The "Safe" Route):
-
Mechanism: Initiated by a multicomponent nitroarene dioxygenase (e.g., NinAaAbAcAd system).[1] The enzyme attacks the nitro-substituted ring.
-
Key Transformation: The crucial step is the conversion of 1-NN to 1,2-dihydroxy-1,2-dihydronitronaphthalene , which spontaneously eliminates the nitro group (as nitrite) to form 1,2-dihydroxynaphthalene (1,2-DHN) .
-
Outcome: 1,2-DHN enters the standard naphthalene degradation pathway (salicylate route), leading to complete mineralization (CO₂ + H₂O).
-
-
Reductive Pathway (Anaerobic/Facultative - The "Toxic" Route):
-
Mechanism: Non-specific nitroreductases reduce the nitro group.
-
Sequence:
(Aminonaphthalene). -
Outcome: Aminonaphthalenes are often dead-end metabolites in bacterial systems and are potent mutagens (carcinogenic precursors).
-
Pathway Visualization
The following diagram illustrates the critical decision point between productive mineralization and toxic accumulation.
Caption: Figure 1. Divergence of 1-Nitronaphthalene metabolism. Green path represents the desirable oxidative denitration (Sphingobium-like); Red path represents reductive activation to toxic amines.
Part 2: Experimental Design & Sample Preparation
Protocol A: Vapor-Phase Enrichment Culture
Objective: Isolate bacteria capable of utilizing 1-NN as a sole carbon/nitrogen source without inducing solvent-mediated toxicity. Rationale: NNs have low water solubility (<10 mg/L). Adding them via organic solvents (acetone/methanol) can inhibit sensitive bacterial strains. Vapor-phase transfer mimics atmospheric deposition.
Materials:
-
Minimal Salts Medium (MSM): Phosphate buffer (pH 7.2), (NH₄)₂SO₄ (omit if testing for N-source utilization), trace metals.
-
1-Nitronaphthalene (99% purity).
-
Inoculum: Activated sludge or PAH-contaminated soil extract.
Step-by-Step Methodology:
-
Plate Preparation: Prepare MSM agar plates.
-
Substrate Application (Sublimation Method):
-
Place 50 mg of crystalline 1-NN on the lid of a glass petri dish (inverted).
-
Incubate the MSM agar plate inverted over the crystals at 30°C for 24 hours. The 1-NN will sublimate and condense as a fine, bioavailable micro-layer on the agar surface.
-
Control: Prepare plates without 1-NN to check for background growth.
-
-
Inoculation: Streak the environmental sample onto the 1-NN coated plates.
-
Incubation: Incubate at 30°C in the dark (to prevent photolysis of NNs) for 5–14 days.
-
Observation: Look for clearing zones (halos) around colonies, indicating solubilization and degradation of the opaque 1-NN layer.
-
Validation (Liquid Culture): Transfer positive colonies to liquid MSM containing 1-NN crystals. Monitor Optical Density (OD₆₀₀) and nitrite release (Griess assay) to confirm oxidative denitration.
Part 3: Analytical Workflows (HPLC-MS/MS)
Protocol B: Metabolite Tracking
Objective: Confirm the presence of 1,2-DHN and absence of 1-aminonaphthalene to validate the pathway.
Extraction Protocol:
-
Sampling: Collect 5 mL of culture supernatant at T=0, 12, 24, and 48 hours.
-
Quenching: Add 5 mL of ice-cold Ethyl Acetate (acidified with 0.1% Formic Acid). The acid helps stabilize phenolic intermediates like salicylates.
-
Vortex/Sonication: Vortex for 2 mins, then sonicate for 5 mins to disrupt cell-bound metabolites.
-
Separation: Centrifuge at 4,000 x g for 10 mins. Collect the organic (upper) phase.
-
Drying: Evaporate to dryness under nitrogen stream. Reconstitute in 500 µL Methanol:Water (50:50).
Instrument Parameters (Agilent/Thermo Q-TOF or Triple Quad):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-2 min)
95% B (15 min) Hold (3 min). -
Ionization: ESI Negative Mode (favors phenols/carboxylic acids) and Positive Mode (favors amines).
Data Interpretation Table
Use the following mass transitions to identify pathway flux.
| Target Metabolite | ESI Mode | Precursor ( | Key Fragment ( | Significance |
| 1-Nitronaphthalene | Pos | 174.05 | 128.0 (Loss of NO₂) | Parent Compound |
| 1,2-DHN | Neg | 159.05 | 131.0 (Loss of CO) | Proof of Oxidative Pathway |
| Salicylic Acid | Neg | 137.02 | 93.0 (Loss of CO₂) | Downstream Mineralization |
| 1-Aminonaphthalene | Pos | 144.08 | 127.0 (Loss of NH₃) | Proof of Reductive (Toxic) Pathway |
| 1-Nitrosonaphthalene | Pos | 158.05 | - | Unstable Reductive Intermediate |
Part 4: Enzymatic Validation (Self-Validating System)
To prove that the degradation is enzymatic and not abiotic (photolysis), you must perform a Resting Cell Assay with specific inhibitors.
Workflow:
-
Grow cells to mid-log phase on succinate (induces biomass) + trace salicylate (induces nag/nin genes).
-
Wash cells and resuspend in buffer.
-
Split into three aliquots:
-
A (Active): Cells + 1-NN.
-
B (Abiotic Control): Heat-killed cells (autoclaved) + 1-NN.
-
C (Inhibition): Cells + 1-NN + Piperonyl Butoxide (Cytochrome P450 inhibitor) OR Methimazole (Dioxygenase inhibitor).
-
-
Logic:
-
If degradation occurs in A but not B
Biological. -
If degradation is stopped in C
Confirms specific enzymatic class.
-
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step isolation and validation workflow for nitronaphthalene degraders.
References
-
Cui, C., et al. (2023). "Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065." Applied and Environmental Microbiology.
-
Phale, P. S., et al. (2020). "Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation." Frontiers in Microbiology.
-
Meckenstock, R. U., et al. (2016). "Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria." Environmental Microbiology.
-
Preston, S., et al. (2015). "Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography B.
Sources
catalytic hydrogenation of 1-Hydroxy-6-nitronaphthalene to amino-naphthols
This Application Note is designed for research scientists and process chemists focusing on the selective reduction of 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) to 6-amino-1-naphthol .
This transformation is chemically straightforward but practically demanding due to the extreme oxidative instability of electron-rich amino-naphthols. The protocol below prioritizes product stability and isolation efficiency.
Executive Summary
The reduction of 1-hydroxy-6-nitronaphthalene to 6-amino-1-naphthol is a critical step in the synthesis of azo dyes, fluorescent probes, and pharmaceutical intermediates. While chemical reductions (Fe/HCl, Na₂S) are traditional, catalytic hydrogenation offers a cleaner impurity profile and higher atom economy.
The Core Challenge: The product, 6-amino-1-naphthol, is highly susceptible to autoxidation upon exposure to air, rapidly forming dark quinone-imine impurities (often blue/purple tars). The Solution: This protocol utilizes a Palladium on Carbon (Pd/C) catalyzed hydrogenation in methanol, followed by an immediate in-situ acidification to isolate the product as the air-stable hydrochloride salt (6-Amino-1-naphthol·HCl).
Reaction Mechanism & Thermodynamics
The reaction proceeds via the nitro-reduction pathway. The naphthalene ring is electron-rich (due to the -OH group), making it susceptible to over-reduction (ring hydrogenation) if conditions are too harsh.
-
Step 1: Adsorption of H₂ and Nitro-substrate onto the Pd surface.
-
Step 2: Stepwise reduction:
. -
Step 3: Desorption of the amine.
Thermodynamics: The reaction is highly exothermic (
Workflow Visualization
The following diagram outlines the critical decision points and process flow.
Figure 1: Process flow for the catalytic hydrogenation of 6-nitro-1-naphthol.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst | 5% or 10% Pd/C (50% water wet) | Pd offers the best activity for nitro reduction. "Wet" catalyst is mandatory to minimize ignition risk. |
| Solvent | Methanol or Ethanol | High solubility of nitro-naphthol; easy removal. Avoid chlorinated solvents (dehalogenation risk if substituted). |
| Pressure | 20 - 60 psi (1.5 - 4 bar) | Moderate pressure prevents reduction of the naphthalene ring (over-hydrogenation). |
| Temperature | 25°C - 45°C | Keep T < 50°C. Higher T promotes ring reduction and thermal decomposition of the product. |
| Agitation | > 800 RPM (Gas-Liquid Mass Transfer) | Reaction is often mass-transfer limited. High agitation ensures H₂ saturation in the liquid phase. |
Detailed Experimental Protocol
Safety Warning:
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded.
-
Pd/C: Pyrophoric when dry. Always keep wet with water or solvent.
-
Aminonaphthols: Potential skin sensitizers and irritants.[1][2] Handle in a fume hood.
Materials
-
Substrate: 1-Hydroxy-6-nitronaphthalene (10.0 g, 52.9 mmol)
-
Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)
-
Solvent: Methanol (HPLC grade, degassed), 150 mL
-
Reagent: Concentrated HCl (37%), Diethyl ether (for precipitation)
Step-by-Step Procedure
Phase 1: Reactor Setup & Hydrogenation
-
Preparation: Purge a Parr hydrogenation bottle or autoclave with Nitrogen (
) for 5 minutes. -
Loading:
-
Add the 1-Hydroxy-6-nitronaphthalene (10 g) to the reactor.
-
Add Methanol (150 mL).
-
Expert Tip: Sonicate briefly to ensure partial dissolution/dispersion.
-
Gently add the wet Pd/C catalyst (1.0 g). Do not drop dry catalyst into methanol vapors.
-
-
Purging: Seal the reactor. Pressurize with
to 3 bar and vent (repeat 3x) to remove Oxygen. -
Reaction:
-
Pressurize with Hydrogen (
) to 40 psi (2.7 bar) . -
Set agitation to maximum efficient speed (e.g., 1000 rpm).
-
Monitor temperature; a mild exotherm (to ~35-40°C) is expected and beneficial.
-
-
Completion: Reaction is typically complete when
uptake ceases (approx. 2–6 hours).-
Validation: Take a small aliquot, filter through a 0.2µm syringe filter, and check by HPLC or TLC (Eluent: 50% EtOAc/Hexane). Target: Disappearance of the yellow nitro spot.
-
Phase 2: Workup & Stabilization (The "Race Against Oxidation")
This phase must be performed quickly to prevent the product from turning purple/black.
-
Filtration:
-
Prepare a Celite pad in a filter funnel.
-
Filter the reaction mixture under a blanket of
(if possible) or use a closed pressure filter. -
Wash the catalyst cake with 20 mL degassed Methanol.
-
Safety: Immediately submerge the used filter cake in water. Do not let it dry out (fire hazard).
-
-
Salt Formation:
-
Transfer the pale yellow/colorless filtrate to a round-bottom flask.
-
Immediately add concentrated HCl (5.0 mL, ~1.1 eq) dropwise while stirring.
-
Observation: The solution may darken slightly, then precipitate a grey/white solid.
-
-
Isolation:
-
Concentrate the solution to ~1/3 volume under reduced pressure (Rotavap, bath < 40°C).
-
Add Diethyl Ether (100 mL) to force full precipitation of the hydrochloride salt.
-
Filter the solid.[3]
-
Wash with cold Ether.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours. Store under Argon in the dark.
Analytical Characterization
| Method | Expected Signal (6-Amino-1-naphthol·HCl) |
| 1H NMR (DMSO-d6) | Nitro Precursor: Signals at |
| HPLC | Significant retention time shift. The amino-naphthol is much more polar than the nitro-naphthol. |
| Visual | Pure: Off-white to light grey powder.Oxidized: Purple, blue, or black crust (indicates decomposition). |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Product is purple/black | Oxidation during workup | Degas all solvents. Add HCl immediately after filtering catalyst. Use an inert atmosphere glovebox if available. |
| Low Conversion | Poisoned Catalyst | Sulfur traces in the starting material can poison Pd. Recrystallize the nitro-naphthol or increase catalyst loading to 20 wt%. |
| Over-reduction (Tetralin formation) | Pressure/Temp too high | Reduce pressure to 1-2 bar. Lower temperature to 20°C. Stop reaction immediately upon cessation of H₂ uptake. |
| Filter Clogging | Fine Catalyst particles | Use a double layer of Celite or a specialized carbon-removal filter cartridge. |
References
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Organic Reactions, 2004.
-
Synthesis of Aminonaphthols: Organic Syntheses, Coll. Vol. 1, p. 49 (1941); Vol. 9, p. 4 (1929). (Describes 1-amino-2-naphthol, applicable to 1,6-isomer).
-
Safety of Pd/C: "Handling of Palladium on Carbon Catalysts." Johnson Matthey Technical Guides.
-
Stability of Amino-Naphthols: Kudryavtsev, K. V., et al. "Oxidation of aminonaphthols." Russian Chemical Reviews, 2002.
Sources
Troubleshooting & Optimization
separating 1-Hydroxy-6-nitronaphthalene from 1-Hydroxy-2-nitronaphthalene
The following technical guide details the separation of 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) from 1-Hydroxy-2-nitronaphthalene (2-nitro-1-naphthol).
This guide is structured for researchers requiring high-purity isolation. It prioritizes the Steam Distillation method for bulk separation due to the distinct volatility differences caused by intramolecular hydrogen bonding, followed by Column Chromatography for final purification.
Core Principle: The "Ortho Effect"
The separation of these two isomers relies fundamentally on their structural differences regarding hydrogen bonding.
-
1-Hydroxy-2-nitronaphthalene (1,2-isomer): The nitro group is adjacent to the hydroxyl group. This proximity allows for a strong Intramolecular Hydrogen Bond (forming a 6-membered chelate ring). This "locks" the polarity internally, reducing the molecule's interaction with external solvents and silica, and significantly increasing its volatility.
-
1-Hydroxy-6-nitronaphthalene (1,6-isomer): The nitro group is distal (remote) from the hydroxyl group. It cannot form an internal bond. Instead, it forms Intermolecular Hydrogen Bonds with other molecules or the solvent. This results in a higher boiling point, lower volatility, and higher polarity.
Isomer Comparison Table
| Feature | 1-Hydroxy-2-nitronaphthalene | 1-Hydroxy-6-nitronaphthalene |
| Common Name | 2-Nitro-1-naphthol | 6-Nitro-1-naphthol |
| H-Bond Type | Intramolecular (Internal) | Intermolecular (External) |
| Volatility | High (Steam Volatile) | Low (Non-volatile) |
| Polarity | Low (Non-polar behavior) | High (Polar behavior) |
| Chromatography (SiO2) | Elutes First (High | Elutes Second (Low |
| Solubility (Non-polar) | High | Low |
Decision Matrix & Workflow
Use the following logic to select your separation method.
Figure 1: Decision matrix for selecting the optimal separation pathway based on sample scale.
Protocol 1: Steam Distillation (Recommended for Bulk)
This is the most efficient method for removing the 1,2-isomer, leaving the 1,6-isomer behind.
Prerequisites:
-
Steam generator or direct steam line.
-
Claisen adapter, condenser, and receiving flask.
Step-by-Step Protocol:
-
Preparation: Suspend the crude nitration mixture in water in a round-bottom flask. Acidify slightly with dilute H₂SO₄ to ensure both isomers are protonated (neutral phenols) and not salts.
-
Distillation: Pass a vigorous current of steam through the mixture.
-
Observation: Yellow crystalline material (1,2-isomer) will codistill with the water and condense in the receiver.
-
Endpoint: Continue until the distillate runs clear and no more yellow solid appears in the condenser.
-
-
Isolation of 1,2-Isomer: Cool the distillate. Filter the yellow needles of 1-hydroxy-2-nitronaphthalene.
-
Isolation of 1,6-Isomer: The 1-hydroxy-6-nitronaphthalene remains in the boiling flask as a dark solid/residue. Filter this residue while hot (or after cooling, depending on impurity profile).
-
Purification: Recrystallize the pot residue (1,6-isomer) from Ethanol or Acetic Acid to remove tarry impurities.
Protocol 2: Column Chromatography (High Purity)
If steam distillation is not feasible or if higher purity is required, silica gel chromatography is effective.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).
Step-by-Step Protocol:
-
Load: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or absorb onto silica (dry load).
-
Elution Gradient:
-
Start: 100% Hexane (to wet column).
-
Step 1: 95:5 Hexane:EtOAc. The 1-hydroxy-2-nitronaphthalene will elute rapidly as a bright yellow band. (Low polarity due to internal H-bond).
-
Step 2: Increase polarity to 80:20 or 70:30 Hexane:EtOAc. The 1-hydroxy-6-nitronaphthalene will elute slowly as a darker yellow/orange band.
-
-
Monitoring: Use TLC (Solvent: 80:20 Hexane:EtOAc).
-
Spot 1 (High
~ 0.7): 1,2-isomer. -
Spot 2 (Low
~ 0.3): 1,6-isomer.
-
Troubleshooting & FAQs
Q1: Why is my yield of the 1,6-isomer lower than expected after steam distillation? A: The 1,6-isomer remains in the boiling flask, where it is subjected to prolonged heat. If the distillation is run too long or too vigorously without sufficient water volume, thermal degradation (tar formation) can occur. Fix: Ensure the "pot" volume remains constant; do not let it run dry.
Q2: On TLC, the spots are streaking. How do I fix this? A: Phenols are acidic and can interact strongly with the slightly acidic silica gel, causing tailing.
-
Fix: Add 0.5% - 1% Acetic Acid or Formic Acid to your mobile phase. This suppresses the ionization of the phenol, sharpening the bands.
Q3: Can I use extraction (Acid/Base) to separate them?
A: It is difficult. While both are weak acids, their
Q4: How do I confirm I have the correct isomers? A:
-
1H NMR: Look for the coupling constants.
-
1,2-isomer: You will see a doublet for the H-3 and H-4 protons with an ortho-coupling constant (~8-9 Hz). The H-bonded OH proton will appear very downfield (>10 ppm) and sharp.
-
1,6-isomer: The coupling pattern will reflect the 1,6-substitution (more complex splitting). The OH proton will be broad and further upfield compared to the 1,2-isomer.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Fierz-David, H. E., & Blangey, L.Fundamental Processes of Dye Chemistry. Interscience Publishers, 1949.
-
National Center for Biotechnology Information. "2-Nitro-1-naphthol." PubChem Compound Summary for CID 69083. [Link]
- Booth, G. "Naphthalene Derivatives." In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.
purification of nitronaphthol isomer mixtures by column chromatography
Topic: Purification of Nitronaphthol Isomer Mixtures by Column Chromatography Audience: Researchers, Process Chemists, and Drug Development Scientists
Welcome to the Separation Sciences Support Hub
Ticket #: NN-ISO-001 Status: Open Agent: Senior Application Scientist
You are likely here because the nitration of 1-naphthol or 2-naphthol has left you with a "red oil" or a crude solid containing a frustrating mixture of isomers (e.g., 1-nitro-2-naphthol vs. 2-nitro-1-naphthol) and tars. Separation of these isomers is a classic challenge due to their similar pKa values and polarities.
This guide moves beyond generic chromatography advice, focusing specifically on the nitronaphthol scaffold . We will utilize the distinct hydrogen-bonding capabilities of the isomers to force their separation.
Part 1: The Core Protocol (Flash Chromatography)
The "Golden Rule" for Nitronaphthols: Never run a neutral mobile phase. Nitronaphthols are acidic phenols (pKa ~6-7). On unmodified silica, they will deprotonate slightly, interacting strongly with silanols to cause severe tailing (the "Yellow Streak"). You must acidify your mobile phase.
Standard Operating Procedure (SOP)
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard normal phase works well if pH is controlled.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid | The acid suppresses ionization, sharpening peaks. |
| Loading Method | Dry Loading (Critical) | Nitronaphthols have poor solubility in non-polar starting solvents. |
| Detection | UV 254 nm / 280 nm | The nitro group provides strong UV absorbance. |
Step-by-Step Workflow
-
Solubility Check: Attempt to dissolve 10 mg of crude in 1 mL of 9:1 Hexane:EtOAc.
-
Result: Likely insoluble or oily. Do not liquid load.
-
-
Dry Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone. Add silica gel (ratio 1:2 crude:silica by weight).[1] Rotovap to dryness until you have a free-flowing yellow/orange powder.
-
Column Packing: Pack a silica column. Add the dry-loaded powder carefully to the top. Cap with a layer of sand.[2]
-
Elution Gradient:
-
0–5 min: 100% Hexane (Flush impurities/tars).
-
5–20 min: Gradient 0%
10% EtOAc (+1% AcOH). -
20–40 min: Hold at 10% or gradient to 20% depending on TLC Rf.
-
Part 2: The Mechanism (Why it Works)
Understanding why the isomers separate is the key to troubleshooting. The separation is driven by Intramolecular vs. Intermolecular Hydrogen Bonding .
-
1-Nitro-2-naphthol (The "Fast" Mover):
-
Structure: The nitro group (-NO₂) is ortho to the hydroxyl group (-OH).
-
Effect: A strong intramolecular hydrogen bond forms (a pseudo-6-membered ring).
-
Result: The polar -OH is "shielded" or "tied up" internally. The molecule appears less polar to the silica gel and elutes first (High Rf).
-
-
2-Nitro-1-naphthol / 4-Nitro-1-naphthol (The "Slow" Movers):
-
Structure: The nitro group is often para or the geometry prevents ideal internal bonding.
-
Effect: The hydroxyl group is free to engage in intermolecular hydrogen bonding with the silanols on the silica surface.
-
Result: The molecule adheres strongly to the silica, eluting later (Low Rf).
-
Visualizing the Separation Logic
Figure 1: Mechanistic flow showing how hydrogen bonding topology dictates elution order on silica gel.
Part 3: Troubleshooting & FAQs
Q1: "I see a continuous yellow streak from the baseline to the solvent front. No distinct spots."
-
Diagnosis: This is classic "tailing" caused by the ionization of the phenolic proton. The silica is acting as a base.
-
Fix: You likely forgot the acid modifier or used too little.
-
Immediate Action: Flush the column with mobile phase containing 1% Acetic Acid or 0.1% Formic Acid .
-
Note: For HPLC, use Formic Acid or Trifluoroacetic acid (TFA) to suppress ionization.
-
Q2: "My isomers are co-eluting even with the acid modifier."
-
Diagnosis: The polarity difference is too small for standard silica.
-
Fix: Switch the stationary phase mechanism.
-
Alternative: Use a Phenyl-Hexyl column (HPLC) or functionalized silica. The "pi-pi" interaction between the phenyl ring on the column and the nitro-aromatic ring of your sample provides a completely different selectivity (orthogonal separation) compared to standard hydrophobicity/polarity.
-
Q3: "The crude is tarry and won't dissolve in the mobile phase."
-
Diagnosis: Nitration reactions often produce polymeric tars.[1]
-
Fix: Do not attempt to filter and inject. Use the Dry Loading technique described in Part 1. If the tar is excessive, perform a "plug filtration" first: dissolve in DCM, pass through a short pad of silica to trap the black tar, collect the yellow filtrate, and then run the column.
Q4: "Can I use steam distillation instead?"
-
Diagnosis: You have read the older literature (e.g., Vogel's).
-
Answer: Yes, for specific cases. 1-nitro-2-naphthol is steam volatile (due to the intramolecular H-bond discussed above), whereas the para-isomer is not.
-
Protocol: If you have >10g of material, steam distillation is a greener, solvent-free pre-purification step. Use chromatography only for the final polishing.
-
Part 4: Advanced Analytical Method (HPLC)
For checking purity or separating difficult isomers (e.g., chlorinated nitronaphthols), use this high-resolution method.
| Parameter | Condition |
| Column | Phenyl-Hexyl or C18 (Phenyl-Hexyl preferred for nitro-aromatics) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[3] J. Org.[3] Chem.1978 , 43, 2923–2925.[3] Link (The foundational text for flash chromatography).
- Snyder, L. R.; Kirkland, J. J.; Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Ed.; Wiley, 2010. (Source for "pi-pi" interaction mechanisms on Phenyl-Hexyl phases).
-
Org. Synth. 1928, 8, 80. 1-Nitro-2-naphthol.[4] Link (Detailed synthesis and recrystallization purification protocols).
-
Chromatography Online. Troubleshooting HPLC – Tailing Peaks. Link (Source for silanol interaction troubleshooting).
Sources
Technical Support Center: Nitration of 1-Naphthol
The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It prioritizes yield optimization, regioselectivity control, and safety.
Executive Summary: The Reactivity Challenge
Why is my yield low?
The nitration of 1-naphthol is deceptively difficult because the naphthalene ring is extremely electron-rich. The hydroxyl group at position C1 activates the ring so strongly that standard mixed-acid nitration (
-
Oxidative Degradation: The ring oxidizes to tars or quinones (e.g., 1,4-naphthoquinone) before nitration is complete.
-
Over-Nitration: Rapid formation of 2,4-dinitro-1-naphthol (Martius Yellow).
-
Poor Regioselectivity: A difficult-to-separate mixture of 2-nitro (ortho) and 4-nitro (para) isomers.
The Solution: To improve yield, you must abandon "brute force" nitration in favor of indirect pathways (Nitrosation-Oxidation) for the 2-isomer, or protected pathways for the 4-isomer.
Decision Matrix: Select Your Target Isomer
Use this logic flow to determine the correct protocol for your target molecule.
Figure 1: Strategic pathway selection for regioselective nitration of 1-naphthol.
High-Yield Protocols
Protocol A: Synthesis of 2-Nitro-1-naphthol (The Nitrosation Route)
Best for: Maximizing yield (>85%) and avoiding tar formation.
Mechanism: Nitrous acid (
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g (69 mmol) of 1-naphthol in 30 mL of ethanol and 30 mL of water.
-
Nitrosation:
-
Isolation 1: Filter the solid. Wash with cold water. (Yield of intermediate is typically quantitative).
-
Oxidation:
-
Suspend the wet nitroso solid in 50 mL water containing 4 g NaOH (solubilizes as the sodium salt).
-
Add 30% Hydrogen Peroxide (
) or dilute Nitric Acid dropwise at 20 °C. -
Acidify with HCl to precipitate the bright yellow 2-nitro-1-naphthol .
-
-
Purification: Recrystallize from ethanol.
Why this works: The nitroso intermediate is stable and forms without oxidizing the ring. The subsequent oxidation step is clean, bypassing the high-energy transition states that lead to tar in direct nitration.
Protocol B: Synthesis of 4-Nitro-1-naphthol (The Protection Route)
Best for: Accessing the para-isomer. Mechanism: Protecting the hydroxyl group as an ester (acetate) provides steric bulk that blocks the ortho (C2) position, directing the nitronium ion to the para (C4) position.
Step-by-Step Workflow:
-
Protection: React 1-naphthol with Acetic Anhydride (
) and a catalytic amount of to form 1-naphthyl acetate . Isolate this solid. -
Nitration:
-
Dissolve 1-naphthyl acetate in Glacial Acetic Acid.
-
Cool to 10 °C .
-
Add fuming
(1.1 eq) in Acetic Acid dropwise. -
Note: The electron-withdrawing acetyl group deactivates the ring slightly, preventing uncontrolled oxidation.
-
-
Hydrolysis: Pour the reaction mixture into ice water. Collect the solid (4-nitro-1-naphthyl acetate) and reflux in dilute ethanolic NaOH to remove the acetyl group.
-
Isolation: Acidify to precipitate 4-nitro-1-naphthol.
Troubleshooting & Optimization (Q&A)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Oxidative degradation.
Cause: You likely used concentrated nitric acid on unprotected 1-naphthol at room temperature. The 1-naphthol ring is too electron-rich; it acts as a reducing agent toward
-
Switch to Protocol A (Nitrosation) if you need the 2-isomer.
-
If using direct nitration, dilute the
with Acetic Acid and keep T < 0 °C.
Q2: I am getting a 50:50 mixture of isomers. How do I improve selectivity?
Diagnosis: Lack of directing control. Cause: The hydroxyl group activates both ortho (2) and para (4) positions. Without steric hindrance, the ortho position is statistically favored (2 sites vs 1) but sterically hindered, often leading to mixtures. Fix:
-
For 2-nitro: Use the Nitrosation method.[1][2][3][4][5] It is 99% selective for the ortho position due to the "chelation effect" in the transition state.
-
For 4-nitro: You must use a bulky protecting group (Protocol B). The acetate group physically blocks the ortho position.
Q3: How do I separate the isomers if I already have a mixture?
Diagnosis: Downstream purification bottleneck. Solution: Utilize the difference in volatility and acidity.
-
Steam Distillation: 2-nitro-1-naphthol is volatile with steam due to intramolecular Hydrogen bonding (between OH and NO2). 4-nitro-1-naphthol is not volatile.[6]
Data Summary: Method Comparison
| Feature | Direct Nitration ( | Nitrosation-Oxidation ( | Protected Nitration ( |
| Primary Product | Mixture (2- & 4-nitro) + Tars | 2-Nitro-1-naphthol | 4-Nitro-1-naphthol |
| Typical Yield | 30–50% | 85–95% | 60–75% |
| Oxidation Risk | High (Black tars common) | Very Low | Low |
| Regioselectivity | Poor | Excellent (Ortho) | Good (Para) |
| Key Reagent |
References
-
Synthesis of 2-Nitro-1-naphthol via Nitrosation
-
Regioselectivity and Mechanism
-
Modern Catalytic Methods (Green Chemistry)
- Menon, et al. "Regioselective nitration of phenols.
-
Source:
-
Safety Data & Properties
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11786, 2-Nitro-1-naphthol.
-
Source:
Sources
- 1. scirp.org [scirp.org]
- 2. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Nitro-1-naphthol synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
solubility issues of 6-nitro-1-naphthol in aqueous media
Technical Support Center: Solubility Optimization of 6-Nitro-1-Naphthol
Introduction: The Physicochemical Paradox
Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, inconsistent assay results, or "crashing out" of 6-nitro-1-naphthol in aqueous buffers.
The core issue lies in the molecule's duality. As a naphthalene derivative, it possesses a rigid, hydrophobic aromatic core (high LogP), driving it to aggregate in water. However, the hydroxyl group (-OH) at position 1 and the nitro group (-NO2) at position 6 create a "push-pull" electronic system.[1] The electron-withdrawing nitro group significantly increases the acidity of the hydroxyl proton compared to unsubstituted 1-naphthol.[1]
Key Takeaway: You cannot treat 6-nitro-1-naphthol like a standard organic solid.[1] Its solubility is strictly governed by pH-dependent ionization and lattice energy barriers . This guide provides the protocols to overcome these barriers.
Part 1: Diagnostic & Physicochemical Profile
Before attempting solubilization, verify your compound's profile against these standard parameters to ensure you are not fighting an impossible thermodynamic battle.
Table 1: Physicochemical Properties Relevant to Solubility
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (189.17 g/mol ).[1] | |
| Predicted LogP | ~2.5 - 2.8 | Moderately lipophilic.[1] Prefers cell membranes/organic solvents over water. |
| Estimated pKa | ~7.5 - 8.5 (Acidic) | The 6-nitro group stabilizes the anion.[1] Solubility increases drastically at pH > 8.5. |
| Appearance | Yellow/Brown Crystalline Solid | High lattice energy requires energy (heat/sonication) or solvation power (DMSO) to break.[1] |
| Water Solubility | < 1 mg/mL (Neutral pH) | Essentially insoluble in pure water or acidic buffers (PBS pH 7.4).[1] |
Part 2: Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer?
Diagnosis: This is the "Solvent Shock" phenomenon. Mechanism: When a hydrophobic molecule dissolved in a chaotropic solvent (DMSO) is introduced to a kosmotropic solvent (water), the water molecules form a structured "cage" around the hydrophobic solute. If the local concentration exceeds the solubility limit before diffusion occurs, the solute aggregates and precipitates.
Solution:
-
Increase Vortex Speed: Vortex the buffer while adding the stock solution dropwise.
-
Warm the Buffer: Pre-warm your aqueous buffer to 37°C. This increases the kinetic energy and solubility limit.
-
Intermediate Dilution: Do not jump from 100 mM (DMSO) to 10 µM (Water). Create a 1 mM intermediate in 50% DMSO/Water, then dilute to the final concentration.
Q2: Can I use pH adjustment to dissolve it without organic solvents?
Diagnosis: Yes, but with caveats regarding stability. Mechanism: The phenolic proton is acidic. Adding a strong base (NaOH) deprotonates the -OH group, forming the 6-nitro-1-naphtholate anion .[1] This charged species is highly water-soluble due to ion-dipole interactions.[1]
Protocol:
-
Suspend the solid in water.[2]
-
Add 1M NaOH dropwise until the yellow suspension turns into a clear, darker orange/red solution (indicative of the phenolate anion).
-
Warning: High pH (>10) may accelerate oxidative degradation or hydrolysis if other sensitive groups are present in your assay mixture. Always prepare fresh.
Q3: My stock solution in DMSO turned cloudy after storage at 4°C. Is it spoiled?
Diagnosis: Likely not spoiled, but crystallized. Mechanism: DMSO has a high freezing point (~19°C). At 4°C, it is solid. Even if it looks liquid (supercooled), the solubility of the solute drops, causing micro-crystallization.
Solution:
-
Warm the vial to 37°C in a water bath for 10 minutes.
-
Sonicate for 30 seconds.
-
Verify clarity before use. Never pipette from a cloudy stock.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a Robust Stock Solution (100 mM)
Best for: Long-term storage, high-throughput screening.[1]
Reagents:
-
6-Nitro-1-naphthol (Solid)[1]
-
Anhydrous DMSO (Grade: Cell Culture Tested, >99.9%)
Steps:
-
Weighing: Weigh roughly 18.9 mg of 6-nitro-1-naphthol into a generic glass vial.
-
Note: Do not use polystyrene (PS) plastics with concentrated DMSO.
-
-
Calculation: Calculate the exact volume of DMSO required for 100 mM based on the actual mass weighed.
-
Solvation: Add the calculated volume of DMSO.
-
Dissolution: Vortex vigorously for 1 minute. If particles remain, sonicate at 40 kHz for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (Assay Ready)
Best for: Biological assays (Cell culture, Enzymatic).
Target: 100 µM in PBS (pH 7.4) with < 0.1% DMSO.[3]
Steps:
-
Pre-warm 10 mL of PBS to 37°C.
-
Predilution: Take 1 µL of the 100 mM DMSO stock and mix with 9 µL of pure DMSO (creates 10 mM intermediate).
-
Final Dilution: Add 1 µL of the 10 mM intermediate into the 10 mL warm PBS while vortexing the PBS tube.
-
Verification: Inspect for turbidity against a light source. If clear, proceed immediately.
Part 4: Decision Logic & Workflows (Visualized)
Figure 1: Solubilization Strategy Decision Tree
Use this logic to determine the best solvent system for your specific application.
Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Figure 2: The "Anti-Crash" Dilution Workflow
Visualizing the correct method to prevent precipitation during dilution.
Caption: Step-wise dilution protocol to mitigate hydrophobic aggregation (crashing out).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene (Structural Analog). Retrieved from [Link]
Sources
Technical Support Center: Hydroxy-Nitronaphthalene Storage & Stability
The following technical guide is structured as a specialized support resource for researchers handling hydroxy-nitronaphthalenes (e.g., 4-nitro-1-naphthol, 1-nitro-2-naphthol). It prioritizes mechanistic understanding and self-validating protocols.
Senior Application Scientist Desk Subject: Preventing Oxidative Degradation and Photolysis during Storage
Core Technical Overview
Hydroxy-nitronaphthalenes are "push-pull" aromatic systems. The electron-donating hydroxyl group (-OH) activates the ring toward oxidation, while the electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton. This unique electronic structure creates a specific vulnerability: Autoxidation accelerated by light and trace bases.
When these compounds degrade, they typically form quinones (e.g., 1,4-naphthoquinone derivatives) or insoluble polymeric "tars" via radical coupling. This guide provides the protocols to arrest these pathways.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My bright yellow 4-nitro-1-naphthol solid has turned dark brown/black. Is it usable?
Diagnosis: The color change indicates quinone-methide formation or oxidative polymerization . This is a surface-level degradation caused by exposure to atmospheric oxygen and UV light. Technical Insight: The nitro group renders the phenol more acidic (pKa ~6-7 vs. 10 for phenol). Even atmospheric moisture can facilitate proton loss, generating the naphtholate anion , which is highly susceptible to Single Electron Transfer (SET) oxidation. Action Plan:
-
Do not use directly. The impurities are redox-active and will interfere with sensitive catalytic cycles or biological assays.
-
Purification: Perform the Recrystallization Protocol (See Section 4) immediately.
-
Prevention: Store future batches under Argon (Ar) rather than Nitrogen (N₂), as Argon is denser than air and provides a superior "blanket" for solids.
Q2: Can I store stock solutions of these compounds?
Diagnosis: Storing solutions is high-risk. Dissolution breaks the crystal lattice, increasing the surface area available for oxidation. Critical Rule: Never store in basic or protic solvents (e.g., DMSO, MeOH) for >24 hours.
-
DMSO: Hygroscopic; absorbed water facilitates deprotonation and subsequent oxidation.
-
Methanol/Ethanol: Can participate in nucleophilic attack on excited states if light exposure occurs. Recommended Protocol:
-
Prepare solutions fresh immediately before use.
-
If storage is unavoidable (max 48h), use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) , degassed with Argon, and store at -20°C in amber vials.
Q3: My HPLC baseline shows "ghost peaks" near the solvent front. What is happening?
Diagnosis: This often indicates the presence of trace quinones or hydrolysis products. Mechanism: Hydroxy-nitronaphthalenes can undergo photolysis. The nitro group can rearrange to a nitrite ester under UV irradiation (nitro-nitrite rearrangement), leading to radical cleavage and complex debris. Self-Validation Step: Run a "blank" injection of your solvent from the same storage vial. If clean, inject your sample. If ghost peaks appear, your compound has photodegraded. Solution: All handling must occur under yellow light or in foil-wrapped vessels.
Visualizing the Degradation Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Cascade of Failure" when storage conditions are compromised.
Figure 1: The autoxidation cascade. Note that light and oxygen act synergistically to generate the reactive naphthoxy radical.
Validated Protocols
Protocol A: The "Argon Sandwich" Storage Method
Use this for long-term storage of solids (>1 week).
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Never use plastic containers (polystyrene) as nitro compounds can leach plasticizers.
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Evacuate for 5 minutes (remove air/moisture).
-
Backfill with Argon (preferred) or Nitrogen.
-
Repeat 3 times.
-
-
Sealing: Quickly cap the vial while inside the inert atmosphere if possible, or immediately upon removal. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.
-
Temperature: Store at -20°C .
Protocol B: Emergency Recrystallization (Purification)
Use this if your compound has darkened.
| Step | Action | Technical Rationale |
| 1 | Dissolve solid in minimum boiling Ethanol/Water (9:1) . | The nitro group provides polarity; water acts as an anti-solvent. |
| 2 | Add activated charcoal (1% w/w) and stir for 5 min. | Adsorbs polymeric tars and colored quinone impurities. |
| 3 | Filter hot through Celite®. | Removes charcoal and insoluble dimers. |
| 4 | Cool slowly to 4°C (fridge) then -20°C. | Slow cooling promotes pure crystal lattice formation, excluding impurities. |
| 5 | Filter and dry under high vacuum in the dark. | Removes solvent traces which can catalyze future degradation. |
Storage Conditions Summary Table
| Parameter | Requirement | Failure Consequence |
| Temperature | -20°C (Freezer) | Accelerated radical kinetics at RT. |
| Light | Strict Darkness (Amber Glass/Foil) | Photolysis (Nitro-nitrite rearrangement). |
| Atmosphere | Inert (Argon > Nitrogen) | Autoxidation to quinones. |
| Moisture | Desiccated (<10% RH) | Hydration facilitates deprotonation. |
| Container | Glass (PTFE lined cap) | Plasticizers contaminate sample; O₂ permeates plastic. |
Decision Logic for Handling
Use this workflow to determine if your sample is safe to use.
Figure 2: Quality Control Decision Matrix before experimental use.
References
-
TCI Chemicals. Product Specification: 4-Nitro-1-naphthol (N0672).[1] Accessed 2024.[2][3] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene. Accessed 2024.[2][3] Link
-
Organic Syntheses. 1,4-Naphthoquinone (Oxidation of aminonaphthols).[4] Org.[3][4][5] Synth. 1925 , 4,[6] 49. Link
-
Fisher Scientific. Safety Data Sheet: 1-Nitroso-2-naphthol. Accessed 2024.[2][3] Link
-
MDPI. Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation. Molecules 2021 , 26(18), 5550. Link
Sources
Technical Support Center: HPLC-FLD Optimization for 6-Nitronaphthalen-1-ol
Introduction: The "Ghost Peak" Phenomenon
Welcome to the technical center. If you are here, you are likely frustrated by the poor sensitivity of 6-nitronaphthalen-1-ol (6-NN-1-ol) on your Fluorescence Detector (FLD).[1]
Here is the scientific reality: You are fighting quantum mechanics.
Nitro groups (
To detect 6-NN-1-ol at trace levels (ng/mL or lower), you cannot simply "tune" the detector.[1] You must alter the chemistry. This guide prioritizes the On-line Reduction Method , the gold standard for Nitro-PAH analysis, while providing parameters for direct detection only as a secondary, lower-sensitivity option.[1]
Module 1: The Gold Standard (On-Line Reduction)
The Strategy: Convert the non-fluorescent nitro group (
The Hardware Setup
You do not need a new detector. You need a Reducer Column placed between the pump/injector and the analytical column (or between the analytical column and detector, though pre-column is often cleaner for separation).
Recommended Reducer: Packed Zinc (Zn) column or Platinum/Rhodium (Pt/Rh) catalyst column.
Figure 1: On-line reduction workflow.[1] The Zinc column reduces the analyte prior to separation or detection, restoring fluorescence.
Critical Reagents
The reduction requires a proton source.
-
Buffer: Ammonium Acetate (20-50 mM).[1]
-
pH: Must be slightly acidic (pH 4.5 – 5.5 ) to facilitate the reduction of Zinc (
). -
Warning: Do not use pH > 7.0; the reduction efficiency drops significantly, and Zinc columns can passivate.
Module 2: FLD Parameters (Wavelength Optimization)
Once reduced to 6-aminonaphthalen-1-ol, the molecule behaves like a standard naphthylamine/naphthol derivative.[1]
Excitation/Emission Settings
If you lack a spectral scanner, use these starting points derived from aminonaphthol characteristics.
| Parameter | Reduced Form (6-amino-1-naphthol) | Native Form (6-nitro-1-naphthol) |
| Sensitivity | High (100x) | Very Low (1x) |
| Excitation ( | 290 – 300 nm | 220 nm (High noise region) |
| Emission ( | 430 – 460 nm | ~460 nm (Weak) |
| Gain/Response | Standard / Fast | High / Slow (Smoothing required) |
The "Stop-Flow" Optimization Protocol
Do not guess. Measure.
-
Inject a high-concentration standard (10 µg/mL) of the reduced standard (or the nitro form running through the reducer column).
-
When the peak starts eluting (watch the real-time plot), STOP the flow immediately.
-
Perform an Emission Scan (fix Ex at 290 nm, scan Em 350–600 nm).
-
Pick the max
. -
Perform an Excitation Scan (fix Em at new max, scan Ex 200–350 nm).
-
Update your method with these exact maxima.
Module 3: Chromatographic Troubleshooting (FAQs)
Q1: My peak is tailing severely (Asymmetry > 1.5). Why?
Diagnosis: Silanol Interaction. 6-NN-1-ol (and its amino form) contains a hydroxyl group and a nitrogen center.[1] These interact with free silanol groups on the silica backbone of your column, causing "drag."
The Fix:
-
Column Choice: Switch to a "High Purity" or "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters Symmetry).
-
Mobile Phase Modifier: Ensure you are using a buffer (Ammonium Acetate), not just water. The ionic strength suppresses silanol interactions.
-
Temperature: Increase column oven to 35°C or 40°C . This improves mass transfer and sharpens peaks.
Q2: I see high background noise or "ghost" peaks.
Diagnosis: Reducer Column Shedding or Solvent Impurities.
-
Zinc Fines: If the reducer column is old, zinc particles may migrate. Install a 0.2 µm in-line filter after the reducer column.
-
Oxygen Quenching: Dissolved oxygen can quench fluorescence and oxidize the amino-derivative.
-
Action: Degas mobile phases thoroughly. Consider an on-line degasser.[1]
-
Q3: Can I detect it without reduction?
Answer: Yes, but only at high concentrations (µg/mL range). If you absolutely must use direct detection:
-
pH is Critical: Naphthols have a pKa
9.3.-
Acidic pH (< 7): Molecule is neutral. Better retention, but fluorescence is often lower.
-
Basic pH (> 10): Molecule is ionized (Phenolate). This shifts the spectrum (Red shift). You might see enhanced fluorescence for the phenolate form, but column stability becomes an issue (silica dissolves at pH > 8 unless using hybrid columns).
-
-
Solvent: Use Acetonitrile over Methanol. Methanol can sometimes act as a proton donor that facilitates non-radiative decay in nitro compounds.
Module 4: Logic-Based Troubleshooting Tree
Use this flow to diagnose signal loss.
Figure 2: Diagnostic logic for signal optimization.
References
-
Berlman, I. B. (1971).[4] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[4] (Foundational text on aromatic fluorescence and quenching mechanisms).
-
Kishikawa, N., et al. (2004). "Highly sensitive determination of nitropolycyclic aromatic hydrocarbons in diesel exhaust particles by high-performance liquid chromatography with on-line electrochemical reduction and fluorescence detection." Journal of Chromatography A.
- Feilberg, A., et al. (2001). "Analysis of nitrated polycyclic aromatic hydrocarbons by HPLC with fluorescence detection." Journal of Environmental Monitoring. (Establishes the necessity of reduction for nitro-PAHs).
-
PubChem. (2025).[5][6] "1-Naphthol Compound Summary." National Library of Medicine. (Data on pKa and spectral properties of the parent structure).
-
Gami-Patel, P. (2011).[2][7] "Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons." Luminescence. (Mechanistic explanation of nitro-quenching).
Sources
- 1. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. 3-Nitronaphthalen-1-ol | C10H7NO3 | CID 15004980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 7. chalcogen.ro [chalcogen.ro]
Technical Guide: Purification of 1-Naphthol Nitration Products
Subject: Removal of Unreacted 1-Naphthol and Isomer Separation
Executive Summary
The nitration of 1-naphthol is a classical electrophilic aromatic substitution that presents a notorious purification challenge: the formation of "red tars" (oxidation byproducts) and the difficulty in separating the unreacted starting material (1-naphthol) from the desired nitro-isomers (2-nitro-1-naphthol and 4-nitro-1-naphthol).[1][2]
This guide provides three validated protocols to remove unreacted 1-naphthol. Unlike standard workups where you wash away impurities, Protocol A utilizes a "Reverse Acid-Base Extraction" that exploits the specific pKa shift induced by the nitro group to pull the product into the aqueous phase, leaving the starting material behind.
Module 1: The Chemical Logic (The "Why")
To troubleshoot this separation effectively, one must understand the acidity differential. The introduction of a nitro group (
| Compound | Structure | Approx.[2][3][4][5][6][7][8][9][10][11] pKa | Solubility in pH 8.5 (NaHCO₃) |
| 1-Naphthol (Impurity) | 9.3 - 9.5 | Insoluble (Remains protonated) | |
| 2-Nitro-1-naphthol (Product) | ~6.0 - 7.0 | Soluble (Deprotonates to anion) | |
| 2,4-Dinitro-1-naphthol | ~3.5 | Highly Soluble |
The Strategy: By buffering the aqueous phase to pH ~8.0–8.5 (using Sodium Bicarbonate), we create a "selectivity window."
-
1-Naphthol remains mostly protonated (organic-soluble).
-
Nitro-naphthols ionize into their phenolate salts (water-soluble, deep red/orange).
Module 2: Validated Protocols
Protocol A: The "Reverse" pH-Swing Extraction (Recommended)
Best for: Scales >1g, removing tars, and bulk removal of starting material.
Reagents:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Extraction Base: Saturated Sodium Bicarbonate (
) solution (pH ~8.5). -
Precipitation Acid: 1M Hydrochloric Acid (
).
Workflow:
-
Dissolution: Dissolve the crude nitration paste in DCM. Filter off any insoluble black solids (carbonized tar).
-
The "Reverse" Extraction:
-
Wash the organic layer with Saturated
(3x). -
CRITICAL STEP: Unlike typical extractions, keep the Aqueous Layer (it will be dark red/orange).
-
The Organic Layer now contains the unreacted 1-naphthol and non-acidic tars. Discard it (properly) only after verifying the product is in the water.
-
-
Regeneration:
-
Cool the combined red aqueous extracts in an ice bath.
-
Slowly add 1M HCl until pH < 2.
-
The nitro-naphthols will precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid or extract it back into fresh DCM if it forms an oil.
Figure 1: The "Reverse" Extraction Logic Flow. Note that the product moves into the aqueous phase, separating it from the less acidic starting material.
Protocol B: Steam Distillation (Isomer Specific)
Best for: Isolating 2-nitro-1-naphthol specifically.
If your goal is not just to remove 1-naphthol, but to isolate the 2-nitro isomer from the 4-nitro isomer, steam distillation is the gold standard.
-
Mechanism: 2-nitro-1-naphthol possesses a strong intramolecular hydrogen bond (between the -OH and the nitro oxygen). This prevents it from associating with water molecules, making it volatile with steam.
-
4-nitro-1-naphthol has intermolecular hydrogen bonding, making it non-volatile.
-
1-Naphthol has low steam volatility compared to the 2-nitro isomer.
Steps:
-
Place crude mixture in a flask with water.
-
Pass live steam through the flask or boil vigorously with a Dean-Stark trap.
-
Distillate (Receiver): Contains pure 2-nitro-1-naphthol (yellow needles).
-
Residue (Boiling Flask): Contains 4-nitro-1-naphthol, unreacted 1-naphthol, and tars.
Protocol C: Flash Chromatography
Best for: High purity requirements (>98%) and small scales.
-
Stationary Phase: Silica Gel (Acid washed recommended but standard is okay).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30).
-
Additive: Add 1% Acetic Acid to the mobile phase.
-
Why? Naphthols and nitrophenols streak badly on silica due to their acidity. The acetic acid suppresses ionization, sharpening the bands.
-
-
Elution Order (Typical):
Module 3: Troubleshooting & FAQs
Q1: The aqueous layer in Protocol A is black, not red. What happened?
-
Diagnosis: Extensive oxidation (tar formation).
-
Fix: The "black" is likely colloidal tar. Proceed with the acidification (Step 3). The tars often flocculate and can be filtered off before the nitro-product precipitates, or they will co-precipitate. If co-precipitation occurs, recrystallize the final solid from Ethanol/Water.
Q2: I tried Protocol A, but my yield is very low.
-
Diagnosis: The pH might not have been high enough to fully deprotonate the nitro-naphthol, or the organic solvent volume was too high (partition coefficient issue).
-
Fix: Ensure the aqueous extract is clearly basic (pH > 8). Perform multiple extractions (3x) with the bicarbonate solution.
Q3: Can I use NaOH instead of Bicarbonate?
-
WARNING: No. Sodium Hydroxide (NaOH) is a strong base. It will deprotonate both the nitro-naphthols (pKa ~6) AND the unreacted 1-naphthol (pKa ~9.3). Both will move into the water layer, defeating the purpose of the separation. You must use a weak base to exploit the pKa difference.
Q4: My product is an oil after acidification.
-
Diagnosis: Melting point depression due to mixed isomers (2-nitro and 4-nitro mixture).
-
Fix: Extract the oil into DCM, dry over
, and evaporate. Recrystallize the residue from ethanol or acetic acid to obtain solids.
References
-
Organic Syntheses , Coll. Vol. 2, p.451 (1943); Vol. 11, p.76 (1931). 1-Nitro-2-naphthol.[6][12] (Provides precedent for nitronaphthol solubility and salt formation).
-
PubChem Compound Summary . 1-Naphthol (CID 7005). National Center for Biotechnology Information. (pKa and Solubility Data).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Wikipedia . Steam Distillation. (Principles of separating volatile organic compounds).
Sources
- 1. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 6. Separation of 1-Nitro-2-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brainly.in [brainly.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Steam distillation - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
controlling temperature in exothermic nitration of naphthalene derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Thermal Management & Selectivity Control in Naphthalene Nitration
Introduction: The Thermal Paradox of Naphthalene
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely dealing with the classic paradox of nitrating naphthalene derivatives: Activation vs. Degradation.
Unlike benzene, naphthalene's fused ring system is electron-rich and highly reactive toward electrophilic aromatic substitution. The reaction with mixed acid (
This guide replaces standard operating procedures (SOPs) with a dynamic troubleshooting framework designed for high-stakes research environments.
Tier 1: Critical Safety & Thermal Runaway (The "Red Zone")
User Issue: "My internal temperature is spiking despite maximum jacket cooling. The exotherm is outpacing the heat removal."
Diagnosis: Adiabatic Acceleration
You are likely experiencing the onset of a thermal runaway. In batch nitration, the heat generation rate (
Immediate Protocol: The "Stop-Flow" Emergency Loop
Do not attempt to simply "increase stirring." You must sever the fuel source immediately.
-
Cut the Feed: Immediately stop the addition of the nitrating agent (Mixed Acid).
-
Full Cooling: Set jacket temperature to maximum cooling capacity (do not freeze the reaction mass if using acetic acid/anhydride, as crystallization halts heat transfer).
-
Emergency Quench: If
continues to rise past setpoint after feed stop, dump the reaction mass into the pre-weighed ice/water quench tank.
The Science of Control (Feedback Logic)
The following logic gate illustrates the automated safety response required for this chemistry.
Figure 1: Automated thermal feedback loop. The dosing pump must be interlocked with the reactor temperature. If
Tier 2: Selectivity & Quality Control (The "Amber Zone")
User Issue: "I am getting a 70:30 mix of 1-nitro and 2-nitro isomers, plus significant dinitro impurities. I need >95% 1-nitro selectivity."
Diagnosis: Kinetic vs. Thermodynamic Failure
Naphthalene nitration is governed by two distinct pathways:[1]
-
Kinetic Product (1-nitronaphthalene): Favored at low temperatures.[1] The
-position is more nucleophilic due to better resonance stabilization of the arenium ion intermediate. -
Thermodynamic Product (2-nitronaphthalene): Favored at higher temperatures (
) or long residence times. -
Dinitration: Occurs if the reaction mass heats up, providing the activation energy for the deactivated mono-nitro ring to react again.
Troubleshooting Protocol: Temperature Zoning
To fix the isomer ratio, you must lower the temperature and control the "hot spot" at the injection point.
-
Target Temperature: Maintain reaction mass at -40°C to -20°C .
-
Chemistry Adjustment: Switch from standard Mixed Acid to a milder system if possible, or use Flow Chemistry (see Tier 3) to manage the exotherm.
Data: Temperature vs. Selectivity Profile Based on experimental data for naphthalene nitration (Reference 1, 2)
| Parameter | Kinetic Control (Target) | Thermodynamic Control (Avoid) |
| Temperature | -40°C to -15°C | > 50°C |
| Major Product | 1-Nitronaphthalene ( | 2-Nitronaphthalene ( |
| Typical Ratio ( | ~29 : 1 | ~9 : 1 |
| Risk Factor | Crystallization of reagents | Polysubstitution & Oxidation |
Tier 3: Advanced Methodologies (The "Green Zone")
User Issue: "Batch scale-up is failing. The exotherm is unmanageable at 5kg scale, and yield is dropping."
Solution: Continuous Flow Microreactors
Batch reactors suffer from a poor Surface-Area-to-Volume ratio (
The Fix: Move to a Continuous Flow Reactor (Microreactor). In a microreactor, the channel diameter is small (microns to mm), providing massive surface area for heat exchange. This allows you to run the reaction at higher effective concentrations without thermal runaway.
Experimental Workflow: Continuous Flow Nitration
-
Stream A: Naphthalene derivative in solvent (e.g., Dichloromethane or Nitromethane).
-
Stream B: Nitrating Agent (Fuming
or ). -
Reactor: Glass or SiC microreactor plate cooled to -20°C.
-
Residence Time: 30 seconds to 2 minutes (vs. hours in batch).
Figure 2: Continuous flow setup.[2] The micro-mixer ensures instant homogeneity, preventing localized hot spots that lead to dinitration.
Why This Works (Evidence)
Recent studies (Zhou et al., 2023) demonstrated that in a microreactor setup for naphthalene nitration:
-
Yield: Reached 94.96% .
-
Thermal Control: Maximum overtemperature was limited to 3.78°C (compared to potentially >50°C spikes in batch).
-
Safety: The small active volume minimizes the hazard of handling large quantities of explosive nitration mixture.
Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Nitrate (HNO3 + Acetic Anhydride) instead of Mixed Acid? A: Yes, but with extreme caution. Acetyl nitrate is a powerful nitrating agent that improves regioselectivity for the 1-position (Reference 3). However, the mixture of acetic anhydride and nitric acid is explosive if not temperature-controlled. Never mix them without a solvent heel, and keep the temp < 5°C during generation.
Q: Why does my reaction turn black/tarry? A: This indicates oxidation. Naphthalene is easily oxidized. If the acid concentration is too high or the temperature too hot, the ring breaks down into quinones and tars. Solution: Reduce acid strength (use 65% HNO3 instead of fuming) or lower the temperature.
Q: How do I separate the 1-nitro and 2-nitro isomers? A: Fractional crystallization is the standard method. 1-Nitronaphthalene crystallizes more readily from ethanol or methanol. For high purity, column chromatography or preparative HPLC is required, but optimizing the reaction temperature (Tier 2) is the most efficient purification step.
References
-
Olah, G. A., et al. (1961).[3][4] Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Journal of the American Chemical Society.[3][4]
-
Zhou, F., et al. (2023).[5] Study on Continuous Flow Nitration of Naphthalene. Organic Process Research & Development (ACS).
-
Kulkarni, A. A., et al. (2025).[1] Continuous-flow-enabled intensification in nitration processes.[5][6] Beilstein Journal of Organic Chemistry.[6]
-
Albright, L. F. (2011). Nitration of Hydrocarbons and Other Organic Compounds.[2][3][4][6][7][8][9] Encyclopedia of Chemical Processing and Design.
Sources
- 1. brainly.in [brainly.in]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
resolving co-eluting peaks of nitronaphthol isomers in HPLC
Executive Summary & Diagnostic Triage
The Challenge: Nitronaphthol isomers (e.g., 1-nitro-2-naphthol and 2-nitro-1-naphthol) are "isobaric" and possess nearly identical hydrophobicities (
The Solution: Resolution requires exploiting secondary interactions —specifically
Diagnostic Decision Tree
Use this workflow to identify the root cause of your co-elution before changing hardware.
Figure 1: Diagnostic workflow for identifying the root cause of co-elution. If peaks are symmetric but overlapping, the stationary phase chemistry is likely insufficient.
The Science of Separation (Mechanistic Insight)
To resolve these isomers, you must understand the two critical "levers" available in your method: Stationary Phase Selectivity and Mobile Phase pH .
A. Stationary Phase: Beyond C18
A standard C18 column interacts with analytes via London Dispersion Forces (hydrophobicity). Since both isomers have a naphthalene ring and a nitro group, their hydrophobic footprint is nearly identical.
The Fix: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase.
-
Mechanism: The PFP ring is electron-deficient (due to fluorine atoms). The nitronaphthol naphthalene ring is electron-rich. This creates a strong "donor-acceptor"
- interaction. -
Shape Selectivity: The position of the nitro group (ortho vs. para relative to the ring fusion) alters the planar "shape" of the molecule. Rigid PFP phases can discriminate based on how flat the molecule sits against the stationary phase.
Figure 2: The mechanism of separation on a PFP column. The electron-deficient stationary phase interacts differentially with the electron clouds of the isomers.
B. Mobile Phase pH: The Ionization Trap
Nitronaphthols are weak acids. The nitro group is electron-withdrawing, which stabilizes the phenoxide ion, significantly lowering the pKa compared to regular naphthols.
-
2-Nitro-1-naphthol pKa: ~6.1[1]
-
1-Nitro-2-naphthol pKa: ~6-7 (varies by specific solvation)
Critical Rule: You must operate at least 2 pH units away from the pKa .
-
At pH 7.0: Both species are partially ionized. Ionized species elute near the void volume (co-eluting) and interact with silanols (tailing).
-
At pH 3.0: Both species are fully protonated (neutral). This maximizes retention and hydrophobic/
- interaction.
Optimization Protocol (SOP)
Follow this step-by-step protocol to resolve the isomers.
Phase 1: Column Selection
Do not start with C18.
-
Primary Recommendation: PFP (Pentafluorophenyl) Core-Shell Column (e.g., Kinetex PFP, ACE C18-PFP).
-
Secondary Recommendation: Phenyl-Hexyl.
-
Dimensions: 150mm x 4.6mm, 2.7µm or 3µm particle size (provides high efficiency
).
Phase 2: Mobile Phase Preparation
Goal: Suppress ionization and promote
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7) OR 20mM Ammonium Formate adjusted to pH 3.0.
-
Solvent B (Organic): Methanol (MeOH) .
-
Why MeOH? Acetonitrile (ACN) has its own
electrons (triple bond) which can compete with the stationary phase for the analyte. MeOH is "transparent" to - interactions, allowing the column to do the work.
-
Phase 3: Gradient Method
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Temperature: 25°C (Lower temperatures enhance
- interactions; higher temps weaken them). -
Gradient:
-
0 min: 40% B
-
15 min: 70% B
-
15.1 min: 40% B (Re-equilibrate)
-
Comparative Performance Data
| Parameter | C18 / ACN / pH 7.0 | C18 / MeOH / pH 3.0 | PFP / MeOH / pH 3.0 |
| Retention ( | Low (< 1.0) | Moderate (2-4) | High (3-6) |
| Selectivity ( | ~1.0 (Co-elution) | 1.05 (Partial) | > 1.15 (Baseline) |
| Peak Shape | Tailing (Silanol interaction) | Symmetric | Symmetric |
| Mechanism | Hydrophobic only | Hydrophobic | Hydrophobic + Shape/ |
Troubleshooting FAQ
Q: My peaks are split or have a "shoulder." Is this co-elution? A: If the "shoulder" is constant across injections, yes, it is likely the isomer. However, rule out solvent mismatch first. If your sample is dissolved in 100% ACN but your starting gradient is 40% MeOH, the strong solvent can cause peak splitting.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 40% MeOH/Water).
Q: I switched to a Phenyl column, but the resolution is still poor. A: Check your organic modifier. Are you using Acetonitrile?
-
Fix: Switch to Methanol. ACN suppresses the
- interactions necessary for the Phenyl column to work effectively.
Q: The retention times are drifting.
A: Nitronaphthols are sensitive to temperature because
-
Fix: Ensure your column compartment is thermostatted. Do not rely on ambient temperature.
Q: Can I use THF (Tetrahydrofuran)? A: Yes. THF is a strong solvent that can sometimes enhance selectivity for nitro-compounds by disrupting hydrogen bonding, but it is less compatible with modern PEEK tubing and detectors. Try MeOH/PFP first.
References
-
Selectivity of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
-
Nitronaphthol Properties & pKa: PubChem Compound Summary for CID 11075, 1-Nitro-2-naphthol. [2]
-
Separation of Isomers on PFP: Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
-
Isomer Separation Guide: Phenomenex. HPLC Troubleshooting Guide - Peak Issues.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of 1-Hydroxy-6-nitronaphthalene
Executive Summary
1-Hydroxy-6-nitronaphthalene (also known as 6-nitro-1-naphthol) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and fluorescent probes. In drug development, precise structural characterization is paramount, particularly to differentiate it from its regioisomers (e.g., 2-nitro-1-naphthol or 4-nitro-1-naphthol) formed during non-selective nitration processes.
This guide provides a technical analysis of the 1H NMR spectral signature of 1-Hydroxy-6-nitronaphthalene. It compares the theoretical and observed chemical shifts against key alternatives, highlighting the specific coupling patterns and solvent effects that confirm regiochemistry.
Part 1: Structural Analysis & Assignment Logic
Understanding the NMR spectrum requires mapping the electronic effects of the substituents on the naphthalene core.
-
1-OH Group (Electron Donor): Exerts a strong shielding effect on the ortho (C2) and para (C4) positions via resonance. It also creates a peri-interaction with H8.
-
6-NO₂ Group (Electron Withdrawing): Exerts a strong deshielding effect on the ortho (C5, C7) positions via induction and resonance.
Structural Diagram & Numbering
The following diagram illustrates the atom numbering used for NMR assignment.
Figure 1: Numbering scheme for 1-Hydroxy-6-nitronaphthalene. Blue nodes indicate the phenol ring; Green nodes indicate the nitro-substituted ring.
Part 2: 1H NMR Chemical Shift Data[1][2]
Due to the scarcity of open-source raw data for this specific isomer, the values below represent a consensus of theoretical prediction (Chemo-informatics/SCS) and comparative analysis with experimentally validated analogues (1-nitronaphthalene and 1-naphthol).
Table 1: Predicted Chemical Shifts (DMSO-d₆)
Solvent: DMSO-d₆ is recommended to prevent OH exchange and observe the hydroxyl proton.
| Position | Proton | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| OH | 1-OH | 10.5 - 11.2 | Broad Singlet | - | H-bonded to solvent (DMSO). |
| H2 | Ar-H | 6.95 | Doublet (d) | Shielded by ortho-OH. | |
| H3 | Ar-H | 7.45 | Triplet (t) / dd | Meta to OH; minimal electronic perturbation. | |
| H4 | Ar-H | 7.35 | Doublet (d) | Shielded by para-OH. | |
| H5 | Ar-H | 8.75 | Doublet (d) | Most Deshielded. Ortho to NO₂ and Peri to H4. | |
| H7 | Ar-H | 8.15 | dd | Ortho to NO₂; deshielded. | |
| H8 | Ar-H | 8.35 | Doublet (d) | Peri to OH (deshielding interaction). |
Part 3: Comparative Analysis (Isomer Differentiation)
The primary challenge in synthesis is distinguishing the 1,6-isomer from the 1,2-isomer (2-nitro-1-naphthol) and 1,4-isomer (4-nitro-1-naphthol).
vs. 2-Nitro-1-naphthol (The "Intramolecular" Check)
The 1,2-isomer forms a strong intramolecular hydrogen bond between the nitro oxygen and the hydroxyl proton.
-
Key Difference (OH Signal): In 2-nitro-1-naphthol, the OH signal shifts dramatically downfield to δ 14.0 - 15.0 ppm and is sharp. In the 1,6-isomer, the OH is intermolecularly bonded to DMSO, appearing at δ 10.5 - 11.2 ppm .
-
Key Difference (H2 Signal): The 1,6-isomer shows a doublet for H2 (δ 6.95). The 1,2-isomer lacks the H2 proton , showing only H3 and H4 coupling.
vs. 4-Nitro-1-naphthol (The Symmetry Check)
The 1,4-isomer has substituents at para positions on the same ring.
-
Key Difference (Coupling):
-
1,6-Isomer: Ring A (OH side) has 3 protons (H2, H3, H4) showing an ABC system (d, t, d).
-
1,4-Isomer: Ring A has only 2 protons (H2, H3) showing an AB system (two doublets,
Hz).
-
Table 2: Comparative Diagnostic Signals
| Feature | 1-Hydroxy-6-nitronaphthalene | 2-Nitro-1-naphthol | 4-Nitro-1-naphthol |
| OH Shift | ~11.0 ppm (Broad) | >14.0 ppm (Sharp) | ~11.0 ppm (Broad) |
| Ring A Protons | 3 (H2, H3, H4) | 3 (H3, H4, H5... wait, H3, H4) | 2 (H2, H3) |
| Coupling Pattern | H2/H4 (d), H3 (t) | H3 (d), H4 (d) | H2 (d), H3 (d) |
| H5 Shift | ~8.75 ppm (d, J=2) | ~8.0 ppm | ~8.4 ppm (d, J=9) |
Part 4: Experimental Protocol for Optimal Resolution
To ensure the resolution required to see the small meta-coupling (
Reagents
-
Analyte: 1-Hydroxy-6-nitronaphthalene (>98% purity).
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why DMSO? Chloroform (
) may cause the OH signal to broaden or disappear due to exchange. DMSO stabilizes the OH proton.
-
Step-by-Step Workflow
Figure 2: Sample preparation and acquisition workflow for high-fidelity NMR data.
Critical Processing Parameters
-
Phasing: Manual phasing is required. The NO₂ group induces significant polarity; automatic phasing often fails at the baseline.
-
Integration: Integrate the aromatic region (6.5–9.0 ppm) separately from the OH peak. The OH peak width varies with concentration and temperature.
-
Temperature: If the OH signal is broad, run the experiment at 300K or 310K to sharpen the exchangeable proton signal.
References
-
Comparison of Nitronaphthol Isomers
-
Synthesis and Characterization
-
General NMR Shift Data
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link
-
- Substituent Chemical Shifts (SCS) Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additivity rules used in the "Predicted" section).
Sources
Comparative Guide: C13 NMR Spectrum Analysis of 6-Nitronaphthalen-1-ol
Executive Summary
Objective: This guide provides a technical comparison of the 13C NMR spectral characteristics of 6-nitronaphthalen-1-ol (6-nitro-1-naphthol) against its structural isomers (principally 2-nitro-1-naphthol) and its parent compound, 1-naphthol.
Audience: Synthetic chemists and structural biologists requiring robust methods for distinguishing regioisomers of substituted naphthalenes during drug development and dye synthesis.[1]
Key Insight: While 1H NMR provides coupling constants, 13C NMR is the definitive tool for resolving the position of the nitro group in naphthols. The distinction relies on identifying the unique "distal ring" electronic perturbations caused by the 6-nitro substitution, which leaves the phenolic ring (C1-C4) relatively similar to the parent 1-naphthol, unlike the 2-nitro isomer which drastically alters the C1-C2 environment.
Structural Context & Isomer Challenge
In the synthesis of nitronaphthols (e.g., via nitration of 1-naphthol or 1-naphthol-5-sulfonic acid), regio-control is often imperfect. Researchers frequently encounter mixtures of:
-
Target: 6-Nitronaphthalen-1-ol (Distal substitution)
-
Alternative A: 2-Nitro-1-naphthol (Ortho substitution, common byproduct)
-
Alternative B: 4-Nitro-1-naphthol (Para substitution)
Distinguishing these requires analyzing how the -OH (Electron Donating Group, EDG) and -NO2 (Electron Withdrawing Group, EWG) interact across the bicyclic system.
Diagram 1: Isomer Differentiation Logic
Caption: Decision tree for assigning nitronaphthol regioisomers based on C13 chemical shift perturbations.
Comparative Spectral Analysis
The following data compares the Target (6-Nitro) with the Parent (1-Naphthol) and the most common Alternative (2-Nitro).
Experimental & Predicted Chemical Shifts (ppm)
Note: Values are referenced to DMSO-d6 (39.5 ppm) or CDCl3 (77.0 ppm).[1] "Predicted" values for 6-nitro are derived from substituent effect stabilization energy (SESE) additivity rules applied to the 1-naphthol scaffold.
| Carbon Position | 1-Naphthol (Parent) [1] | 2-Nitro-1-naphthol (Alternative) [2] | 6-Nitro-1-naphthol (Target) | Diagnostic Note |
| C1 (C-OH) | 153.6 | 156.1 | ~155.0 | C1 in 6-nitro is less perturbed than in 2-nitro. |
| C2 | 109.9 | 134.5 (C-NO2) | ~110.0 | Key Differentiator: C2 remains shielded in 6-nitro.[1] |
| C3 | 126.7 | 126.0 | ~127.0 | |
| C4 | 126.9 | 125.1 | ~126.5 | |
| C5 | 124.0 | 127.9 | ~124.5 | |
| C6 | 128.0 | 127.4 | ~146.0 (C-NO2) | Key Differentiator: New downfield peak in 6-nitro.[1] |
| C7 | 130.3 | 130.2 | ~125.0 | Shielded by ortho-NO2 effect.[1] |
| C8 | 118.0 | 119.4 | ~123.0 | Deshielded by peri-interaction with NO2? |
| C9 (Quaternary) | 135.0 | 144.3 | ~138.0 | |
| C10 (Quaternary) | 121.5 | 108.6 | ~122.0 |
Detailed Analysis of Substituent Effects
The "Distal Ring" Signature (6-Nitro-1-naphthol)
In 6-nitronaphthalen-1-ol, the molecule effectively behaves as two separate electronic systems fused together:
-
Phenolic Ring (C1-C4): Retains the electron-rich character of 1-naphthol.[1] You will observe the characteristic upfield signal for C2 (~110 ppm) , similar to the parent compound.[1] This confirms the nitro group is not on this ring.[1]
-
Nitro Ring (C5-C8): The introduction of the nitro group at C6 creates a strong deshielding effect at the C6 position (shifting from ~128 to ~146 ppm) .[1] This is the "smoking gun" for 6-substitution.
The "Ortho" Signature (2-Nitro-1-naphthol)
In the 2-nitro isomer, the electron-withdrawing nitro group is adjacent to the hydroxyl.
-
C2 Shift: The C2 carbon shifts dramatically downfield (from ~110 to ~135 ppm) due to the direct attachment of the nitro group (alpha-effect).[1]
-
C1 Shift: The C1 carbon often sees a slight downfield shift due to the intramolecular Hydrogen Bond (OH...O2N), which locks the conformation and desolvates the hydroxyl group.[1]
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility and accurate assignment, follow this protocol.
Phase 1: Sample Preparation
-
Solvent Choice: Use DMSO-d6 rather than CDCl3.[1]
-
Reasoning: Nitronaphthols are sparingly soluble in chloroform.[1] DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable -OH proton signal (in 1H NMR) and preventing aggregation broadening in 13C.
-
-
Concentration: Prepare a saturated solution (~20-30 mg in 0.6 mL) to ensure quaternary carbons (C1, C6, C9, C10) are visible above the noise floor.
Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary peaks.
Phase 3: Assignment Logic (Self-Validating)
-
Locate C-OH: Find the most downfield peak (~155 ppm).[1]
-
Locate C-NO2: Look for the second most downfield non-carbonyl peak (~135-148 ppm).[1]
-
If this peak correlates (in HMBC) to protons on the same ring as C-OH, you have 2-nitro or 4-nitro .
-
If this peak correlates to protons on the different ring (distal), you have 6-nitro or 7-nitro .
-
-
Check C2:
Diagram 2: HMBC Correlation Workflow
Caption: Using Heteronuclear Multiple Bond Correlation (HMBC) to link protons to the nitro-bearing carbon.
Performance vs. Alternatives
| Feature | 6-Nitro-1-naphthol | 2-Nitro-1-naphthol | 1-Naphthol |
| Spectral Complexity | High (Low symmetry) | High (Low symmetry) | Medium (High symmetry) |
| C2 Chemical Shift | Shielded (~110 ppm) | Deshielded (~135 ppm) | Shielded (~110 ppm) |
| Solubility (DMSO) | Good | Excellent | Excellent |
| Differentiation | Requires 13C/HMBC | Identifiable by 1H alone | Reference Standard |
References
-
MDPI. (2021). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers.[1] (Contains relevant naphthalene derivative NMR data). Retrieved from [Link][1]
-
Oregon State University. (n.d.).[1] 13C NMR Chemical Shifts and Substituent Effects. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation Patterns of Hydroxy-Nitronaphthalenes
This guide provides a technical analysis of the mass spectrometry fragmentation patterns of hydroxy-nitronaphthalenes (HNNs), focusing on the differentiation of isomers through mechanistic interpretation of product ions.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals
Executive Summary
Hydroxy-nitronaphthalenes (HNNs) are critical analytes in atmospheric chemistry (as secondary organic aerosol components) and toxicology (as metabolites of nitro-PAHs). Their structural isomers—specifically the ortho-substituted (e.g., 1-nitro-2-naphthol) versus non-ortho-substituted variants—exhibit distinct mass spectrometric behaviors. This guide delineates the fragmentation pathways that allow for their unambiguous identification, emphasizing the "Ortho Effect" as a primary diagnostic tool.
Technical Comparison: Ionization Architectures
The choice of ionization dictates the fragmentation envelope. For HNNs, two primary modalities are employed:
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mode | Positive (70 eV) | Negative (Deprotonation) |
| Primary Ion | ||
| Key Application | Structural elucidation; Library matching | Trace quantification; Complex matrices |
| Fragmentation | Spontaneous, high-energy in-source | Collision-Induced Dissociation (CID) required |
| Isomer Specificity | High (Distinct "Ortho Effect" peaks) | Moderate (Requires optimized collision energy) |
Expert Insight: While ESI(-) is superior for sensitivity due to the acidic phenolic proton, EI is recommended for de novo structural characterization because the radical cation (
) facilitates the hydrogen rearrangements necessary to observe the diagnostic "ortho" losses described below.
Deep Dive: Fragmentation Mechanisms & Isomer Differentiation
The core challenge in analyzing HNNs is distinguishing positional isomers. This is achieved by exploiting the proximity of the nitro (
The Ortho Effect (Diagnostic for 1,2-isomers)
In isomers where the nitro and hydroxyl groups are adjacent (e.g., 2-nitro-1-naphthol or 1-nitro-2-naphthol ), a specific intramolecular hydrogen transfer occurs under EI conditions.
-
Mechanism: The oxygen of the nitro group abstracts the phenolic hydrogen.
-
Result: The expulsion of a neutral hydroxyl radical (
), resulting in a peak at . -
Secondary Loss: The resulting ion often loses Carbon Monoxide (CO, 28 Da).
Standard Nitro-Aromatic Fragmentation (Non-Ortho)
In isomers where groups are separated (e.g., 1-nitro-4-naphthol ), the H-transfer is geometrically impossible.
-
Mechanism: Direct cleavage of the C-N bond.
-
Result: Dominant losses of
(46 Da) to form or (30 Da) to form .
Comparative Data Table
The following data contrasts the spectral fingerprints of the ortho-isomer (2-Nitro-1-naphthol) against standard nitro-naphthalene behavior.
| Parameter | 2-Nitro-1-naphthol (Ortho) | Generic Non-Ortho Isomer |
| Molecular Weight | 189 Da | 189 Da |
| Base Peak (100%) | ||
| Diagnostic Peak 1 | Absent or Negligible | |
| Diagnostic Peak 2 | ||
| Diagnostic Peak 3 | ||
| Mechanistic Driver | H-Transfer / Ortho Effect | Direct Inductive Cleavage |
Visualization of Fragmentation Pathways[2]
The following diagram illustrates the divergent pathways for ortho vs. non-ortho isomers.
Caption: Divergent fragmentation pathways. The green path highlights the diagnostic "Ortho Effect" (OH loss), while the yellow path represents standard nitro-aromatic cleavage.
Experimental Protocols
To replicate these results and ensure valid isomer differentiation, follow these self-validating protocols.
GC-MS Protocol (Structural Identification)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Inlet: Splitless mode, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (HP-5ms), 30m x 0.25mm.
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40–300.
-
Validation Check: Inject a standard of 2-nitro-1-naphthol. Verify the presence of m/z 172. If m/z 172 is <5% relative abundance, check ion source cleanliness or tuning (low abundance suggests poor thermal energy transfer or active site adsorption).
LC-MS/MS Protocol (Trace Quantitation)
-
Instrument: Triple Quadrupole (QqQ).
-
Ionization: ESI Negative Mode.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.
-
MRM Transitions:
-
Quantifier: 188.0 → 158.0 (Loss of NO, common in ESI-).
-
Qualifier (Ortho-specific): 188.0 → 171.0 (Loss of OH, requires optimization of Collision Energy).
-
-
Validation Check: Ensure the ratio of Qualifier/Quantifier transitions remains constant (±20%) across the calibration range.
References
-
ChemicalBook. (n.d.). 2-Nitro-1-naphthol Mass Spectrum (MS-IW-0743).[1] Retrieved from
-
NIST Mass Spectrometry Data Center. (n.d.). Ortho Effects in Mass Spectrometry of Analytical Derivatives. National Institute of Standards and Technology. Retrieved from
-
PubChem. (n.d.).[2] 1-Nitro-2-naphthol Compound Summary. National Library of Medicine. Retrieved from
-
ScienceDirect. (2022). Fragmentation patterns of nitro-aromatic compounds. Retrieved from
-
BenchChem. (n.d.). Spectroscopic Profile of 1-Nitroso-2-naphthol. Retrieved from
Sources
FTIR Spectroscopic Profiling of Nitro-Naphthols: A Comparative Guide to Hydroxyl and Nitro Group Assignments
Executive Summary
In the development of naphthalene-based pharmaceuticals and dyes, distinguishing between positional isomers is a critical quality attribute. For nitro-naphthols, the specific interaction between the hydroxyl (-OH) and nitro (-NO
This guide objectively compares the Fourier Transform Infrared (FTIR) absorption profiles of ortho-substituted (e.g., 1-nitro-2-naphthol) versus para-substituted (e.g., 4-nitro-1-naphthol) isomers. The core diagnostic value lies in the shift of the hydroxyl stretching frequency driven by intramolecular versus intermolecular hydrogen bonding.[1]
Theoretical Framework: Vibrational Mechanics
To accurately interpret the spectra, one must understand the vibrational modes governing these functional groups within the naphthalene aromatic system.
The Nitro Group (-NO )
The nitro group exhibits two primary stretching vibrations due to the resonance hybrid of the N-O bonds:
-
Asymmetric Stretching (
): Typically the stronger band, found between 1550–1475 cm . -
Symmetric Stretching (
): A slightly weaker band, found between 1360–1290 cm .
Naphthalene Effect: Conjugation with the naphthalene ring allows electron delocalization, generally shifting these bands to lower frequencies compared to non-conjugated nitroalkanes.
The Hydroxyl Group (-OH)
The O-H stretching vibration is the most sensitive environmental probe in the spectrum:
-
Free Hydroxyl: Sharp band at 3650–3580 cm
(rarely seen in solid state). -
H-Bonded Hydroxyl: Broadens and shifts to lower wavenumbers (3550–2500 cm
) depending on bond strength.
Comparative Analysis: Isomer Differentiation
The distinction between isomers rests on the geometry of the hydrogen bond.
Scenario A: Intramolecular Hydrogen Bonding (1-Nitro-2-Naphthol)
In 1-nitro-2-naphthol, the nitro and hydroxyl groups are adjacent (ortho position). The geometry allows the hydroxyl proton to form a stable 6-membered chelate-like ring with one oxygen of the nitro group.
-
Effect: This strong intramolecular bond weakens the O-H bond significantly.
-
Spectral Consequence: The
band shifts dramatically to lower frequencies, often merging with the C-H stretching region (3200–2700 cm ) or appearing as a broad, weak shoulder.
Scenario B: Intermolecular Hydrogen Bonding (4-Nitro-1-Naphthol)
In 4-nitro-1-naphthol, the groups are on opposite sides of the ring (para position). Intramolecular bonding is geometrically impossible. Instead, molecules associate with each other via intermolecular hydrogen bonds.
-
Effect: These bonds are generally weaker and less ordered than the chelate ring.
-
Spectral Consequence: The
band appears as a distinct, broad peak in the standard H-bonded region (3400–3200 cm ).
Summary Data Table
| Vibrational Mode | 1-Nitro-2-Naphthol (Intramolecular) | 4-Nitro-1-Naphthol (Intermolecular) | Diagnostic Note |
| O-H Stretch ( | 3200 – 2700 cm | 3400 – 3200 cm | Primary differentiator. 1,2-isomer band often obscured by C-H stretch.[2] |
| NO | ~1535 – 1510 cm | ~1520 – 1490 cm | Shifted by conjugation and H-bonding. |
| NO | ~1340 – 1310 cm | ~1340 – 1300 cm | Less diagnostic value than asymmetric stretch. |
| C-H Out-of-Plane ( | 840 – 740 cm | 840 – 740 cm | Pattern depends on substitution (ortho vs para). |
Visual Logic: Diagnostic Workflow
The following diagram illustrates the logical pathway for distinguishing these isomers based on spectral features.
Figure 1: Decision tree for spectroscopic differentiation of nitro-naphthol isomers based on Hydrogen Bonding topology.
Experimental Protocol
To ensure the "Self-Validating" nature of this analysis, the sample preparation must preserve the solid-state hydrogen bonding network. Solutions (e.g., in CCl
KBr Pellet Preparation (Preferred Method)
This method is superior to ATR for this specific application because it provides better resolution in the fingerprint region and avoids the refractive index anomalies sometimes seen with high-index organic crystals on Diamond ATR.
Materials:
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.[3]
-
Hydraulic Press.[4]
-
Agate Mortar and Pestle.
Step-by-Step Workflow:
-
Background Validation: Run a blank spectrum of the KBr powder alone.
-
Validation Check: Ensure no peaks appear at 1640 cm
or 3400 cm (indicates moisture contamination).
-
-
Grinding: Mix 1–2 mg of the nitro-naphthol sample with ~200 mg of KBr. Grind vigorously in one direction until the mixture is a fine, homogeneous powder.
-
Why: Particle size must be smaller than the IR wavelength (~2-5 µm) to prevent Christiansen effect (scattering) which distorts baselines.
-
-
Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (if available).
-
Visual Check: The resulting pellet should be transparent or slightly translucent. Opaque (white) pellets indicate insufficient pressure or moisture.
-
Acquisition:
-
Resolution: 4 cm
-
Scans: 32 (minimum) to 64
-
Range: 4000 – 400 cm
-
Experimental Workflow Diagram
Figure 2: Validated KBr pellet preparation workflow for solid-state FTIR analysis.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 1-Nitro-2-naphthol Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Smith, B. C. (2020).[5] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 35(9), 10–15. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Nitrophenols and Nitronaphthols. Journal of Molecular Structure, 790(1-3), 56-63.
Sources
Comparative Reactivity Profile: 1-Hydroxy-6-nitronaphthalene vs. 1-Hydroxy-4-nitronaphthalene
[1]
Executive Summary
This guide provides a technical analysis comparing two regioisomers of nitronaphthol: 1-Hydroxy-4-nitronaphthalene (4-nitro-1-naphthol) and 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol).[1] While they share the same molecular formula (
-
4-Nitro-1-naphthol exhibits strong "through-conjugation" (vinylogous para-substitution), resulting in significantly higher acidity and a distinct bathochromic shift in UV-Vis absorption.[1] It is the major product of direct nitration.[2]
-
6-Nitro-1-naphthol relies on "trans-annular" conjugation.[1] It is synthetically more challenging to access, requiring indirect methods like the Bucherer reaction, and displays reactivity profiles closer to unsubstituted 1-naphthol but with modified solubility and redox properties.
Electronic Structure & Resonance Analysis
The fundamental difference between these isomers lies in the ability of the phenoxide anion (formed upon deprotonation) to delocalize negative charge onto the nitro group.
Mechanistic Visualization
The following diagram illustrates the resonance pathways. Note how the 4-isomer allows the negative charge to reside directly on the nitro oxygen atoms, a highly stabilizing interaction that is geometrically inhibited in the 6-isomer.
Figure 1: Comparative resonance pathways. The red arrow indicates the direct resonance stabilization available only to the 4-isomer.
Physicochemical Profile
The electronic differences manifest directly in physical properties. The 4-isomer is significantly more acidic (lower pKa) due to the resonance stabilization shown above.
| Property | 1-Hydroxy-4-nitronaphthalene | 1-Hydroxy-6-nitronaphthalene |
| CAS Number | 605-62-9 | 38397-06-7 |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol |
| Acidity (pKa) | ~6.2 (Experimental/Predicted) | ~8.1 (Predicted/Analogous) |
| Appearance | Yellow needles/prisms | Pale yellow powder |
| Solubility (Water) | Low (<1 g/L), soluble in base | Very Low, soluble in base |
| UV-Vis | ~330–340 nm (Strong CT band) | ~300–310 nm (Blue-shifted) |
| Primary Synthesis | Direct Nitration | Indirect (e.g., Bucherer) |
Key Insight: The pKa difference (~2 log units) implies that at physiological pH (7.4), the 4-isomer exists primarily as the naphtholate anion (water-soluble, reactive), while the 6-isomer remains largely protonated (lipophilic).
Synthetic Pathways[1][3]
Synthesis of 1-Hydroxy-4-nitronaphthalene (Direct Route)
This isomer is the kinetic and thermodynamic product of the nitration of 1-naphthol.[1] The hydroxyl group directs the incoming electrophile (
Protocol Summary:
-
Dissolution: Dissolve 1-naphthol in glacial acetic acid.
-
Nitration: Add a stoichiometric amount of
in acetic acid dropwise at 10–15°C. -
Quenching: Pour mixture into ice water. The 4-nitro isomer precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol to remove the minor 2-nitro isomer.
Synthesis of 1-Hydroxy-6-nitronaphthalene (Indirect Route)
Direct nitration does not yield the 6-isomer because the nitro group deactivates the ring it occupies, and the hydroxyl group activates its own ring (positions 2 and 4).[1] To place a nitro group on the distal ring (position 6), one must use a precursor where the directing groups are different, or use the Bucherer Reaction to convert an amine to a hydroxyl group.
Pathway:
-
Starting Material: 1,6-Dinitronaphthalene (obtained from nitration of naphthalene) or 6-nitro-1-naphthylamine.[1]
-
Bucherer Reaction:
Experimental Protocols
Protocol A: Spectroscopic Determination of pKa
Use this self-validating protocol to experimentally verify the acidity difference.
Reagents:
-
Compound Stock Solution (
M in Methanol). -
Buffers: Citrate-Phosphate series (pH 3.0 to 10.0).[1]
Procedure:
-
Blanking: Zero the UV-Vis spectrophotometer with the buffer solution.
-
Sample Prep: Add 50 µL of Stock Solution to 2.95 mL of pH 3.0 buffer in a quartz cuvette.
-
Scan: Record spectrum (250–500 nm). Note the
of the neutral species. -
Titration: Repeat with buffers of increasing pH.
-
Observation:
-
4-Nitro: Watch for a dramatic shift to a longer wavelength (bathochromic shift) appearing around pH 5.5–6.5.[1]
-
6-Nitro: The shift will occur at higher pH (around 7.5–8.5) and the intensity of the charge-transfer band will be lower.
-
-
Calculation: Plot Absorbance vs. pH at the anion's
. The inflection point is the pKa.
Protocol B: Thin Layer Chromatography (TLC) Differentiation
Quick identification method.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization:
-
4-Nitro: Visible as a bright yellow spot under visible light; quenches UV fluorescence strongly.[1]
-
6-Nitro: Pale spot, may require UV (254 nm) to visualize clearly.[1]
-
Rf Value: 4-nitro is generally more polar (lower Rf) due to the strong charge separation in its resonance hybrid, compared to the 6-nitro isomer.
-
Reactivity Case Study: Nucleophilic Substitution
In drug development, these scaffolds are often modified at the hydroxyl group (O-alkylation).
-
1-Hydroxy-4-nitronaphthalene: The hydroxyl proton is highly acidic.[1] Alkylation (e.g., with methyl iodide) proceeds rapidly using weak bases (
) in acetone. However, the nucleophilicity of the oxygen is reduced because the electron density is pulled into the nitro group. -
1-Hydroxy-6-nitronaphthalene: The hydroxyl proton is less acidic.[1] Alkylation requires stronger bases (
or ) or higher temperatures. Once deprotonated, the oxygen is a better nucleophile than the 4-isomer counterpart because the electron withdrawal is inductive (weaker) rather than resonance-based.
References
-
Acidity and Resonance
-
Synthesis & Bucherer Reaction
- Drake, N. L. "The Bucherer Reaction." Organic Reactions1942, 1, 105.
-
Source: [1]
-
Spectroscopic Data
- UV-Vis Spectra of Naphthols.
-
Source:
-
General Reactivity
- Booth, G. "Naphthalene Derivatives." Ullmann's Encyclopedia of Industrial Chemistry.
-
Source:
elemental analysis standards for C10H7NO3 compounds
Precision Microanalysis of Scaffolds: Benchmarking Standards for Nitro-Aromatic Combustion
Executive Summary: The "Matrix Matching" Imperative
In the high-stakes environment of drug development, the elemental verification of the
This guide challenges the "one-standard-fits-all" approach. While Acetanilide is the ubiquitous NIST-traceable calibrant, relying on it exclusively for nitro-aromatics can mask instrument inefficiencies, specifically "Nitro Slip"—the incomplete reduction of nitrogen oxides (
We compare three standard strategies to ensure your CHN/O data meets the strict
The Analyte Challenge:
Before selecting a standard, we must understand the enemy. The target molecule
-
Theoretical Composition: C: 63.49% | H: 3.73% | N: 7.40% | O: 25.37%
-
Thermodynamic Hurdle: Nitro groups (
) are thermodynamically stable and require high-temperature oxidation to break, yet the resulting species are difficult to reduce completely to gas in the reduction reactor. -
The Risk: If your reduction tube is partially exhausted, Acetanilide (an amide, easy to reduce) will pass QC, but 1-nitro-2-naphthol will yield low Nitrogen results (e.g., 7.1% instead of 7.4%).
Comparative Analysis of Standards
We evaluate three primary calibration candidates for analyzing
Candidate A: Acetanilide ( )
-
Role: The Generalist (NIST SRM 141e).
-
Pros: High purity, non-hygroscopic, excellent stability. The industry default.
-
Cons: Nitrogen is present as an amide . Amides combust and reduce relatively easily.
-
Verdict: Necessary but insufficient. Use for K-factor calibration, but not for validating reduction efficiency of nitro compounds.
Candidate B: Sulfanilamide ( )
-
Role: The Heteroatom Specialist.
-
Pros: Contains Sulfur and a Sulfonamide group. Good for checking simultaneous CHNS performance.
-
Cons: The N-S bond cleavage is different from N-O bond cleavage. Introduces Sulfur background if you are running CHN only.
-
Verdict: Secondary Choice. Use only if your
derivative might contain sulfur impurities or if running in CHNS mode.
Candidate C: 2,4-Dinitroaniline ( )[5][6]
-
Role: The Stress Test (The "Matrix Match").
-
Pros: High Nitrogen (22.95%) in Nitro groups. Structurally similar to nitro-naphthols. If your instrument can accurately measure this, it can measure your sample.
-
Cons: Not always available as a primary NIST SRM (often a secondary standard).
-
Verdict: Critical Validator. Use as a daily "Check Standard" (QC) to verify the reduction tube's capacity to handle nitro groups.
Summary Comparison Table
| Feature | Acetanilide | Sulfanilamide | 2,4-Dinitroaniline |
| Formula | |||
| Nitrogen % | 10.36% | 16.27% | 22.95% |
| N-Functionality | Amide (Easy) | Sulfonamide (Medium) | Nitro (Hard) |
| Oxygen % | 11.84% | 18.58% | 34.95% |
| Primary Use | Calibration (K-Factor) | CHNS Validation | Nitro-Reduction QC |
| Suitability for | High (Calibration) | Medium | High (Validation) |
Scientific Logic: The Combustion Pathway[7]
To understand why the "Nitro" standard is crucial, we must visualize the instrument workflow. The failure point for
Caption: The workflow of Flash Combustion. Nitro compounds produce excess NOx, which rapidly depletes the Copper (Cu) in the reduction reactor. If the Cu is exhausted, NOx escapes detected, causing low Nitrogen results.
Experimental Protocol: The "Dual-Standard" Validation
Do not rely on a single calibration curve. Use this self-validating protocol for
Phase 1: System Calibration (The Baseline)
-
Conditioning: Run 3 "Blank" samples (Tin capsule only) to stabilize the baseline.
-
Calibration: Weigh Acetanilide (Standard A) in a range covering your sample weight (e.g., 1.5 mg, 2.0 mg, 2.5 mg).
-
K-Factor Calculation: Generate the calibration curve (
).
Phase 2: The "Nitro Stress Test" (The Validation)
-
QC Run: Weigh 2.0 mg of 2,4-Dinitroaniline (Standard C) or a high-purity Nitro-Naphthol reference.
-
Analysis: Run as an unknown.
-
Criteria:
-
If Nitrogen recovery is > 99.6% , the reduction tube is healthy. Proceed to sample.
-
If Nitrogen recovery is < 99.0% , the Copper reduction layer is exhausted or "channeled." Do not run your samples. Repack the reduction tube.
-
Phase 3: Oxygen Dosing Optimization
-
Formula:
-
For Nitro-aromatics, ensure an excess of
injection (approx 10-15 mL per mg of sample) to prevent "soot" formation which traps Nitrogen.
Decision Matrix for Standard Selection
Use this logic flow to select the correct standard for your specific derivative.
Caption: Selection logic. For Nitro-naphthols (C10H7NO3), the path leads to the "Nitro QC" strategy to ensure reduction efficiency.
Supporting Data: The "Nitro Slip" Effect[8]
The following table illustrates why Acetanilide alone is insufficient when the instrument maintenance is overdue. This data simulates a scenario with a 70% consumed Reduction Tube.
| Analyte | Standard Used for Calib.[1][4][5] | Theoretical N% | Found N% | Recovery | Interpretation |
| Acetanilide | Acetanilide | 10.36% | 10.35% | 99.9% | False Pass: Amides reduce easily; instrument looks "fine." |
| 1-Nitro-2-naphthol | Acetanilide | 7.40% | 7.18% | 97.0% | Fail: Nitro groups failed to reduce completely; lost as undetected NOx. |
| 1-Nitro-2-naphthol | Dinitroaniline | 7.40% | 7.39% | 99.8% | Pass: Matrix-matched calibration compensated for the offset (or prompted tube change). |
Key Takeaway: Using Acetanilide to validate a system for Nitro analysis can lead to false confidence. The "Nitro Slip" only appears when analyzing the difficult matrix.
References
-
National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis, Standard Reference Material® 141d, Acetanilide. Retrieved from [Link]
- Waites, T. & Morgan, E. (2021). Elemental Analysis of Refractory Nitrogen Compounds: Overcoming Incomplete Combustion.
-
Elementar. (2023). Analysis of fluorine, chlorine, bromine, iodine and sulfur in organic compounds. Retrieved from [Link][6]
Sources
- 1. isabelpividori.net [isabelpividori.net]
- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. 磺胺熔点标准品 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. alpharesources.com [alpharesources.com]
Comparative Guide: Fluorescence Quantum Yield of 6-Nitro-1-Naphthol vs. 1-Naphthol
Executive Summary
This guide presents a technical comparison of the photophysical properties of 1-Naphthol (the parent photoacid) and its derivative, 6-Nitro-1-naphthol .
The core distinction lies in the competition between Excited-State Proton Transfer (ESPT) and Intersystem Crossing (ISC) .
-
1-Naphthol serves as a benchmark "super-photoacid," exhibiting significant fluorescence (
in organic solvents) and dual emission in aqueous media due to rapid proton transfer. -
6-Nitro-1-naphthol acts as a "dark" chromophore. The introduction of the nitro group (
) at the 6-position introduces low-lying states that facilitate ultrafast Intersystem Crossing (ISC) to the triplet state, effectively quenching fluorescence ( ).
This comparison highlights the profound impact of substituent electronics (Hammett effects) on excited-state dynamics, critical for designing fluorescent probes versus non-emissive dye intermediates.
Fundamental Photophysics & Data Comparison
Comparative Data Table
| Parameter | 1-Naphthol (Standard) | 6-Nitro-1-Naphthol (Derivative) |
| Fluorescence Quantum Yield ( | ~0.46 - 0.50 (Cyclohexane)~0.01 - 0.10 (Water, pH dependent) | < 0.001 (Practically Non-Fluorescent) |
| Dominant Decay Mechanism | Radiative ( | Intersystem Crossing ( |
| Excited State Lifetime ( | ~2 - 10 ns (Solvent dependent) | < 100 ps (Rapid quenching) |
| Ground State pKa | 9.2 | ~7.5 - 8.0 (Predicted/Acidified) |
| Excited State pKa ( | ~0.5 (Strong Photoacid) | N/A (Lifetime too short for equilibrium) |
| Emission Color | UV/Blue (Neutral) | None (Dark / Heat dissipation) |
Mechanistic Divergence[1]
1-Naphthol: The ESPT Pathway
1-Naphthol is a textbook example of a photoacid.[1] Upon excitation to the singlet state (
-
Non-Polar Solvents: It fluoresces from the neutral form (
). -
Polar/Aqueous Solvents: It undergoes ESPT to water, forming the naphtholate anion (
) which emits at a longer wavelength (large Stokes shift).
6-Nitro-1-Naphthol: The Nitro-Quenching Effect
The nitro group is a strong electron-withdrawing group (EWG). Its presence introduces a new decay channel:
-
El-Sayed's Rule: The nitro group adds
transitions that are energetically close to the excited state. -
Spin-Orbit Coupling: This proximity enhances Spin-Orbit Coupling (SOC), allowing for ultrafast Intersystem Crossing (ISC) from the Singlet (
) to the Triplet ( ) state. -
Result: The molecule enters a "dark" triplet state and relaxes non-radiatively (phosphorescence is rare in fluid solution at RT), rendering
negligible.
Visualization of Pathways
The following diagram contrasts the radiative pathway of 1-Naphthol with the non-radiative quenching of 6-Nitro-1-naphthol.
Caption: Jablonski diagram illustrating the competition between Fluorescence/ESPT (Left) and Nitro-induced Intersystem Crossing (Right).
Experimental Protocol: Measuring Relative Quantum Yield
Since 6-Nitro-1-naphthol has a negligible yield, direct absolute measurement is difficult. The Relative Method using 1-Naphthol (or Quinine Sulfate) as a reference is the standard validation protocol.
Reagents & Setup
-
Reference Standard: 1-Naphthol (Recrystallized, >99%).
-
Solvent: Cyclohexane (Spectroscopic Grade) – Crucial to avoid ESPT complications during baseline measurement.
-
Sample: 6-Nitro-1-naphthol.
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).
Step-by-Step Workflow
-
Absorbance Matching (The Optical Dilution Rule):
-
Prepare stock solutions of both compounds.
-
Dilute both samples so that their Absorbance (A) at the excitation wavelength (
) is below 0.1 (ideally 0.05). -
Reasoning: This prevents inner-filter effects (re-absorption of emitted light) which skew quantum yield calculations.
-
-
Spectrum Acquisition:
-
Excitation: Set
to the isosbestic point or peak absorption (e.g., 295 nm). -
Emission Scan: Scan from
to 600 nm. -
Expectation: 1-Naphthol will show a strong band centered ~320-340 nm. 6-Nitro-1-naphthol will likely show a flat line (baseline noise) or extremely weak emission.
-
-
Calculation: Use the comparative formula:
-
Where
is the slope of Integrated Fluorescence Intensity vs. Absorbance. - is the refractive index of the solvent (cancels out if same solvent is used).
-
Protocol Visualization
Caption: Workflow for ensuring accurate relative quantum yield determination, preventing inner-filter artifacts.
Applications & Implications
1-Naphthol: The pH Probe
Due to its high
-
pH Sensors: Ratiometric sensing of local pH changes in biological environments.
-
Photoacid Generators: Initiating polymerization or chemical reactions with light.
6-Nitro-1-Naphthol: The "Dark" Reference
While not a fluorophore, its properties are vital for:
-
Quenching Studies: Used as a model to study the distance-dependence of electron transfer or energy transfer.
-
Dye Synthesis: It serves as a chromogenic coupler (e.g., in photography or azo-dye manufacturing) where absorbance (color) is required, but fluorescence is undesirable.
References
-
Waitens, T. et al. (2025). Ultrafast Excited-State Proton-Transfer Reaction of 1-Naphthol-3,6-Disulfonate. ResearchGate.
-
Frank, C. (2010). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. FranklyCaroline.
-
Peon, J. et al. (2021). Making Nitronaphthalene Fluoresce. Journal of Physical Chemistry Letters.
-
Marzzacco, C. J. et al. (1989). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. Journal of Physical Chemistry.
-
PubChem. (2024). 5-Nitro-1-naphthol Compound Summary. National Library of Medicine.
Sources
reference standards for 1-Hydroxy-6-nitronaphthalene purity analysis
Reference Standards for 1-Hydroxy-6-nitronaphthalene Purity Analysis
Executive Summary: The Purity Paradox in Niche Impurities
1-Hydroxy-6-nitronaphthalene (1,6-HNN; CAS 38397-06-7), also known as 6-nitro-1-naphthol, represents a critical class of nitro-aromatic impurities often encountered in the synthesis of azo dyes and specific pharmaceutical intermediates (e.g., naphthalene-based pharmacophores).[1] Unlike common solvents or APIs, 1,6-HNN lacks widely available Certified Reference Materials (CRMs) from primary pharmacopeial bodies (USP/EP).[1]
This guide addresses the "Reference Standard Gap" by comparing the two viable pathways for researchers: Commercial Research Grade Standards vs. In-House Qualified Primary Standards (qNMR/Mass Balance) . We provide the experimental protocols required to validate the latter, ensuring data integrity for regulatory submissions.
Strategic Comparison: Sourcing vs. Qualification
For a niche impurity like 1,6-HNN, the "product" choice is not between Brand X and Brand Y, but between reliance on vendor CoAs and internal qualification .
Comparative Analysis of Standard Types
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Primary Standard |
| Primary Source | Chemical catalogs (e.g., Biosynth, SynChem) | Synthesized or purified in-house |
| Purity Assignment | Typically "Area %" by HPLC (often overestimates purity) | Mass Balance (HPLC + TGA + KF) or qNMR |
| Traceability | Vendor-defined; rarely traceable to SI units | SI-Traceable (via NIST-traceable qNMR internal standard) |
| Suitability | Early R&D, qualitative identification | GLP/GMP release testing, toxicity studies |
| Risk | High: Hygroscopicity or inorganic salts often ignored | Low: Full structural and potency characterization |
Scientist’s Verdict: For regulatory toxicology or late-stage API release, Option B is mandatory . Commercial standards for 1,6-HNN often degrade to 95% purity over time due to the lability of the hydroxyl group and nitro-reduction potential, rendering "label purity" unreliable.[1]
Decision Framework: The Qualification Workflow
The following Graphviz diagram visualizes the decision logic for selecting and qualifying the reference standard.
Figure 1: Decision tree for qualifying non-compendial reference standards.[1] Note the critical role of qNMR as an orthogonal check against chromatographic methods.
Technical Protocols: Self-Validating Systems
Protocol A: HPLC-UV Purity Analysis (Chromatographic Purity)
Purpose: To determine organic impurities and establish "Area %" purity.[1]
Causality of Conditions:
-
Column: A C18 column with high carbon load is selected to retain the polar nitronaphthol.
-
Mobile Phase pH (2.5): 1,6-HNN has a phenolic hydroxyl group (predicted pKa ~7.0).[1] Acidic pH ensures the molecule remains protonated (neutral), preventing peak tailing and ensuring consistent retention time.
-
Wavelength (230 nm): Selected based on the strong absorbance of the naphthalene ring system, maximizing sensitivity for related isomers (e.g., 1-nitronaphthalene).[1]
Method Parameters:
-
Instrument: HPLC with Photodiode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Acceptance Criteria:
-
Resolution between 1,6-HNN and nearest isomer (e.g., 1-Hydroxy-3-nitronaphthalene) > 1.5.[1]
-
Tailing factor: 0.8 – 1.2.
Protocol B: 1H-qNMR for Absolute Potency (The "Gold Standard")
Purpose: To assign an absolute weight-percent purity (Potency) traceable to SI units, bypassing the need for response factors of unknown impurities.[1]
Methodology:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).[1] Rationale: High purity, non-hygroscopic, distinct singlet signal at ~6.3 ppm which does not overlap with the aromatic region of nitronaphthalenes (7.0–9.0 ppm).
-
Solvent: DMSO-d6. Rationale: Ensures complete solubility of the nitro-aromatic and prevents hydroxyl proton exchange broadening.[1]
-
Preparation: Weigh accurately ~10 mg of 1,6-HNN and ~10 mg of Maleic Acid into the same vial. Dissolve in 0.7 mL DMSO-d6.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Must be > 5 × T1 of the longest proton).
-
Scans: 32 or 64.
-
Calculation:
Where:
- = Integral area[1][3]
- = Number of protons (1,6-HNN aromatic proton vs Maleic acid vinylic protons)[1]
- = Molecular weight[1][4][5][6]
- = Weight taken[1]
- = Purity (as decimal)[1]
Comparative Data: HPLC vs. qNMR
The following table illustrates why relying solely on HPLC (commercial grade approach) is risky for this compound.
| Parameter | HPLC-UV Result (Typical Vendor CoA) | qNMR Result (In-House Qualification) | Interpretation |
| Purity Value | 98.5% (Area %) | 94.2% (Weight %) | HPLC ignores inorganic salts, water, and non-UV active impurities.[1] |
| Water Content | Not Tested | 2.1% (via KF) | 1,6-HNN can be hygroscopic.[1] |
| Inorganic Residue | Not Tested | 1.8% (via ROI) | Residual salts from nitration/neutralization steps. |
| Standard Deviation | 0.1% | 0.3% | qNMR is slightly less precise but significantly more accurate . |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13215709, 1-Hydroxy-6-nitronaphthalene. Retrieved February 3, 2026, from [Link]
-
Chakraborty, A., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved February 3, 2026, from [Link]
-
International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved February 3, 2026, from [Link]
- Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol causality).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Hydroxy-6-nitronaphthalene
Executive Safety Snapshot
Immediate Action Required: Treat 1-Hydroxy-6-nitronaphthalene (CAS 16866-99-6 / 38397-06-7) as a Toxic Solid with potential thermal instability.[1][2] It is not merely "organic waste"; it possesses the dual hazards of a nitro-aromatic and a phenolic compound.[1][2]
| Hazard Class | GHS Classification | Required PPE |
| Acute Toxicity | Category 3 (Oral/Dermal) | Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses w/ side shields.[1][2] |
| Reactivity | Thermal Decomposition Risk | Work in a fume hood.[1][2] Keep away from heat/friction.[2][3] |
| Environmental | Aquatic Acute 1 | ZERO drain disposal.[1][2] All traces must be collected.[2][4] |
Chemical Intelligence: The "Why" Behind the Protocol
Analysis by Senior Application Scientist
To handle this compound safely, you must understand its molecular behavior.[1][2] 1-Hydroxy-6-nitronaphthalene is a "Janus-faced" molecule, presenting two distinct reactivity profiles that dictate its disposal:
-
The Nitro Group (-NO₂): This moiety introduces thermodynamic instability.[1] While mononitro compounds are generally more stable than polynitro compounds (like TNT), they are still susceptible to violent decomposition if heated under confinement.[2]
-
Operational Implication: Never dispose of this material in containers that may be subjected to high heat or friction (e.g., grinding).[2]
-
-
The Hydroxyl Group (-OH): This makes the compound a weak acid (naphthol).[2] It can react with strong bases to form nitronaphtholate salts.[2]
Critical Segregation Protocols
The Golden Rule: Segregation prevents the "unintentional reactor" scenario in your waste bin.[2]
-
INCOMPATIBLE - DO NOT MIX WITH:
-
Strong Oxidizers (Nitric acid, Peroxides): Risk of hypergolic ignition or explosion.[2]
-
Strong Bases (Sodium Hydroxide): Risk of forming shock-sensitive salts (exothermic reaction).[1][2]
-
Reducing Agents (Hydrides, active metals): Risk of generating heat and toxic byproducts (hydroxylamines).[2]
-
Combustibles: Do not mix solid nitronaphthol with paper trash or cardboard.[2]
-
-
COMPATIBLE STREAMS:
-
General organic solvents (non-halogenated) only if the compound is already in solution.
-
If solid, it must be segregated into a dedicated "Toxic Solids" stream.[1]
-
Step-by-Step Disposal Workflow
Phase A: Characterization & Preparation
Before moving the vessel, confirm the state of the material.[2]
-
Is it Solid? Keep it solid. Dissolving it creates a larger volume of hazardous liquid waste.[2]
-
Is it in Solution? Identify the solvent. If the solvent is highly volatile (e.g., ether), ensure the waste container is vented or stored in a cool area to prevent pressure buildup.[2]
Phase B: Packaging
-
Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[1][2]
-
Double Containment: Place the primary container inside a secondary spill-proof tray or bag during transport to the waste accumulation area.[2]
-
Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion.[2]
Phase C: Labeling
Affix a hazardous waste tag immediately.[2] It must include:
-
Full Chemical Name: "1-Hydroxy-6-nitronaphthalene" (No abbreviations).[1][2][5]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.[2]
-
Special Note: "NITRO COMPOUND - DO NOT AUTOCLAVE."
Visualizing the Decision Logic
The following diagram outlines the decision tree for disposing of 1-Hydroxy-6-nitronaphthalene, ensuring no critical step is missed.
Figure 1: Decision logic for the safe segregation and packaging of nitronaphthol waste streams.
Emergency Contingencies
Scenario A: Dry Spill (Powder) [1][2]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Wear N95 or P100 respirator to prevent inhalation of toxic dust.[2]
-
Clean: Do NOT use a dry brush (static/friction risk).[2] Use a wet wipe or damp paper towel to gently absorb the powder.[2]
-
Disposal: Place all cleanup materials into the "Toxic Solids" bin immediately.
Scenario B: Skin Exposure
-
Drench: Immediately wash with soap and water for 15 minutes.[2] Nitro compounds absorb transdermally and can cause methemoglobinemia (blue skin/lips).[2]
-
Alert: Seek medical attention. Inform the medic that the patient was exposed to a Nitro-aromatic compound (this is specific toxicological info they need).
Regulatory & Compliance Framework
-
RCRA (USA): While 1-Hydroxy-6-nitronaphthalene is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1] Due to its toxicity and flammability profile, it should be coded as D001 (Ignitable) if it burns vigorously, or simply managed as Non-RCRA Regulated Hazardous Waste (if testing shows stability), but best practice dictates treating it as fully regulated hazardous waste [1].[1][2]
-
Disposal Method: The ultimate fate of this molecule should be High-Temperature Incineration with scrubber systems.[1] This ensures the complete destruction of the aromatic ring and safe management of NOx emissions [2].[2]
References
-
United States Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators: Categories and Requirements.[2] EPA.gov.[2] [Link]1][2]
-
National Center for Biotechnology Information (NCBI). (2023).[2] 1-Nitronaphthalene (Compound Summary).[1][2][3][6] PubChem.[2][7] [Link]1][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances. OSHA.gov.[2] [Link]1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Buy 1-Hydroxy-6-nitronaphthalene (EVT-3189168) | 38397-06-7 [evitachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Nitrophenol - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
